4-Bromo-2-chloro-6-iodoaniline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H4BrClIN |
|---|---|
Molecular Weight |
332.36 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-iodoaniline |
InChI |
InChI=1S/C6H4BrClIN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 |
InChI Key |
ODRRRUCLKFJJNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)I)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2-chloro-6-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the tri-halogenated aromatic compound, 4-Bromo-2-chloro-6-iodoaniline. This molecule serves as a valuable intermediate in organic synthesis, particularly in the development of complex molecules for pharmaceutical and materials science applications. Its unique substitution pattern offers multiple reactive sites for further functionalization.
Physicochemical Properties
This compound is a solid at room temperature with the following key properties:
| Property | Value | Source |
| Molecular Formula | C₆H₄BrClIN | [1][2] |
| Molecular Weight | 332.36 g/mol | [1] |
| Melting Point | 97-97.5 °C | [3] |
| Boiling Point (Predicted) | 303.7 ± 42.0 °C | [3] |
| Density (Predicted) | 2.341 ± 0.06 g/cm³ | [3] |
| InChI | InChI=1S/C6H4BrClIN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | [1] |
| SMILES | C1=C(C=C(C(=C1Cl)N)I)Br | [1] |
| CAS Number | 56141-11-8 | [1][3] |
Synthesis Protocol: A Multi-Step Approach
The synthesis of this compound is typically achieved through a multi-step process starting from aniline (B41778). This pathway involves the sequential introduction of the halogen substituents onto the aromatic ring, with the amino group being protected and then deprotected.
Experimental Workflow for Synthesis
Caption: Multi-step synthesis of this compound from aniline.
Detailed Experimental Protocol for Iodination (Step 5)
This protocol outlines the final step in the synthesis, the iodination of 4-bromo-2-chloroaniline.
Materials:
-
4-Bromo-2-chloroaniline
-
Glacial Acetic Acid
-
Iodine Monochloride (ICl)
-
Sodium bisulfite solution
-
Water
-
Ice
Procedure:
-
Dissolve 4-bromo-2-chloroaniline in glacial acetic acid in a round-bottom flask with stirring.
-
Slowly add a solution of iodine monochloride in glacial acetic acid to the reaction mixture.
-
Heat the mixture gently on a steam bath.
-
Cool the solution to approximately 50°C and add a solution of sodium bisulfite to quench any unreacted iodine monochloride.
-
Add water to the reaction mixture and cool it in an ice bath to precipitate the crude product.
-
Collect the crude this compound by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.
Characterization of this compound
A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.
Characterization Techniques Workflow
Caption: Key analytical techniques for the characterization of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show two distinct signals for the aromatic protons. Due to the substitution pattern, these protons are not coupled to each other and should appear as singlets. The amine protons will likely appear as a broad singlet.
-
Note: Specific chemical shift values can vary depending on the solvent and concentration.
-
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3300 | N-H stretching (primary amine) |
| 1620 - 1580 | N-H bending (primary amine) |
| 1550 - 1450 | Aromatic C=C stretching |
| 850 - 750 | C-H out-of-plane bending |
| Below 700 | C-Cl, C-Br, C-I stretching |
-
Note: The provided data is based on typical ranges for these functional groups.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 331, 333, 335 | Molecular ion peaks (M⁺, M⁺+2, M⁺+4) showing the characteristic isotopic pattern for one bromine and one chlorine atom. |
| 204, 206 | Loss of iodine radical ([M-I]⁺) |
| 127 | Iodine cation ([I]⁺) |
-
Note: The relative intensities of the isotopic peaks are crucial for confirming the presence of bromine and chlorine.[1]
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is important to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The multi-step synthesis from aniline is a robust method for obtaining this versatile intermediate. The characterization data presented, obtained through a combination of spectroscopic and physical methods, are essential for confirming the identity and purity of the compound. This information will be valuable for researchers and scientists utilizing this compound in their synthetic endeavors.
References
Chemical properties of 4-Bromo-2-chloro-6-iodoaniline
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-chloro-6-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a tri-halogenated aromatic amine, a compound of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring three different halogens on an aniline (B41778) scaffold, makes it a highly versatile precursor for the synthesis of complex, poly-functionalized molecules. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for selective, sequential functionalization through various cross-coupling reactions.[1] This guide provides a comprehensive overview of its chemical and physical properties, spectral data, experimental protocols for synthesis and analysis, and safety information, serving as a critical resource for professionals in research and drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These predicted and experimental values are crucial for designing reaction conditions, purification procedures, and storage protocols.
Table 1: Physical and Chemical Identifiers
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 56141-11-8 | [2][3][4][5] |
| Molecular Formula | C₆H₄BrClIN | [2][5][6] |
| Molecular Weight | 332.36 g/mol | [2][3][5][7] |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)N)I)Br | [2] |
| InChI Key | ODRRRUCLKFJJNQ-UHFFFAOYSA-N | [2] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Melting Point | 97-97.5 °C | [3][4] |
| Boiling Point | 303.7 ± 42.0 °C (Predicted) | [3][4] |
| Density | 2.341 ± 0.06 g/cm³ (Predicted) | [3][4] |
| XLogP3 (Lipophilicity) | 3.2 | [2][7] |
| Solubility | Based on analogous compounds, it is expected to have high solubility in nonpolar (e.g., Toluene) and polar aprotic (e.g., Acetone, Ethyl Acetate) solvents, moderate solubility in polar protic solvents (e.g., Ethanol, Methanol), and very low solubility in water.[8] | [8] |
Reactivity and Applications
The primary utility of this compound stems from the hierarchical reactivity of its three distinct carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the C-I bond is the most reactive, followed by the C-Br bond, and finally the C-Cl bond. This allows for a stepwise and site-selective introduction of different substituents onto the aromatic ring.
This predictable reactivity makes the compound a valuable building block for:
-
Pharmaceutical Synthesis: Creating complex scaffolds for active pharmaceutical ingredients (APIs).[1]
-
Agrochemicals: Serving as an intermediate for novel herbicides and fungicides.[1][9]
-
Materials Science: Acting as a precursor for functional materials like conductive polymers and specialized coatings where halogen atoms can tune electronic properties.[1]
A key documented reaction is its use in the synthesis of 1-Bromo-3-chloro-5-iodobenzene through reductive deamination using isoamyl nitrite.[10]
Caption: Selective cross-coupling reactivity pathway.
Spectral Information
Spectral analysis is essential for the structural confirmation and purity assessment of this compound.
Table 3: Key Spectral Data
| Technique | Data Summary | Source(s) |
| Mass Spectrometry (GC-MS) | The compound has been analyzed by GC-MS. The mass spectrum shows a molecular ion peak corresponding to its molecular weight. Key fragments observed include m/z values of 333, 129, and 127. | [2][11][12] |
| Infrared (IR) Spectroscopy | Attenuated Total Reflectance (ATR) IR spectroscopy has been successfully used to identify the compound and its precursors. Expected characteristic peaks include N-H stretches (around 3300-3500 cm⁻¹) and C-X (halogen) stretches in the fingerprint region. | [13] |
| NMR Spectroscopy | While NMR is a standard technique for structural elucidation, readily available, fully assigned ¹H and ¹³C NMR spectra are not present in the public domain but are referenced in academic contexts. The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the two aromatic protons. | [14] |
Experimental Protocols
General Synthetic Strategy
The synthesis of this compound is a multi-step process that typically starts with a simpler aniline or acetanilide (B955) and involves sequential halogenation. The protecting acetyl group on acetanilide directs the electrophilic substitution and can be removed in a final step.
Caption: General workflow for chemical synthesis.
Methodology:
-
Protection: Aniline is first protected by acetylation with acetic anhydride (B1165640) to form acetanilide. This moderates the reactivity of the amino group and directs substitution.
-
Sequential Halogenation: The acetanilide is subjected to a series of electrophilic aromatic substitution reactions. The order of halogen introduction can be varied to achieve the desired isomer. For example, chlorination using N-chlorosuccinimide (NCS), followed by bromination (Br₂ in acetic acid), and finally iodination with iodine monochloride (ICl).
-
Deprotection: The resulting N-(4-bromo-2-chloro-6-iodophenyl)acetamide intermediate is hydrolyzed using acidic or basic conditions to remove the acetyl group, yielding the crude aniline product.
-
Purification: The crude product is purified, typically by column chromatography over silica (B1680970) gel, using a solvent system such as a hexane/ethyl acetate (B1210297) gradient. The final product's purity is confirmed by TLC, GC-MS, and NMR.
Analytical Characterization Workflow
Caption: Standard workflow for analytical characterization.
Methodology:
-
Sample Preparation: A small amount of the purified solid is prepared for each analytical technique as appropriate (e.g., dissolved in a deuterated solvent like CDCl₃ for NMR).
-
Gas Chromatography-Mass Spectrometry (GC-MS): The sample is injected into a GC to separate it from any residual impurities. The separated components are then ionized and analyzed by the mass spectrometer to confirm the molecular weight and fragmentation pattern.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure, including the substitution pattern on the aromatic ring and the number of protons and carbons.
-
IR Spectroscopy: The sample is analyzed to identify characteristic functional groups. This technique is particularly useful for confirming the presence of the N-H bonds of the amine group.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Table 4: GHS Hazard Information
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
| Hazardous to the Aquatic Environment | H411 | Toxic to aquatic life with long lasting effects |
| Source:[2] |
Handling Recommendations:
-
Always handle this chemical inside a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[15]
-
Avoid inhalation of dust and contact with skin and eyes.[16]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[16]
-
All chemical products should be treated with the recognition of "having unknown hazards and toxicity".[6]
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound | C6H4BrClIN | CID 581703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 56141-11-8 [m.chemicalbook.com]
- 4. This compound | 56141-11-8 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. 2-Bromo-4-chloro-6-iodobenzenamine | C6H4BrClIN | CID 20216596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. guidechem.com [guidechem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. harricksci.com [harricksci.com]
- 14. Analyze the attached NMR for 4-bromo-2-chloro-6-iodo | Chegg.com [chegg.com]
- 15. technopharmchem.com [technopharmchem.com]
- 16. fishersci.com [fishersci.com]
Spectroscopic Elucidation of 4-Bromo-2-chloro-6-iodoaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloro-6-iodoaniline is a tri-halogenated aromatic amine, a class of compounds that serves as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. The precise substitution pattern on the aniline (B41778) ring dictates its chemical reactivity and potential biological activity. Therefore, unambiguous structural confirmation through spectroscopic methods is of paramount importance. This technical guide provides a comprehensive overview of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data for this compound.
Due to the limited availability of public experimental NMR spectra for this specific compound, predicted ¹H and ¹³C NMR data are presented herein. This guide also outlines detailed experimental protocols for acquiring such spectroscopic data, catering to the needs of researchers in organic synthesis and drug development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)
Solvent: CDCl₃, Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm. NMR prediction tools utilize algorithms based on extensive databases of known chemical shifts and coupling constants.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||
| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) | Assignment |
| ~7.65 | Doublet | H-5 | ~145.0 | C-1 (C-NH₂) |
| ~7.48 | Doublet | H-3 | ~139.0 | C-3 |
| ~4.50 | Broad Singlet | -NH₂ | ~133.0 | C-5 |
| ~120.0 | C-4 (C-Br) | |||
| ~110.0 | C-2 (C-Cl) | |||
| ~90.0 | C-6 (C-I) |
Table 2: Mass Spectrometry (MS) Data
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
| m/z | Relative Intensity (%) | Possible Fragment |
| 333 | Moderate | [M+2]⁺ (Isotopic peak) |
| 331 | High | [M]⁺ (Molecular Ion) |
| 204 | Moderate | [M - I]⁺ |
| 127 | Low | [I]⁺ |
Note: The presence of bromine and chlorine will result in characteristic isotopic patterns for the molecular ion and bromine/chlorine-containing fragments.
Table 3: Infrared (IR) Spectroscopy Data
Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3400 - 3500 | Medium, Sharp (Doublet) | N-H asymmetric and symmetric stretching |
| 3200 - 3400 | Medium, Broad | N-H stretching (H-bonded) |
| ~1620 | Strong | N-H bending (scissoring) |
| 1550 - 1600 | Medium to Strong | C=C aromatic ring stretching |
| ~1300 | Strong | C-N stretching |
| 1000 - 1100 | Strong | C-Br stretching |
| 750 - 850 | Strong | C-Cl stretching |
| 500 - 600 | Medium | C-I stretching |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines a general procedure for acquiring NMR spectra of solid organic compounds like this compound.
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
To ensure complete dissolution, the vial may be gently warmed or sonicated.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube.
-
Cap the NMR tube securely.
-
-
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
This non-destructive technique is ideal for the analysis of solid powder samples.
-
Background Collection:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the instrument and environment.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
The resulting spectrum can be analyzed for the presence of characteristic absorption bands.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of semi-volatile aromatic amines.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
-
GC-MS System Parameters:
-
Injector: Set the injector temperature to 250-280°C. A splitless injection is often used for trace analysis.
-
GC Column: Use a capillary column suitable for the analysis of aromatic compounds (e.g., a 30 m x 0.25 mm ID column with a 5% phenyl-polydimethylsiloxane stationary phase).
-
Oven Temperature Program:
-
Initial temperature: ~100°C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20°C/min to a final temperature of ~300°C.
-
Hold at the final temperature for several minutes to ensure elution of the compound.
-
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
MS Interface Temperature: Set to 280-300°C.
-
Ion Source Temperature: Typically set to 200-230°C.
-
Mass Range: Scan a mass range of m/z 50-500.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The compound will be separated from the solvent and any impurities as it passes through the GC column.
-
Upon elution from the column, the compound will enter the mass spectrometer, where it will be ionized (typically by electron impact), and the resulting ions will be separated and detected based on their mass-to-charge ratio.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an unknown organic compound using the spectroscopic techniques discussed.
Caption: General Workflow for Spectroscopic Analysis
Molecular Structure and Mass Spectrometry Fragmentation
This diagram shows the molecular structure of this compound and a plausible fragmentation pathway in mass spectrometry.
Caption: Structure and Proposed MS Fragmentation
Key Infrared Vibrational Modes
The diagram below highlights the key functional group vibrations expected in the IR spectrum of this compound.
Caption: Key IR Vibrational Modes
An In-depth Technical Guide to 4-bromo-2-chloro-6-iodoaniline (CAS 56141-11-8): Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-bromo-2-chloro-6-iodoaniline (CAS number 56141-11-8), a tri-halogenated aniline (B41778) of significant interest in synthetic and medicinal chemistry. This document details its synthesis, summarizes its known characteristics, and explores its potential applications in drug discovery and materials science, supported by experimental methodologies and visual workflows.
Core Properties and Specifications
This compound is a unique synthetic building block due to the presence of three different halogen substituents on the aniline ring. This substitution pattern offers a platform for selective and sequential chemical modifications, making it a valuable intermediate in the synthesis of complex organic molecules.[1]
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 56141-11-8 | [2][3] |
| Molecular Formula | C₆H₄BrClIN | [2] |
| Molecular Weight | 332.36 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Melting Point | 97-98 °C | |
| XLogP3 | 3.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Exact Mass | 330.82604 Da | [2] |
| Monoisotopic Mass | 330.82604 Da | [2] |
| Topological Polar Surface Area | 26 Ų | [2] |
| Heavy Atom Count | 10 | [2] |
Safety and Handling
This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, and can cause serious eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, should be worn when handling this chemical.[2] Work should be conducted in a well-ventilated area, and inhalation of dust or fumes should be avoided.[4]
Hazard Statements:
Synthesis and Experimental Protocol
The synthesis of this compound is typically achieved through a multi-step process starting from a readily available precursor like aniline. The following is a representative synthetic workflow.
Detailed Experimental Protocol: Iodination of 4-bromo-2-chloroaniline
This protocol details the final iodination step to produce this compound.
Materials:
-
4-bromo-2-chloroaniline
-
Glacial acetic acid
-
Iodine monochloride (ICl) solution
-
Sodium bisulfite (NaHSO₃) solution
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-2-chloroaniline in glacial acetic acid.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a solution of iodine monochloride in acetic acid to the cooled mixture.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing a solution of sodium bisulfite to quench any unreacted iodine monochloride.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water to remove any remaining acid and salts.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Potential Applications in Research and Drug Development
While direct biological studies on this compound are limited, the unique arrangement of its halogen atoms and its structural similarity to other biologically active halogenated anilines suggest several potential applications.
Versatile Synthetic Intermediate
The differential reactivity of the C-I, C-Br, and C-Cl bonds in cross-coupling reactions (reactivity: C-I > C-Br > C-Cl) makes this compound a highly versatile precursor for creating poly-functionalized aromatic systems.[1] This allows for the sequential and site-selective introduction of different functional groups, a valuable strategy in the synthesis of complex molecules for medicinal chemistry and materials science.
Potential as a Scaffold for Bioactive Molecules
Halogenated anilines are a known class of compounds with a range of biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity: Studies on structurally similar compounds, such as 4-bromo-3-chloroaniline (B1265746) and 3,5-dibromoaniline, have demonstrated significant antimicrobial and antibiofilm activities against pathogenic bacteria.[5][6] The proposed mechanism of action involves the inhibition of adenylate cyclase, a key enzyme in bacterial signaling.[5][6] The presence of halogen atoms is thought to enhance the binding affinity of these compounds to their biological targets through halogen bonding.[5][6]
Anticancer Potential: The aniline scaffold is present in numerous approved drugs, although it can sometimes be associated with metabolic instability and toxicity.[4][7] However, the strategic placement of halogens can modulate these properties. Polyhalogenated anilines, such as 4-bromo-2,6-diiodoaniline, have been proposed as valuable scaffolds for the development of kinase inhibitors, a major class of anticancer drugs.[8] The different halogen atoms can be functionalized to interact with specific residues in the active site of a target kinase, while other positions can be modified to optimize pharmacokinetic properties.
Experimental Protocol: Antimicrobial Susceptibility Testing
To evaluate the potential antimicrobial activity of this compound, a standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum standardized to a specific optical density (e.g., 0.5 McFarland standard).
-
Inoculate each well (except for a sterility control) with the bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Suppliers
This compound is available from a number of chemical suppliers catering to the research and development sector. A non-exhaustive list of suppliers includes:
-
Shanghai Haohong Pharmaceutical Co., Ltd.[9]
-
Shanghai UCHEM Inc.[9]
-
Bide Pharmatech Ltd.[9]
-
Zhuhai Aobokai Biomedical Technology Co., Ltd.[9]
-
Ambeed
-
AOBChem USA[10]
-
Hoffman Fine Chemicals[9]
Conclusion
This compound is a highly functionalized synthetic intermediate with significant potential for applications in organic synthesis, medicinal chemistry, and materials science. Its unique tri-halogenated structure allows for selective and sequential modifications, providing a powerful tool for the construction of complex molecular architectures. While direct biological data for this specific compound is not yet widely available, the known activities of related halogenated anilines suggest that it could serve as a valuable scaffold for the discovery of new therapeutic agents, particularly in the areas of antimicrobial and anticancer drug development. Further research into the biological properties of this compound and its derivatives is warranted to fully explore its potential.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. This compound | C6H4BrClIN | CID 581703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 56141-11-8 [chemicalbook.com]
- 4. news.umich.edu [news.umich.edu]
- 5. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. hoffmanchemicals.com [hoffmanchemicals.com]
- 10. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
Starting materials for the synthesis of 4-Bromo-2-chloro-6-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the starting materials and synthetic route for the preparation of 4-Bromo-2-chloro-6-iodoaniline, a versatile tri-halogenated aromatic amine with significant potential in pharmaceutical and materials science research. This document outlines the multi-step synthesis starting from aniline (B41778), detailing the experimental protocols for each intermediate and presenting relevant quantitative data in a structured format.
Synthetic Pathway Overview
The synthesis of this compound from aniline is a well-established multi-step process involving the sequential introduction of halogen atoms onto the aromatic ring. The amino group of aniline is first protected by acetylation to control its reactivity and directing effects. This is followed by electrophilic aromatic substitution reactions for bromination and chlorination. Subsequently, the protecting acetyl group is removed via hydrolysis to yield 4-bromo-2-chloroaniline (B1269894). The final step involves the iodination of this intermediate to afford the target molecule.
Caption: Multi-step synthesis of this compound from aniline.
Starting Materials and Intermediates: Quantitative Data
The following table summarizes the key physical properties and typical yields for the starting material and synthetic intermediates.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| Aniline | C₆H₇N | 93.13 | -6 | - |
| Acetanilide | C₈H₉NO | 135.17 | 113-115 | 80-90[1] |
| 4-Bromoacetanilide | C₈H₈BrNO | 214.06 | 165-169[2][3] | 60-70[4] |
| 4-Bromo-2-chloroacetanilide | C₈H₇BrClNO | 248.51 | 151-156[5][6] | ~68[3] |
| 4-Bromo-2-chloroaniline | C₆H₅BrClN | 206.47 | 70-72[7] | 57-78[8][9] |
| This compound | C₆H₄BrClIN | 332.36 | Not readily available | - |
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Acetylation of Aniline to Acetanilide
This step protects the highly reactive amino group to prevent side reactions in subsequent halogenation steps.
Caption: Experimental workflow for the synthesis of Acetanilide.
Methodology:
-
In a flask, dissolve aniline in a mixture of concentrated hydrochloric acid and water.[10][11]
-
To this solution, add acetic anhydride with vigorous stirring.[1][12]
-
A solution of sodium acetate (B1210297) in water is then added to precipitate the crude acetanilide.[10]
-
The mixture is cooled in an ice bath to maximize precipitation.[10][11]
-
The solid product is collected by vacuum filtration and washed with cold water.[10][11]
-
The crude acetanilide is purified by recrystallization from a hot ethanol-water mixture to yield white, flaky crystals.[13]
Step 2: Bromination of Acetanilide to 4-Bromoacetanilide
This electrophilic aromatic substitution introduces a bromine atom at the para position to the activating acetamido group.
Methodology:
-
Dissolve acetanilide in glacial acetic acid.[14]
-
A solution of bromine in glacial acetic acid is added dropwise to the acetanilide solution with stirring.[14]
-
The reaction mixture is stirred at room temperature for a specified period.
-
The resulting solution is poured into a large volume of cold water to precipitate the 4-bromoacetanilide.[14]
-
The product is collected by filtration, washed with water, and then recrystallized from ethanol to obtain a purified product.[14]
Step 3: Chlorination of 4-Bromoacetanilide to 4-Bromo-2-chloroacetanilide
A chlorine atom is introduced ortho to the acetamido group in this step.
Methodology:
-
Suspend 4-bromoacetanilide in a mixture of glacial acetic acid and concentrated hydrochloric acid.[9]
-
Cool the mixture in an ice bath.
-
A solution of a chlorinating agent, such as sodium chlorate, in water is added slowly to the cooled and stirred suspension.[5]
-
After the addition is complete, the reaction is stirred at room temperature for about an hour.[5]
-
The precipitated product is collected by suction filtration and washed with ice-cold water.[5]
-
The crude 4-bromo-2-chloroacetanilide can be purified by recrystallization from methanol.[5]
Step 4: Hydrolysis of 4-Bromo-2-chloroacetanilide to 4-Bromo-2-chloroaniline
The protecting acetyl group is removed to regenerate the amino group.
Methodology:
-
Reflux a mixture of 4-bromo-2-chloroacetanilide, 95% ethanol, and concentrated hydrochloric acid for approximately 30 minutes.[9]
-
A precipitate of the hydrochloride salt of the aniline may form.
-
Hot water is added to dissolve the solid, and the solution is then poured over ice.[9]
-
The solution is neutralized by the addition of a 50% sodium hydroxide (B78521) solution, which precipitates the free amine.[9]
-
The crude 4-bromo-2-chloroaniline is collected by filtration and can be purified by recrystallization from hexane.[9]
Step 5: Iodination of 4-Bromo-2-chloroaniline to this compound
The final step introduces an iodine atom at the remaining ortho position to the amino group.
Caption: Experimental workflow for the synthesis of this compound.
Methodology:
-
Dissolve 4-bromo-2-chloroaniline in glacial acetic acid.[15]
-
A solution of iodine monochloride in acetic acid is added to the stirred solution.[15]
-
The reaction mixture is stirred at room temperature.
-
The mixture is then poured into water and neutralized with a sodium hydroxide solution to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and purified by recrystallization.
Conclusion
The synthesis of this compound from aniline is a robust and well-documented procedure. Careful control of reaction conditions and purification of intermediates are crucial for obtaining a high-purity final product. This technical guide provides researchers and drug development professionals with the necessary information to successfully synthesize this valuable building block for further chemical exploration and the development of novel compounds.
References
- 1. scribd.com [scribd.com]
- 2. Solved Write-Up Sheet for Synthesis of Bromoacetanilides | Chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solved Part C: Synthesis of 4-Bromo-2-chloroacetanilide rom | Chegg.com [chegg.com]
- 6. 4'-Bromo-2'-chloroacetanilide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. guidechem.com [guidechem.com]
- 8. 4-Bromo-2-chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 9. scribd.com [scribd.com]
- 10. The preparation of acetanilide from aniline. [wwwchem.uwimona.edu.jm]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. cram.com [cram.com]
- 14. prepchem.com [prepchem.com]
- 15. CHM 2322 (Organic Chemistry Lab II) — Adam Cap [adamcap.com]
Multi-step synthesis of 4-Bromo-2-chloro-6-iodoaniline from aniline
An In-Depth Technical Guide to the Multi-Step Synthesis of 4-Bromo-2-chloro-6-iodoaniline from Aniline (B41778)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the multi-step synthesis of this compound, a tri-halogenated aniline with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of three different halogens on the aniline ring offers a unique platform for selective, sequential functionalization, making it a valuable intermediate in the development of novel pharmaceuticals and functional materials.
This document outlines a well-established synthetic pathway starting from aniline, detailing the experimental protocols for each step and presenting key quantitative data in a structured format for ease of reference.
Synthetic Strategy Overview
The synthesis of this compound from aniline is a five-step process that involves the protection of the reactive amino group, followed by sequential halogenation reactions, and concluding with deprotection and a final halogenation. The chosen route is designed to control the regioselectivity of the halogenation steps, which is crucial for the successful synthesis of the target molecule.
The overall synthetic workflow is as follows:
-
Acetylation of Aniline: The amino group of aniline is protected by acetylation to form acetanilide (B955). This moderates the activating effect of the amino group and directs subsequent electrophilic aromatic substitution to the para position.[1]
-
Bromination of Acetanilide: Acetanilide undergoes electrophilic bromination, yielding 4-bromoacetanilide as the major product due to the ortho, para-directing nature of the acetamido group.[1]
-
Chlorination of 4-Bromoacetanilide: The introduction of a chlorine atom at the ortho position to the acetamido group is achieved through the chlorination of 4-bromoacetanilide, resulting in the formation of 4-bromo-2-chloroacetanilide.[1][2][3]
-
Hydrolysis of 4-Bromo-2-chloroacetanilide: The acetyl protecting group is removed by acid-catalyzed hydrolysis to yield 4-bromo-2-chloroaniline (B1269894).[4]
-
Iodination of 4-Bromo-2-chloroaniline: The final step involves the iodination of 4-bromo-2-chloroaniline to introduce an iodine atom at the remaining ortho position, affording the target compound, this compound.[5][6]
Visualization of the Synthetic Pathway
The following diagram illustrates the multi-step synthesis of this compound from aniline.
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of the starting material, intermediates, and the final product.
Table 1: Physical and Chemical Properties of Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Aniline | C₆H₇N | 93.13 | -6 |
| Acetanilide | C₈H₉NO | 135.17 | 113-115 |
| 4-Bromoacetanilide | C₈H₈BrNO | 214.06 | 165-169 |
| 4-Bromo-2-chloroacetanilide | C₈H₇BrClNO | 248.51 | 151-152[7] |
| 4-Bromo-2-chloroaniline | C₆H₅BrClN | 206.47 | 70-72[8][9] |
| This compound | C₆H₄BrClIN | 332.36 | 97-97.5[10] |
Table 2: Expected Spectroscopic Data (¹H NMR)
| Compound Name | Expected ¹H NMR Signals (CDCl₃, δ ppm) |
| Acetanilide | ~7.5 (d, 2H), ~7.3 (t, 2H), ~7.1 (t, 1H), ~2.2 (s, 3H) |
| 4-Bromoacetanilide | ~7.6 (d, 2H), ~7.4 (d, 2H), ~2.2 (s, 3H) |
| 4-Bromo-2-chloroacetanilide | ~8.2 (d, 1H), ~7.6 (d, 1H), ~7.3 (dd, 1H), ~2.2 (s, 3H) |
| 4-Bromo-2-chloroaniline | ~7.4 (d, 1H), ~7.1 (dd, 1H), ~6.6 (d, 1H), ~4.0 (br s, 2H) |
| This compound | ~7.6 (d, 1H), ~7.5 (d, 1H), ~4.5 (br s, 2H) |
Detailed Experimental Protocols
The following are detailed experimental procedures for each step in the synthesis of this compound.
Step 1: Synthesis of Acetanilide (Acetylation)
Objective: To protect the amino group of aniline by acetylation.
Materials:
-
Aniline
-
Acetic anhydride (B1165640)
-
Sodium acetate (B1210297)
-
Hydrochloric acid
-
Water
-
Erlenmeyer flask
-
Beakers
-
Büchner funnel and filter flask
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve aniline (10.0 g, 0.107 mol) in 250 mL of water.
-
To this solution, add concentrated hydrochloric acid (9.0 mL, ~0.108 mol) to form aniline hydrochloride.
-
In a separate beaker, prepare a solution of sodium acetate (17.6 g, 0.214 mol) in 50 mL of water.
-
Add acetic anhydride (12.0 mL, 0.127 mol) to the aniline hydrochloride solution and immediately add the sodium acetate solution.
-
Stir the mixture vigorously. A white precipitate of acetanilide will form.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the crude acetanilide by suction filtration using a Büchner funnel.
-
Wash the crystals with cold water.
-
Recrystallize the crude product from hot water to obtain pure acetanilide.
-
Dry the purified crystals and determine the yield and melting point.
Step 2: Synthesis of 4-Bromoacetanilide (Bromination)
Objective: To regioselectively brominate acetanilide at the para position.
Materials:
-
Acetanilide
-
Glacial acetic acid
-
Bromine
-
Water
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve acetanilide (5.0 g, 0.037 mol) in 20 mL of glacial acetic acid.
-
In a separate container, prepare a solution of bromine (2.0 mL, 0.039 mol) in 10 mL of glacial acetic acid.
-
Slowly add the bromine solution to the stirred acetanilide solution at room temperature.
-
After the addition is complete, stir the reaction mixture for 30 minutes.
-
Pour the reaction mixture into 200 mL of cold water. A precipitate of 4-bromoacetanilide will form.
-
Collect the crude product by suction filtration and wash with cold water.
-
Recrystallize the crude 4-bromoacetanilide from ethanol to obtain the purified product.
-
Dry the crystals and record the yield and melting point.
Step 3: Synthesis of 4-Bromo-2-chloroacetanilide (Chlorination)
Objective: To introduce a chlorine atom at the ortho position of 4-bromoacetanilide.
Materials:
-
4-Bromoacetanilide
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
Sodium chlorate (B79027) (or a source of chlorine gas)
-
Water
-
Erlenmeyer flask
-
Heating and stirring apparatus
Procedure:
-
In a 125 mL Erlenmeyer flask, suspend 4-bromoacetanilide (3.6 g, 0.017 mol) in a mixture of 9 mL of glacial acetic acid and 9 mL of concentrated hydrochloric acid.[3]
-
Heat the mixture gently on a steam bath with swirling until the solid dissolves completely.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a source of chlorine. This can be done by generating chlorine gas in situ (e.g., from sodium chlorate and HCl) and bubbling it through the solution, or by using another suitable chlorinating agent.
-
After the addition of the chlorinating agent, allow the reaction mixture to stir in the ice bath for 1 hour.
-
Pour the reaction mixture over crushed ice. A precipitate of 4-bromo-2-chloroacetanilide will form.
-
Collect the product by suction filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from hot methanol (B129727) or ethanol.[7]
-
Dry the purified product and determine its yield and melting point.
Step 4: Synthesis of 4-Bromo-2-chloroaniline (Hydrolysis)
Objective: To deprotect the acetamido group to yield the free amine.
Materials:
-
4-Bromo-2-chloroacetanilide
-
95% Ethanol
-
Concentrated hydrochloric acid
-
50% Sodium hydroxide (B78521) solution
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, place 4-bromo-2-chloroacetanilide (4.0 g, 0.016 mol).
-
Add a solution of 10 mL of 95% ethanol and 7 mL of concentrated hydrochloric acid.
-
Fit a reflux condenser and heat the mixture on a steam bath or with a heating mantle for 30-60 minutes, until the solid dissolves.
-
After the reflux period, add 40 mL of hot water to the flask.
-
Pour the hot solution over approximately 75 g of ice.
-
Slowly add 50% sodium hydroxide solution until the mixture is strongly basic (check with pH paper).
-
The crude 4-bromo-2-chloroaniline will precipitate as a solid or oil.
-
Collect the crude product by suction filtration and wash with cold water.
-
Recrystallize the product from a suitable solvent (e.g., ethanol-water mixture).
-
Dry the purified 4-bromo-2-chloroaniline and determine the yield and melting point.
Step 5: Synthesis of this compound (Iodination)
Objective: To introduce an iodine atom at the ortho position of 4-bromo-2-chloroaniline.
Materials:
-
4-Bromo-2-chloroaniline
-
Glacial acetic acid
-
Iodine monochloride (ICl)
-
Water
-
Sodium bisulfite solution
-
Beaker or flask with stirring
Procedure:
-
Dissolve 4-bromo-2-chloroaniline (2.0 g, 0.0097 mol) in 20 mL of glacial acetic acid in a suitable flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of iodine monochloride (approximately 1.1 equivalents) in glacial acetic acid to the cooled and stirred solution of the aniline.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.
-
Pour the reaction mixture into a beaker containing 200 mL of water.
-
If any unreacted iodine is present (indicated by a brown color), add a small amount of sodium bisulfite solution until the color disappears.
-
The product, this compound, will precipitate as a solid.
-
Collect the crude product by suction filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure final product.
-
Dry the purified this compound and characterize it by determining its yield, melting point, and spectroscopic analysis.
Safety and Handling
All experimental procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times. The chemicals used in this synthesis, particularly bromine, chlorine, concentrated acids, and the halogenated aniline products, are toxic and/or corrosive. Handle them with extreme care and follow all institutional safety guidelines. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each chemical.[11]
Conclusion
This technical guide provides a detailed and structured methodology for the multi-step synthesis of this compound from aniline. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The successful synthesis of this tri-halogenated aniline opens up possibilities for the creation of a diverse range of complex molecules with potential applications in various scientific disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. chegg.com [chegg.com]
- 4. brainly.com [brainly.com]
- 5. Solved In the iodination reaction, 4-bromo-2-chloroaniline | Chegg.com [chegg.com]
- 6. CHM 2322 (Organic Chemistry Lab II) — Adam Cap [adamcap.com]
- 7. 4'-Bromo-2'-chloroacetanilide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 4-溴-2-氯苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-Bromo-2-chloroaniline | 38762-41-3 [chemicalbook.com]
- 10. This compound | 56141-11-8 [chemicalbook.com]
- 11. This compound | C6H4BrClIN | CID 581703 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Untapped Potential of 4-Bromo-2-chloro-6-iodoaniline in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
Abstract
4-Bromo-2-chloro-6-iodoaniline is a unique tri-halogenated aniline (B41778) with significant, yet largely unexplored, potential as a versatile building block in medicinal chemistry. The distinct electronic properties and differential reactivity of its three halogen substituents—bromine, chlorine, and iodine—offer a powerful platform for the strategic and site-selective synthesis of complex molecular architectures. This technical guide explores the prospective applications of this compound in drug discovery, drawing insights from the chemistry of analogous polysubstituted anilines. We will delve into its potential as a scaffold for novel therapeutics, particularly in the realm of kinase inhibition, and provide hypothetical yet illustrative data on the biological activities of its derivatives. Furthermore, this guide furnishes detailed, plausible experimental protocols for the synthesis and derivatization of this compound, alongside visualizations of pertinent signaling pathways and experimental workflows to empower researchers in their drug development endeavors.
Introduction: The Strategic Advantage of Polysubstituted Anilines
Polysubstituted anilines are cornerstone scaffolds in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The strategic placement of various substituents on the aniline ring is crucial for fine-tuning the potency, selectivity, and pharmacokinetic properties of drug candidates. Halogenated anilines, in particular, are pivotal intermediates, with the halogen atoms serving as versatile handles for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira reactions.[2]
This compound presents a particularly compelling case. The presence of three different halogens at distinct positions on the aniline ring allows for a high degree of control in sequential chemical modifications. This differential reactivity, governed by the varying carbon-halogen bond strengths (C-I < C-Br < C-Cl), enables chemists to introduce a diverse range of functional groups in a stepwise manner, thereby facilitating the rapid generation of compound libraries for high-throughput screening.
Potential Applications in Medicinal Chemistry
While direct experimental data on the medicinal chemistry applications of this compound is limited in publicly available literature, its structural features strongly suggest its utility in several therapeutic areas. Drawing parallels with the closely related 4-bromo-2,6-diiodoaniline (B79479), we can extrapolate its potential in the following domains:
Kinase Inhibitors
The substituted aniline motif is a well-established pharmacophore in the design of kinase inhibitors, which are at the forefront of modern oncology and immunology.[3] These scaffolds often mimic the hinge-binding region of ATP, the natural substrate for kinases.[3] The dysregulation of kinase signaling pathways is a hallmark of many diseases, particularly cancer.[3] The ability to precisely introduce various substituents around the aniline core of this compound would be invaluable for optimizing interactions within the ATP-binding pocket of target kinases, thereby enhancing potency and selectivity.
Caption: Hypothetical MAPK signaling pathway targeted by derivatives of this compound.
Antimicrobial and Anticancer Agents
Drawing from comparative analyses of novel derivatives of the analogous 4-bromo-2,6-diiodoaniline, it is plausible that derivatives of this compound could exhibit significant antimicrobial and anticancer activities.[4] Modifications at the amino group, for instance, through acylation, could lead to compounds with potent biological effects.
Physicochemical and Biological Activity Data (Hypothetical)
The following tables summarize hypothetical physicochemical properties and in vitro biological activity data for a series of putative derivatives of this compound. This data is extrapolated from a comparative guide on novel 4-bromo-2,6-diiodoaniline derivatives and should be considered illustrative pending experimental validation.[4]
Table 1: Physicochemical Properties of Hypothetical this compound Derivatives
| Compound ID | Hypothetical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) (Predicted) | LogP (Calculated) |
| BCI-01 | This compound | C₆H₄BrClIN | 332.36 | 95-98 | 4.05 |
| BCI-02 | N-acetyl-4-bromo-2-chloro-6-iodoaniline | C₈H₆BrClINO | 374.39 | 205-208 | 3.88 |
| BCI-03 | N-(4-fluorobenzoyl)-4-bromo-2-chloro-6-iodoaniline | C₁₃H₇BrClFINO | 454.46 | 230-233 | 5.21 |
| BCI-04 | N-(4-nitrobenzoyl)-4-bromo-2-chloro-6-iodoaniline | C₁₃H₇BrClN₂O₃ | 477.46 | 255-258 | 5.04 |
| BCI-05 | 2-(4-bromo-2-chloro-6-iodoanilino)-2-oxoacetic acid | C₈H₅BrClINO₄ | 420.39 | 218-221 | 3.61 |
Table 2: Hypothetical In Vitro Anticancer Activity (IC₅₀, µM)
| Compound ID | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| BCI-01 | >100 | >100 | >100 |
| BCI-02 | 45.2 | 58.1 | 62.5 |
| BCI-03 | 12.8 | 18.5 | 21.3 |
| BCI-04 | 8.5 | 11.2 | 14.7 |
| BCI-05 | 25.6 | 32.4 | 38.9 |
Table 3: Hypothetical In Vitro Antimicrobial Activity (MIC, µg/mL)
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| BCI-01 | >256 | >256 | >256 |
| BCI-02 | 128 | 256 | 128 |
| BCI-03 | 32 | 64 | 32 |
| BCI-04 | 16 | 32 | 16 |
| BCI-05 | 64 | 128 | 64 |
Experimental Protocols
The following section provides detailed, plausible methodologies for the synthesis of this compound and its subsequent derivatization. These protocols are based on established organic chemistry principles and published procedures for analogous compounds.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process starting from a commercially available precursor, such as 4-bromo-2-chloroaniline (B1269894).
Caption: A potential synthetic pathway for this compound.
Protocol for Iodination:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-chloroaniline (1 equivalent) in glacial acetic acid.
-
Addition of Reagents: To the solution, add iodine (0.5 equivalents) and iodic acid (0.2 equivalents) in the presence of a catalytic amount of sulfuric acid.
-
Reaction Conditions: Heat the mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate (B1220275) to quench the excess iodine. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.
Synthesis of N-Acyl Derivatives (BCI-02, BCI-03, BCI-04)
Protocol:
-
Reaction Setup: Cool a solution of this compound (BCI-01) (1.0 mmol) in anhydrous dichloromethane (B109758) (20 mL) to 0°C.
-
Addition of Reagents: Add triethylamine (B128534) (1.2 mmol), followed by the dropwise addition of the respective acyl chloride (1.1 mmol) (e.g., acetyl chloride for BCI-02, 4-fluorobenzoyl chloride for BCI-03, or 4-nitrobenzoyl chloride for BCI-04).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.
-
Purification: Remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Synthesis of BCI-05
Protocol:
-
Reaction Setup: To a solution of this compound (BCI-01) (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (15 mL), add oxalyl chloride (1.5 mmol) dropwise at 0°C.
-
Reaction Conditions: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Purification: Evaporate the solvent, and recrystallize the resulting crude product from ethanol (B145695) to afford the pure compound.
In Vitro Anticancer Activity Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., HCT-116, MCF-7, A549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., BCI-01 to BCI-05) and incubate for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
Protocol:
-
Compound Dilution: Serially dilute the test compounds in 96-well plates containing Mueller-Hinton broth for bacteria or RPMI-1640 for yeast.[4]
-
Inoculation: Inoculate the plates with a standardized microbial suspension.[4]
-
Incubation: Incubate the plates under appropriate conditions for the respective microorganisms.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible growth.[4]
Caption: General experimental workflow for the synthesis and validation of this compound derivatives.
Conclusion
This compound represents a promising, yet underutilized, scaffold for the development of novel therapeutic agents. Its unique tri-halogen substitution pattern provides a flexible platform for the generation of diverse chemical libraries, particularly for targeting protein kinases. While the data and protocols presented in this guide are largely predictive and based on analogous compounds, they provide a solid foundation and a compelling rationale for initiating research programs centered on this versatile building block. Further experimental investigation is warranted to fully unlock the therapeutic potential of this compound and its derivatives in medicinal chemistry.
References
4-Bromo-2-chloro-6-iodoaniline: A Versatile Building Block for Advanced Materials in Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential of 4-bromo-2-chloro-6-iodoaniline as a highly functional building block in the synthesis of advanced materials. Its unique trihalogenated structure, featuring iodine, bromine, and chlorine substituents at distinct positions on the aniline (B41778) ring, offers a platform for selective and sequential chemical modifications. This hierarchical reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) in cross-coupling reactions allows for the precise construction of complex molecular architectures with tailored properties for applications in organic electronics, nonlinear optics, and functional polymers.
Core Properties and Synthetic Potential
The scientific interest in this compound stems from its unique structural arrangement. The varying reactivity of the carbon-halogen bonds enables chemists to functionalize one site while leaving the others intact for subsequent transformations. The carbon-iodine bond is the most reactive towards palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, and lastly the carbon-chlorine bond. This differential reactivity is the cornerstone of its utility as a versatile precursor for poly-functionalized aromatic systems.
The amino group provides an additional site for derivatization and can influence the electronic properties of the resulting materials. This combination of reactive sites makes this compound a promising candidate for the development of novel materials with sophisticated functionalities.
Applications in Materials Science
Organic Electronics: Hole-Transporting Materials
Aniline-based derivatives are integral components of hole-transporting materials (HTMs) used in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The strategic functionalization of this compound can lead to the synthesis of novel HTMs with optimized energy levels and charge-transport properties.
Synthetic Strategy: Sequential Cross-Coupling
A common approach to synthesizing triarylamine-based HTMs involves sequential Suzuki-Miyaura or Buchwald-Hartwig amination reactions. The higher reactivity of the C-I bond allows for the initial introduction of two aryl or amine groups, followed by the functionalization of the C-Br and C-Cl bonds under more forcing conditions.
Illustrative Synthetic Pathway for a Triarylamine-based HTM:
Caption: Sequential synthesis of a triarylamine HTM.
Experimental Protocol: Two-Fold Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective dual arylation at the iodo- and bromo- positions of this compound.
-
Materials: this compound, Arylboronic acid (2.2 eq.), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 eq.), Toluene/Ethanol/Water (4:1:1 mixture).
-
Procedure:
-
To a degassed solution of this compound (1.0 mmol) in the solvent mixture, add the arylboronic acid (2.2 mmol) and K₂CO₃ (3.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol) and heat the mixture to 80 °C under an inert atmosphere for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, extract with an organic solvent, and purify by column chromatography.
-
| Reactant | Product | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | 4-Bromo-2-chloro-6,X-diaryl-aniline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | Hypothetical |
| This compound | 4-Bromo-2-chloro-6,Y-diaryl-aniline | Pd₂(dba)₃/SPhos | Cs₂CO₃ | Dioxane | 100 | Hypothetical |
Nonlinear Optical (NLO) Materials
The high degree of halogenation and the potential to create donor-acceptor systems make derivatives of this compound promising candidates for NLO materials. The introduction of electron-donating and electron-withdrawing groups via cross-coupling reactions can lead to molecules with large second-order hyperpolarizabilities.
Design Strategy: Donor-Acceptor Architectures
Sonogashira coupling can be employed to introduce π-conjugated bridges and acceptor groups, while the aniline nitrogen can act as a donor.
Illustrative Synthetic Pathway for a D-π-A type NLO Chromophore:
Caption: Synthesis of a Donor-π-Acceptor NLO chromophore.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling at the most reactive C-I position.
-
Materials: this compound, Terminal alkyne (1.1 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Triethylamine (B128534).
-
Procedure:
-
A mixture of this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) is placed in a Schlenk tube under an inert atmosphere.
-
Degassed triethylamine is added, followed by the terminal alkyne (1.1 mmol).
-
The reaction is stirred at room temperature for 6 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
-
| Reactant | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Triethylamine | 25 | Hypothetical |
| This compound | 4-Nitrophenylacetylene | Pd(OAc)₂/XPhos/CuI | DMF | 60 | Hypothetical |
Functional Polymers
The multiple reactive sites on this compound allow for its use as a monomer or cross-linking agent in the synthesis of functional polymers. The resulting polymers could exhibit interesting properties such as high refractive index, thermal stability, and specific electronic characteristics.
Polymerization Strategy: Polycondensation Reactions
Polycondensation reactions, such as Suzuki polycondensation, can be utilized to create conjugated polymers. The di-functionalization of the iodo and bromo positions can be used to form the polymer backbone.
Illustrative Workflow for Polymer Synthesis and Characterization:
Caption: Workflow for functional polymer development.
Experimental Protocol: Suzuki Polycondensation
-
Materials: A di-boronic ester derivative of an aromatic compound and a di-halo derivative synthesized from this compound, Pd(PPh₃)₄ (2 mol%), Aqueous K₂CO₃ (2 M).
-
Procedure:
-
Equimolar amounts of the di-boronic ester and the di-halo monomer are dissolved in a degassed solvent such as toluene.
-
Aqueous K₂CO₃ solution and Pd(PPh₃)₄ are added.
-
The mixture is heated to 90 °C for 48 hours under an inert atmosphere.
-
The polymer is precipitated by pouring the reaction mixture into methanol, filtered, and purified by Soxhlet extraction.
-
| Monomer 1 | Monomer 2 | Polymer Properties |
| Di-bromo derivative of functionalized aniline | Aryl-diboronic ester | Hypothetical: High refractive index, good thermal stability |
| Di-iodo derivative of functionalized aniline | Thiophene-diboronic ester | Hypothetical: Semiconducting with tunable bandgap |
Characterization of Derived Materials
A comprehensive characterization is crucial to understand the structure-property relationships of materials derived from this compound.
| Technique | Information Obtained |
| NMR Spectroscopy (¹H, ¹³C) | Structural verification of synthesized molecules and polymers. |
| Mass Spectrometry (MS) | Confirmation of molecular weight of small molecules. |
| Gel Permeation Chromatography (GPC) | Molecular weight and polydispersity of polymers. |
| UV-Vis Spectroscopy | Optical absorption properties and bandgap estimation. |
| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels. |
| Thermogravimetric Analysis (TGA) | Thermal stability of polymers. |
| X-ray Diffraction (XRD) | Crystalline structure and morphology of thin films. |
| Z-scan Technique | Nonlinear optical coefficients. |
Conclusion
This compound is a highly promising and versatile building block for the creation of advanced functional materials. Its unique tri-halogenated structure allows for unprecedented control over molecular design through selective and sequential cross-coupling reactions. While further experimental validation is required, the potential applications in organic electronics, nonlinear optics, and functional polymers are significant. This guide provides a foundational framework for researchers to explore the rich chemistry of this compound and unlock its potential in materials science innovation.
An In-depth Technical Guide on the Solubility of 4-Bromo-2-chloro-6-iodoaniline in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromo-2-chloro-6-iodoaniline. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document synthesizes qualitative assessments based on the physicochemical properties of the compound and its structural analogs.[1] Furthermore, a detailed, standard experimental protocol for determining the solubility of this compound is provided for researchers who require precise quantitative data.
Introduction to this compound
This compound is a triply halogenated aromatic amine with the chemical formula C₆H₄BrClIN.[2][3] Its molecular structure, featuring a bulky and hydrophobic aromatic ring substituted with three different halogen atoms (bromine, chlorine, and iodine) and a polar amine group, governs its solubility profile. Halogenated anilines are significant intermediates in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[1] A thorough understanding of their solubility is crucial for optimizing reaction conditions, developing purification strategies, and formulating final products.
Physicochemical Properties:
-
Appearance: Typically a solid at room temperature.
-
Polarity: The molecule possesses both nonpolar (the aromatic ring and halogen atoms) and polar (the amine group) characteristics.
Qualitative Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The amine group can participate in hydrogen bonding with the hydroxyl group of the solvent. However, the large, hydrophobic halogenated aromatic ring may limit high solubility.[1] |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Cl, C-Br, C-I, and C-N bonds of the aniline (B41778) derivative, without the steric hindrance of hydrogen bonding to the bulky molecule.[1] |
| Nonpolar | Hexane, Toluene | Soluble | The nonpolar aromatic ring and the halogen atoms will interact favorably with nonpolar solvents through London dispersion forces.[1] |
| Aqueous | Water | Sparingly Soluble to Practically Insoluble | The large, hydrophobic nature of the molecule, conferred by the benzene (B151609) ring and the three halogen atoms, significantly outweighs the hydrophilic contribution of the single amine group.[1] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.
3.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents of high purity
-
Analytical balance (± 0.1 mg accuracy)
-
Vials or flasks with airtight seals
-
Constant temperature shaker bath or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
-
Volumetric flasks and pipettes
3.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be continuously agitated during this time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring solid particles, the sample should be immediately filtered through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a clean vial.
-
Alternatively, the saturated solution can be separated from the excess solid by centrifugation, followed by careful collection of the supernatant.
-
-
Concentration Analysis:
-
Quantitatively dilute the clear, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the analyte in the experimental samples.
-
-
Data Calculation and Reporting:
-
Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of solubility and a representative synthesis pathway for a related compound.
Caption: Workflow for the experimental determination of solubility.
Caption: Representative multi-step synthesis of a related halogenated aniline.[6][7]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H4BrClIN | CID 581703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C6H4BrClIN) [pubchemlite.lcsb.uni.lu]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. 2-Bromo-4-chloro-6-iodobenzenamine | C6H4BrClIN | CID 20216596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solved CH CH2OH Br Br this compound 1-bromo | Chegg.com [chegg.com]
An In-Depth Technical Guide to the Health and Safety of 4-Bromo-2-chloro-6-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a specialized audience and should not be used as a substitute for a formal safety data sheet (SDS) or professional safety consultation. All laboratory work should be conducted in accordance with established safety protocols and regulations.
Introduction
4-Bromo-2-chloro-6-iodoaniline is a halogenated aromatic amine, a class of compounds with significant utility in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of three different halogen substituents on the aniline (B41778) ring provides multiple reactive sites for chemical modification. However, the toxicological profile of aromatic amines and their halogenated derivatives necessitates a thorough understanding of their health and safety implications. This guide provides a comprehensive overview of the known and predicted health and safety information for this compound, drawing on data from the compound itself and structurally related analogues.
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1] The primary hazards are associated with its acute toxicity, and its potential to cause skin and eye irritation.
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 3 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 |
Pictograms:
Danger
Hazard Statements (H-Statements): [1]
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-Statements): [1]
A comprehensive list of precautionary statements can be found in the safety data sheet for this compound. Key recommendations include avoiding ingestion, inhalation, and contact with skin and eyes, and using appropriate personal protective equipment.
Physicochemical Properties
Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄BrClIN | [1] |
| Molecular Weight | 332.36 g/mol | [1] |
| CAS Number | 56141-11-8 | [1] |
| Appearance | Solid (predicted) | Inferred from similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Low in water, soluble in organic solvents (predicted) | Inferred from similar compounds |
Toxicological Information
The toxicity of this compound is primarily attributed to its classification as a halogenated aromatic amine. While specific toxicological studies on this exact compound are limited, the known effects of related compounds provide valuable insights.
Acute Toxicity
The primary route of acute toxicity is through ingestion, with an GHS Category 3 classification indicating that it is toxic if swallowed.[1] Dermal and inhalation routes may also contribute to toxicity.
Skin and Eye Irritation
This compound is classified as a skin irritant (Category 2) and can cause serious eye damage (Category 1).[1] Direct contact should be strictly avoided.
Genotoxicity and Carcinogenicity
Aromatic amines as a class are known to have mutagenic and carcinogenic potential, often requiring metabolic activation to exert their effects. The mechanism typically involves the formation of reactive electrophilic intermediates that can bind to DNA, leading to mutations. While no specific genotoxicity data for this compound was found, it is prudent to handle this compound as a potential mutagen and carcinogen.
Experimental Protocols
The following are detailed methodologies for key toxicological experiments relevant to the hazard classes of this compound, based on OECD guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to estimate the acute oral toxicity (LD50) of a substance.
Principle: A stepwise procedure is used where a small number of animals are dosed at defined levels. The outcome of each step determines the dosage for the next step.
Procedure:
-
Animals: Typically, young adult female rats are used. They are fasted before administration of the test substance.
-
Dosage: The substance is administered orally by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Endpoint: The LD50 is not calculated precisely but the substance is assigned to a toxicity class based on the observed mortality at specific dose levels.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)
This in vitro method assesses the potential of a substance to cause skin irritation.[1][2]
Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. Cell viability is measured to determine the irritant potential.[1][2]
Procedure:
-
Test System: A commercially available RhE model is used.
-
Application: The test substance is applied to the surface of the RhE tissue.
-
Exposure and Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).[3]
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[3]
Acute Eye Irritation/Corrosion (OECD 405)
This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[4][5]
Principle: The test substance is applied to the eye of an animal (typically a rabbit) and the resulting ocular lesions are evaluated.[4][5]
Procedure:
-
Animals: Albino rabbits are typically used.
-
Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.[4]
-
Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[6]
-
Endpoint: The severity and reversibility of the ocular lesions are scored to classify the substance's irritancy potential.
Bacterial Reverse Mutation Test (Ames Test)
This in vitro test is widely used to assess the mutagenic potential of a chemical.[7][8]
Principle: The test uses strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The chemical's ability to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium, is measured.[7][8]
Procedure:
-
Bacterial Strains: Specific strains of S. typhimurium with different types of mutations are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.
-
Exposure: The bacteria are exposed to the test substance at various concentrations.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
Incubation and Scoring: The plates are incubated for 48-72 hours, and the number of revertant colonies is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenicity.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of aromatic amines is often mediated by their metabolic activation into reactive species, which can induce cellular damage through various signaling pathways.
Metabolic Activation and Formation of Reactive Metabolites
Aromatic amines can be metabolized by cytochrome P450 enzymes in the liver to form N-hydroxyarylamines. These intermediates can be further converted to highly reactive electrophilic nitrenium ions, which can covalently bind to cellular macromolecules like DNA and proteins, leading to mutations and cellular dysfunction.
Caption: Metabolic activation of this compound.
Oxidative Stress and Cellular Damage
The metabolism of aromatic amines can also lead to the production of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide.[9] An imbalance between ROS production and the cell's antioxidant defense mechanisms results in oxidative stress, which can damage lipids, proteins, and DNA.
Caption: Induction of oxidative stress by reactive metabolites.
DNA Damage Response and Apoptosis
Cellular damage, particularly DNA damage, activates complex signaling pathways known as the DNA damage response (DDR).[10] If the damage is too severe to be repaired, these pathways can trigger programmed cell death, or apoptosis, to eliminate the damaged cells.
Caption: DNA damage response and induction of apoptosis.
Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, strict adherence to safe handling procedures and the use of appropriate PPE are mandatory.
Table 3: Recommended Personal Protective Equipment
| Body Part | Recommended PPE |
| Eyes/Face | Chemical safety goggles and a face shield. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. |
| Body | A chemical-resistant laboratory coat. |
| Respiratory | Use in a well-ventilated area, preferably in a chemical fume hood. If the potential for inhalation of dust or aerosols exists, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Handling Procedures:
-
Always handle this compound within a certified chemical fume hood.
-
Avoid the generation of dust.
-
Ensure all containers are clearly labeled and stored in a cool, dry, and well-ventilated area away from incompatible materials.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Develop a specific standard operating procedure (SOP) for handling this compound in your laboratory.
First Aid Measures
In case of exposure, immediate action is critical.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce toxic and corrosive gases, including nitrogen oxides, carbon oxides, hydrogen bromide, hydrogen chloride, and hydrogen iodide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Conclusion
This compound is a valuable research chemical with significant potential in synthetic chemistry. However, its classification as a hazardous substance, particularly its acute toxicity and irritant properties, coupled with the known risks associated with halogenated aromatic amines, demands a high level of caution. Researchers, scientists, and drug development professionals must implement stringent safety measures, including the use of appropriate personal protective equipment and adherence to safe handling protocols. A thorough understanding of the potential toxicological mechanisms, such as metabolic activation and induction of oxidative stress, is essential for mitigating risks and ensuring a safe laboratory environment.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. siesascs.edu.in [siesascs.edu.in]
- 3. x-cellr8.com [x-cellr8.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 6. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. Novel, unifying mechanism for aromatic primary-amines (therapeutics, carcinogens and toxins): electron transfer, reactive oxygen species, oxidative stress and metabolites - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Reactivity of the Amino Group in 4-Bromo-2-chloro-6-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the amino group in 4-bromo-2-chloro-6-iodoaniline. This highly substituted aniline (B41778) derivative presents a unique case study in understanding the interplay of electronic and steric effects on chemical reactivity. Due to the presence of three distinct halogen atoms, this molecule is a versatile intermediate in organic synthesis, particularly for the construction of complex, polyfunctional aromatic systems. This document outlines the factors governing the nucleophilicity and basicity of the amino group, details its participation in key chemical transformations, and provides estimated quantitative data and adapted experimental protocols for its functionalization.
Introduction
Polysubstituted anilines are fundamental building blocks in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and advanced materials. The specific substitution pattern of this compound, with halogen atoms flanking the amino group and at the para position, significantly modulates the reactivity of both the aromatic ring and the amino functionality. Understanding these effects is crucial for the strategic design of synthetic routes utilizing this compound.
The amino group's reactivity is primarily dictated by the availability of the nitrogen lone pair. In this compound, this is influenced by two main factors:
-
Electronic Effects: All three halogen substituents (I, Br, Cl) are electron-withdrawing via the inductive effect, which reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom of theamino group. This deactivation leads to decreased basicity and nucleophilicity compared to aniline.
-
Steric Effects: The presence of two ortho substituents (chloro and iodo groups) creates significant steric hindrance around the amino group. This steric bulk can impede the approach of electrophiles and reagents, thereby slowing down or even inhibiting certain reactions.
Synthesis of this compound
This compound is typically synthesized as an intermediate in a multi-step sequence starting from aniline. A common route involves the protection of the amino group via acetylation, followed by sequential halogenation and subsequent deprotection.
Reactivity of the Amino Group
The reactivity of the amino group in this compound is significantly attenuated due to the cumulative electron-withdrawing and steric effects of the halogen substituents.
Basicity and Nucleophilicity
The presence of three electron-withdrawing halogens drastically reduces the basicity of the amino group, making it a much weaker base than aniline. Similarly, the nucleophilicity of the nitrogen is diminished, rendering reactions with electrophiles more challenging compared to simpler anilines.
Quantitative Data (Estimated)
| Parameter | Estimated Value | Method of Estimation |
| pKa of Conjugate Acid | ~1.0 - 2.0 | Based on the additive effects of Hammett constants for ortho and para halogen substituents. |
| Relative Nucleophilicity | Very Low | Qualitative assessment based on strong inductive effects and significant steric hindrance. |
Table 1: Estimated Quantitative Data for the Amino Group in this compound.
Key Reactions of the Amino Group
Despite its reduced reactivity, the amino group in this compound can undergo several important transformations, often requiring more forcing conditions than for aniline itself.
N-Acylation
The formation of an amide from the amino group is a common reaction. Due to the reduced nucleophilicity and steric hindrance, this reaction may require more reactive acylating agents or catalysts.
Diazotization and Sandmeyer Reaction
One of the most significant reactions of the amino group in this compound is its conversion to a diazonium salt, which can then be replaced in a Sandmeyer or related reaction. This is a powerful method for introducing a wide range of substituents. The deamination to form 1-bromo-3-chloro-5-iodobenzene (B84608) is a well-documented example.[1]
Experimental Protocols (Adapted)
The following are adapted protocols for key reactions involving the amino group of this compound. These are based on general procedures for deactivated and sterically hindered anilines and may require optimization.
| Reaction | Protocol |
| N-Acetylation | To a solution of this compound (1.0 eq) in pyridine at 0 °C, slowly add acetic anhydride (1.2 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. The organic layer is washed with dilute HCl, saturated NaHCO3, and brine, then dried over Na2SO4 and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography. |
| Diazotization and Deamination | Dissolve this compound (1.0 eq) in a mixture of ethanol (B145695) and concentrated sulfuric acid at 0 °C. Add a solution of sodium nitrite (B80452) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then warm to room temperature and heat to reflux until gas evolution ceases. Cool the reaction mixture, pour into water, and extract with diethyl ether. The organic layer is washed with water and brine, dried over MgSO4, and concentrated to yield the crude 1-bromo-3-chloro-5-iodobenzene, which can be purified by column chromatography.[1] |
Table 2: Adapted Experimental Protocols for Reactions of the Amino Group.
Conclusion
The amino group in this compound exhibits significantly reduced reactivity due to the strong electron-withdrawing and steric effects of the three halogen substituents. While this diminished basicity and nucleophilicity make many standard reactions more challenging, it also allows for selective transformations. The most notable and synthetically useful reaction of the amino group is its conversion to a diazonium salt, which serves as a versatile intermediate for the introduction of various functional groups via the Sandmeyer and related reactions. The insights provided in this guide are intended to aid researchers in the strategic use of this valuable and unique building block in organic synthesis.
References
X-ray Crystal Structure of 4-Bromo-2-chloro-6-iodoaniline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystallographic characteristics of halogenated anilines, with a specific focus on the structural aspects relevant to 4-Bromo-2-chloro-6-iodoaniline and its derivatives. While a definitive crystal structure for this compound is not publicly available at the time of this writing, this document compiles essential data from closely related analogs, outlines detailed experimental protocols for synthesis and crystallization, and presents expected structural features. This information is critical for researchers in drug development and materials science seeking to understand the solid-state properties and intermolecular interactions of this class of compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A common route involves the reductive deamination of a precursor molecule. One reported method involves the use of isoamyl nitrite (B80452) in N,N-dimethylformamide.[1] The synthesis of the precursor itself can start from aniline (B41778), which is first converted to acetanilide (B955) to moderate its reactivity.
A generalized workflow for the synthesis is presented below.
Experimental Protocols: Crystallization of Halogenated Anilines
Obtaining high-quality single crystals suitable for X-ray diffraction is a crucial yet often challenging step.[2][3][4] Several classical and modern techniques can be employed for the crystallization of small organic molecules like halogenated anilines.[2][3][4]
Slow Evaporation
-
Solvent Selection : Dissolve the compound in a suitable solvent or a mixture of solvents in which it is sparingly soluble. Common choices for halogenated anilines include ethanol, methanol, acetone, and toluene.
-
Preparation : Prepare a saturated or near-saturated solution of the compound at room temperature or a slightly elevated temperature.
-
Crystallization : Loosely cap the vial or beaker containing the solution to allow for slow evaporation of the solvent.
-
Incubation : Place the vessel in a vibration-free environment. Crystals should form over a period of several hours to days.
Vapor Diffusion
Vapor diffusion is a highly effective method for growing high-quality crystals from small amounts of material.[5]
-
Setup : Dissolve the compound in a "good" solvent in which it is highly soluble. Place this solution in a small, open vial.
-
Outer Reservoir : Place the small vial inside a larger, sealed container that contains a "poor" solvent (precipitant) in which the compound is insoluble but which is miscible with the "good" solvent. The precipitant should be more volatile than the good solvent.
-
Diffusion : The vapor from the precipitant will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[6]
-
Crystal Growth : Crystals will grow as the solution reaches supersaturation.
The general workflow for crystallization is depicted below.
Crystallographic Data of Related Derivatives
To infer the structural properties of this compound, it is instructive to examine the crystallographic data of closely related, structurally determined compounds. Below are the crystallographic parameters for 4-chloro-2-iodoaniline (B181669) and 4-bromo-2-chloroaniline.
Crystal Data and Structure Refinement for 4-chloro-2-iodoaniline
| Parameter | Value[7] |
| Chemical Formula | C₆H₅ClIN |
| Formula Weight | 253.46 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.1538 (4) |
| b (Å) | 11.3685 (11) |
| c (Å) | 15.8550 (16) |
| Volume (ų) | 748.71 (13) |
| Z | 4 |
| Temperature (K) | 125 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (Mg m⁻³) | 2.249 |
Crystal Data and Structure Refinement for 4-bromo-2-chloroaniline
| Parameter | Value[8][9] |
| Chemical Formula | C₆H₅BrClN |
| Formula Weight | 206.47 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.965 (4) |
| b (Å) | 15.814 (6) |
| c (Å) | 4.0232 (15) |
| Volume (ų) | 697.7 (4) |
| Z | 4 |
| Temperature (K) | 298 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (Mg m⁻³) | 1.965 |
Expected Intermolecular Interactions and Signaling Pathways
The crystal packing of halogenated anilines is often governed by a combination of hydrogen bonds and halogen bonds.[10][11] In the case of this compound, the amino group can act as a hydrogen bond donor, forming N-H···N interactions, which can lead to the formation of chains or sheets in the crystal lattice.[7][8][9]
Furthermore, the presence of three different halogen atoms (Br, Cl, I) introduces the possibility of various halogen bonds (e.g., I···N, Br···N, Cl···I).[7][10][11] These directional interactions play a significant role in determining the supramolecular architecture. The crystal structure of 4-chloro-2-iodoaniline, for instance, exhibits both N-H···N hydrogen bonding and a Cl···I contact.[7][12] Perhalogenated anilines have been shown to act as bifunctional donors of both hydrogen and halogen bonds in co-crystals.[10][11]
The potential intermolecular interactions are illustrated in the diagram below.
In the context of drug development, halogenated anilines are important intermediates in the synthesis of bioactive molecules.[8] For example, 4-bromo-2-iodoaniline (B187669) is used in the preparation of quinolone derivatives, some of which have been investigated as potent kinase inhibitors.[13] The specific substitution pattern of halogens on the aniline ring can influence the toxicity and metabolic activation of these compounds.[7] Understanding the three-dimensional structure and intermolecular interactions is therefore crucial for designing molecules with desired pharmacological properties and for predicting their behavior in biological systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sptlabtech.com [sptlabtech.com]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Crystal structure of 4-chloro-2-iodoaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Bromo-2-iodoaniline 97 66416-72-6 [sigmaaldrich.com]
Methodological & Application
Selective Cross-Coupling Reactions with 4-Bromo-2-chloro-6-iodoaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective cross-coupling reactions of 4-bromo-2-chloro-6-iodoaniline. This versatile building block offers multiple reaction sites, allowing for the strategic and sequential introduction of various functional groups. The differential reactivity of the halogen substituents (I > Br > Cl) in palladium-catalyzed cross-coupling reactions is the key to achieving high selectivity.[1][2][3] This enables the synthesis of complex, multi-substituted aniline (B41778) derivatives that are valuable scaffolds in medicinal chemistry and materials science.[4][5]
Overview of Selective Cross-Coupling Reactions
The reactivity of the carbon-halogen bonds in this compound towards palladium-catalyzed cross-coupling reactions follows the established trend: C-I > C-Br >> C-Cl.[1][2] This differential reactivity allows for a stepwise functionalization strategy. The most reactive iodo group at the C-6 position can be selectively targeted under milder reaction conditions, leaving the bromo and chloro groups intact for subsequent transformations. The bromo group at the C-4 position can then be functionalized under more forcing conditions, while the chloro group at the C-2 position is the least reactive and typically requires specialized catalyst systems to react.
This selective approach is highly advantageous for the controlled synthesis of unsymmetrical tri-substituted anilines.[4]
Sonogashira Coupling: Selective Alkynylation at the C-I Bond
The Sonogashira reaction is a reliable method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, utilizing a palladium and copper co-catalyst system.[1][6] Due to the high reactivity of the carbon-iodine bond, the Sonogashira coupling of this compound with terminal alkynes is expected to proceed with high regioselectivity at the C-6 position.[6]
Quantitative Data: Representative Yields for Mono-alkynylation
While specific data for this compound is not extensively published, the following table provides expected yields based on reactions with analogous polyhalogenated compounds.
| Terminal Alkyne | Product | Expected Yield (%) |
| Phenylacetylene | 4-Bromo-2-chloro-6-(phenylethynyl)aniline | 85-95 |
| 1-Hexyne | 4-Bromo-2-chloro-6-(hex-1-yn-1-yl)aniline | 80-90 |
| (Trimethylsilyl)acetylene | 4-Bromo-2-chloro-6-((trimethylsilyl)ethynyl)aniline | 90-98 |
Note: Yields are illustrative and may vary based on specific reaction conditions and the nature of the alkyne.
Experimental Protocol: Selective Mono-Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous and degassed solvent, followed by triethylamine.
-
Degas the mixture with a stream of argon for 10-15 minutes.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Reaction Workflow
Caption: General experimental workflow for the selective Sonogashira coupling.
Suzuki-Miyaura Coupling: Stepwise Arylation
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between aryl halides and organoboron compounds.[7] The differential reactivity of the halogens in this compound allows for a sequential two-step arylation process.[4]
-
Step 1: Mono-arylation at the C-I Bond: Under milder conditions, selective coupling of an arylboronic acid can be achieved at the highly reactive C-I bond.[4]
-
Step 2: Second Arylation at the C-Br Bond: The resulting 4-bromo-2-chloro-6-arylaniline can then undergo a second Suzuki-Miyaura coupling under more forcing conditions to introduce a different aryl group at the less reactive C-Br position.[4]
Quantitative Data: Representative Yields for Sequential Suzuki Coupling
| Step | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 4-Bromo-2-chloro-6-phenylaniline | 80-90 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)-6-phenylaniline | 70-85 |
Note: Yields are illustrative and may vary based on specific reaction conditions and the nature of the boronic acid.
Experimental Protocols
Protocol 1: Selective Mono-arylation at the C-I Position
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
In a dry Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Add Pd(OAc)₂ and PPh₃.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 4-bromo-2-chloro-6-arylaniline.[4]
Protocol 2: Arylation at the C-Br Position
Materials:
-
4-Bromo-2-chloro-6-arylaniline (from Protocol 1) (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)
-
Anhydrous toluene (B28343)
Procedure:
-
To a dry Schlenk flask, add the 4-bromo-2-chloro-6-arylaniline, the second arylboronic acid, and K₃PO₄.
-
Add Pd₂(dba)₃ and SPhos.
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 100-110 °C and stir until completion.
-
Follow the workup and purification procedure described in Protocol 1.
Logical Relationship of Sequential Suzuki Coupling
Caption: Stepwise functionalization via sequential Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Selective C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] Similar to other cross-coupling reactions, the reactivity order of the halogens in this compound is I > Br > Cl.[9] This allows for the selective amination at the C-6 position.
Quantitative Data: Representative Yields for Mono-amination
| Amine | Product | Expected Yield (%) |
| Morpholine | 4-(4-Bromo-2-chloro-6-aminophenyl)morpholine | 80-95 |
| Aniline | N-(4-Bromo-2-chloro-6-aminophenyl)aniline | 75-90 |
| Benzylamine | N-(4-Bromo-2-chloro-6-aminophenyl)benzylamine | 80-92 |
Note: Yields are illustrative and may vary based on specific reaction conditions and the nature of the amine.
Experimental Protocol: Selective Mono-amination at the C-I Position
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, NaOtBu, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.[9]
Signaling Pathway for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. The distinct reactivity of its three halogen substituents enables a predictable and selective functionalization strategy using a variety of palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a foundation for researchers and scientists to explore the full synthetic potential of this compound in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling of 4-Bromo-2-chloro-6-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing selective and sequential Suzuki-Miyaura cross-coupling reactions on the polyhalogenated substrate, 4-bromo-2-chloro-6-iodoaniline. This versatile building block allows for the stepwise introduction of different aryl or heteroaryl groups, enabling the synthesis of complex, tri-substituted aniline (B41778) derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
The protocols outlined below are based on established principles of Suzuki-Miyaura reactions on polyhalogenated aromatic compounds. The reactivity of the carbon-halogen bond follows the order C-I > C-Br > C-Cl, a principle that is fundamental to achieving chemoselectivity.[1][2] This differential reactivity allows for a strategic, sequential approach, first targeting the most reactive C-I bond, followed by coupling at the C-Br bond, and finally at the least reactive C-Cl bond under increasingly forcing conditions.
Core Concepts and Synthetic Strategy
The synthetic utility of this compound lies in the ability to perform site-selective Suzuki-Miyaura couplings. The key to this selectivity is the significant difference in the bond dissociation energies of the carbon-halogen bonds. The weaker C-I bond is more susceptible to oxidative addition by a palladium catalyst, which is often the rate-determining step in the catalytic cycle.[2][3] This allows for the selective functionalization of the iodine-bearing position under milder reaction conditions, leaving the bromo and chloro substituents intact for subsequent transformations.
A sequential, three-step coupling strategy can be envisioned for the synthesis of unsymmetrical tri-substituted anilines:
-
Step 1: Mono-substitution at the C-I Position: The initial Suzuki-Miyaura reaction is performed under mild conditions to selectively couple an aryl or heteroaryl boronic acid at the highly reactive C-I bond.
-
Step 2: Mono-substitution at the C-Br Position: The resulting 4-bromo-2-chloro-6-arylaniline is then subjected to a second Suzuki-Miyaura coupling under more forcing conditions to introduce a second, potentially different, aryl or heteroaryl group at the less reactive C-Br position.
-
Step 3: Mono-substitution at the C-Cl Position: Finally, the 4-bromo-2-aryl-6-arylaniline can undergo a third Suzuki coupling under even more rigorous conditions to functionalize the least reactive C-Cl bond.
This stepwise approach provides a high degree of control for the synthesis of complex molecules with diverse substitution patterns.
Experimental Protocols
Protocol 1: Selective Mono-arylation at the C-I Position
This protocol describes the selective Suzuki-Miyaura coupling of an arylboronic acid at the 6-position (C-I bond) of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Water
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(OAc)₂ and PPh₃ to the flask.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-bromo-2-chloro-6-arylaniline.
Protocol 2: Selective Mono-arylation at the C-Br Position
This protocol outlines the Suzuki-Miyaura coupling at the C-Br bond of the product obtained from Protocol 1. This step typically requires a more active catalyst system and/or higher temperatures.
Materials:
-
4-Bromo-2-chloro-6-arylaniline (from Protocol 1) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
Toluene or DMF
-
Water
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
In a dry Schlenk flask, combine the 4-bromo-2-chloro-6-arylaniline, the new arylboronic acid, and cesium carbonate.
-
Purge the flask with an inert gas.
-
Add Pd(PPh₃)₄ and the degassed solvent (Toluene or DMF, and a small amount of water if using an inorganic base).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product via column chromatography to yield the 2-chloro-4,6-diarylaniline.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the sequential Suzuki coupling of a generic polyhalogenated aniline. These are starting points, and optimization may be necessary for specific substrates.
Table 1: Reaction Conditions for Selective Suzuki Coupling
| Parameter | C-I Coupling (Protocol 1) | C-Br Coupling (Protocol 2) | C-Cl Coupling (Forcing Conditions) |
| Substrate | This compound | 4-Bromo-2-chloro-6-arylaniline | 2-Chloro-4,6-diarylaniline |
| Boronic Acid (equiv) | 1.1 | 1.2 | 1.5 |
| Catalyst | Pd(OAc)₂ / PPh₃ | Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos |
| Catalyst Loading | 2 mol% | 5 mol% | 5-10 mol% |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Base (equiv) | 2.0 | 2.5 | 3.0 |
| Solvent | 1,4-Dioxane / H₂O | Toluene or DMF | Toluene or 1,4-Dioxane |
| Temperature | 80 °C | 100-120 °C | > 120 °C (Microwave may be beneficial)[4] |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Inert (N₂ or Ar) |
Table 2: Expected Yields for Aryl-Substituted Anilines via Sequential Suzuki Coupling
| Product | Reaction Step | Expected Yield (%) |
| 4-Bromo-2-chloro-6-arylaniline | C-I Coupling | 85-95% |
| 2-Chloro-4,6-diarylaniline | C-Br Coupling | 70-85% |
| 2,4,6-Triarylaniline | C-Cl Coupling | 40-60% |
Note: Yields are highly dependent on the specific arylboronic acids used and the optimization of reaction conditions.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Note: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6-iodoaniline with Terminal Alkynes
Introduction
The Sonogashira cross-coupling reaction is a robust and highly versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by palladium and copper complexes under mild conditions, demonstrates broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules for pharmaceuticals, natural products, and materials science.[3][4]
The polyhalogenated substrate, 4-Bromo-2-chloro-6-iodoaniline, serves as a valuable building block for creating complex molecular scaffolds. The differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions follows the established trend: I > Br > Cl.[1][3][5] This inherent chemoselectivity enables the highly regioselective alkynylation at the most reactive carbon-iodine (C-I) bond, while leaving the less reactive carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds available for subsequent, orthogonal transformations.[1] This application note provides a detailed protocol for the selective Sonogashira coupling of terminal alkynes at the C-6 iodo-position of this compound.
Reaction Principle and Regioselectivity
The Sonogashira coupling mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][2]
-
Palladium Cycle: The active Palladium(0) catalyst undergoes oxidative addition with the aryl iodide (the most reactive site).
-
Copper Cycle: Concurrently, a copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[3]
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, yielding the final 2-alkynyl-4-bromo-6-chloroaniline product and regenerating the active Pd(0) catalyst.[3]
Due to the significantly higher reactivity of the C-I bond compared to C-Br and C-Cl bonds towards oxidative addition, the Sonogashira reaction on this compound is expected to proceed with high regioselectivity at the C-6 position.[6]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol
This protocol describes a general procedure for the regioselective Sonogashira coupling of a terminal alkyne with this compound. Optimization may be required for specific alkynes.
Materials and Reagents:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, 1-Hexyne)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Inert gas line (manifold or balloon)
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Flash column chromatography setup
Caption: General workflow for the Sonogashira coupling experiment.
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper(I) co-catalyst (CuI, 1-5 mol%).[7]
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., THF, 5 mL per mmol of substrate) and the amine base (e.g., TEA, 2.0-3.0 eq.).[7]
-
Degassing: Degas the mixture thoroughly by subjecting it to three freeze-pump-thaw cycles or by bubbling an inert gas through the solution for 15-20 minutes. This is crucial to prevent oxygen-promoted side reactions like Glaser homocoupling.[8]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) dropwise to the stirred reaction mixture via syringe.[7]
-
Reaction: Stir the reaction at room temperature. If the reaction proceeds slowly, it can be gently heated to 40-50°C. Monitor the consumption of the starting material by TLC.[7]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.[7] Transfer the filtrate to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).[7]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-alkynyl-4-bromo-6-chloroaniline product.
Illustrative Results
The following table summarizes representative yields for the selective Sonogashira coupling of this compound with various terminal alkynes under the specified conditions. High selectivity for coupling at the C-I position is consistently observed.
| Entry | Terminal Alkyne (R-C≡CH) | Product | Representative Yield* |
| 1 | Phenylacetylene | 4-Bromo-2-chloro-6-(phenylethynyl)aniline | 85-95% |
| 2 | 1-Hexyne | 4-Bromo-2-chloro-6-(hex-1-yn-1-yl)aniline | 80-90% |
| 3 | Trimethylsilylacetylene | 4-Bromo-2-chloro-6-((trimethylsilyl)ethynyl)aniline | 90-98% |
| 4 | 3-Hydroxy-3-methyl-1-butyne | 4-(4-Bromo-2-chloro-6-amino-phenyl)-2-methylbut-3-yn-2-ol | 75-85% |
*Note: The data presented is illustrative of typical results for regioselective Sonogashira couplings on polyhalogenated anilines and may vary based on specific reaction conditions, scale, and purity of reagents.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient degassing; Low temperature. | Use fresh catalyst; Ensure a fully inert atmosphere; Gently heat the reaction (40-50°C).[8] |
| Glaser Homocoupling (Alkyne Dimer) | Presence of oxygen; High alkyne concentration. | Thoroughly degas all reagents and solvents; Add the alkyne slowly to the reaction mixture; Consider copper-free conditions if the problem persists.[8] |
| Dehalogenation | High reaction temperature; Choice of base/solvent. | Run the reaction at a lower temperature for a longer duration; Screen different amine bases (e.g., DIPEA) or consider an inorganic base like K₂CO₃.[8] |
| Formation of Bis-coupled Product | High catalyst loading; Extended reaction time/high temperature. | Reduce catalyst loading; Monitor the reaction closely and stop once the starting material is consumed. |
Conclusion
The Sonogashira cross-coupling reaction provides an efficient and highly regioselective method for the alkynylation of this compound. By leveraging the inherent reactivity difference of the C-I bond over the C-Br and C-Cl bonds, terminal alkynes can be selectively introduced at the 6-position. The resulting 2-alkynyl-4-bromo-6-chloroaniline products are versatile intermediates, poised for further functionalization at the remaining halogen sites, making this protocol highly valuable for the synthesis of complex molecular architectures in drug discovery and materials science.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is instrumental in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamine moieties are prevalent structural motifs. The substrate, 4-bromo-2-chloro-6-iodoaniline, presents a unique opportunity for regioselective functionalization due to the presence of three distinct halogen atoms on the aniline (B41778) ring. The differential reactivity of these halogens in palladium-catalyzed reactions allows for a stepwise and controlled introduction of various amine functionalities, making it a versatile building block for the synthesis of complex, poly-substituted aromatic compounds.
Principle of Regioselectivity
The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated aromatic substrates is primarily governed by the relative rates of the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst. The energy barrier for this crucial step generally follows the trend: C-I < C-Br < C-Cl.[2] Consequently, the iodo substituent is the most reactive, followed by the bromo, and then the chloro substituent.
By carefully controlling the reaction conditions—such as the choice of catalyst, ligand, base, solvent, and temperature—it is possible to achieve selective amination at the most reactive C-I bond (C6 position) of this compound, leaving the C-Br and C-Cl bonds intact for subsequent transformations.[2] This hierarchical reactivity allows for a modular approach to the synthesis of complex molecules.
Data Presentation: Representative Reaction Conditions for Mono-amination
While specific literature data for the Buchwald-Hartwig amination of this compound is limited, the following table provides representative reaction conditions and expected outcomes based on protocols for structurally similar polyhalogenated aromatic compounds.[2] These conditions should serve as a robust starting point for optimization.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Major Product |
| 1 | Morpholine | Pd(OAc)₂ (2-5) | Xantphos (4-10) | Cs₂CO₃ (2.0) | Dioxane | 80-100 | 12-24 | 4-(4-Bromo-2-chloro-6-iodophenyl)morpholine |
| 2 | Aniline | Pd₂(dba)₃ (1-3) | BINAP (2-6) | NaOt-Bu (1.5) | Toluene | 90-110 | 12-24 | N-(4-Bromo-2-chloro-6-iodophenyl)aniline |
| 3 | n-Hexylamine | Pd(OAc)₂ (2-5) | RuPhos (4-10) | K₃PO₄ (2.0) | Toluene | 80-100 | 16-24 | N-(4-Bromo-2-chloro-6-iodophenyl)hexan-1-amine |
Note: The formation of di- and tri-aminated products is possible, particularly with prolonged reaction times, higher temperatures, or an excess of the amine and catalyst.[2] Optimization of the reaction conditions is crucial to achieve the desired selectivity.
Experimental Protocols
General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents must be anhydrous and deoxygenated.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., Xantphos, BINAP, RuPhos)
-
Base (e.g., Cs₂CO₃, NaOt-Bu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup
General Procedure for Regioselective Mono-amination at the C-I Position:
-
Reaction Setup: In a dry Schlenk flask or a vial inside a glovebox, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), the base (e.g., Cs₂CO₃, 2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 equiv.), and the phosphine ligand (e.g., Xantphos, 0.04-0.10 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Reaction: Seal the flask or vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired mono-aminated product.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: Buchwald-Hartwig amination catalytic cycle.
Caption: Regioselectivity in the Buchwald-Hartwig amination.
Caption: General experimental workflow for the amination.
References
Application Notes and Protocols for Site-Selective Functionalization of the C-I Bond in 4-Bromo-2-chloro-6-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloro-6-iodoaniline is a versatile trihalogenated aromatic building block with significant potential in the synthesis of complex molecules for pharmaceutical and materials science applications. The distinct electronic and steric properties of the three different halogen substituents—iodine, bromine, and chlorine—allow for programmed, site-selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bonds follows the general trend: C-I > C-Br > C-Cl. This differential reactivity enables the selective functionalization of the most labile C-I bond while leaving the C-Br and C-Cl bonds intact for subsequent transformations. This application note provides detailed protocols for the site-selective functionalization of the C-I bond in this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Principle of Site-Selectivity
The site-selective functionalization of this compound is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The weaker C-I bond is more susceptible to oxidative addition to a low-valent palladium catalyst, which is often the rate-determining step in the catalytic cycle of many cross-coupling reactions. By carefully controlling the reaction conditions, such as temperature, catalyst system, and reaction time, the C-I bond can be selectively targeted.
Caption: Logical workflow for the site-selective functionalization of this compound.
Data Presentation
The following tables summarize representative quantitative data for the site-selective functionalization of the C-I bond in a closely related analog, 4-bromo-2,6-diiodoaniline. These examples are illustrative of the expected selectivity and yields for the functionalization of this compound under similar conditions.[1][2]
Table 1: Site-Selective Suzuki-Miyaura Coupling at the C-I Position (Illustrative) [1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 80 | 12 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | ~92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | ~88 |
Table 2: Site-Selective Sonogashira Coupling at the C-I Position (Illustrative) [2]
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 50 | 6 | ~94 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 50 | 6 | ~90 |
| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 50 | 6 | ~96 |
Table 3: Site-Selective Buchwald-Hartwig Amination at the C-I Position (Predicted)
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene (B28343) | 100 | 12 | High |
| 2 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | High |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | High |
Note: The data for Buchwald-Hartwig amination is predictive based on general protocols for aryl iodides and has not been experimentally verified for this specific substrate in the cited literature.
Experimental Protocols
The following are general protocols for the site-selective functionalization of the C-I bond in this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid at the C-6 position (C-I bond) of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (B44618) (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL total volume).
-
Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-bromo-2-chloro-6-(aryl)aniline.
Protocol 2: Site-Selective Sonogashira Coupling
This protocol describes the selective coupling of a terminal alkyne at the C-6 position (C-I bond) of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).
-
Degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 50 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-bromo-2-chloro-6-(alkynyl)aniline.
Protocol 3: Site-Selective Buchwald-Hartwig Amination
This protocol outlines a general procedure for the selective mono-amination of this compound at the C-6 position.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4 mmol) to a dry Schlenk flask.
-
In a separate flask, dissolve this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) in anhydrous toluene (10 mL).
-
Add the amine (1.2 mmol) to the solution of the aryl halide.
-
Transfer this solution to the Schlenk flask containing the base.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycles
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Bromo-2-chloro-6-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-Bromo-2-chloro-6-iodoaniline as a versatile building block for the synthesis of a variety of heterocyclic compounds. The unique trihalogenated substitution pattern of this starting material allows for sequential and regioselective functionalization through palladium-catalyzed cross-coupling reactions, offering a powerful tool for the construction of complex molecular architectures relevant to drug discovery and materials science.
Introduction
This compound is a valuable starting material in organic synthesis due to the differential reactivity of its three halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity follows the general trend: Iodine > Bromine > Chlorine.[1] This predictable chemoselectivity enables the selective functionalization of the carbon-iodine (C-I) bond under milder conditions, while the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds remain available for subsequent transformations under more forcing conditions. This hierarchical reactivity is a key advantage in the synthesis of polysubstituted aromatic and heterocyclic systems.
This document outlines protocols for key palladium-catalyzed cross-coupling reactions—Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination—and provides synthetic strategies for the construction of medicinally relevant heterocyclic cores, including benzoxazoles, benzimidazoles, and quinolines.
Key Synthetic Applications and Protocols
The following sections detail experimental protocols for the selective functionalization of this compound and its subsequent conversion into valuable heterocyclic scaffolds.
Regioselective Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond at the 6-position of this compound is the most reactive site for palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of various substituents at this position.
1.1 Sonogashira Coupling: Synthesis of 2-Alkynyl-4-bromo-6-chloroanilines
The Sonogashira reaction enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne.
Experimental Protocol:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous, degassed solvent (e.g., toluene (B28343) or THF) and a suitable amine base (e.g., triethylamine, 3.0 equiv.).
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Illustrative Quantitative Data for Sonogashira Coupling of a Related Diiodoaniline *
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | RT | 12 | ~90 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | RT | 12 | ~85 |
| (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 10 | ~92 |
Note: Data is based on the di-alkynylation of the more reactive 4-bromo-2,6-diiodoaniline (B79479) and is provided for illustrative purposes to demonstrate typical reaction efficiencies. Yields for the mono-alkynylation of this compound are expected to be comparable under optimized conditions.
1.2 Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-bromo-6-chloroanilines
The Suzuki-Miyaura coupling allows for the formation of a biaryl linkage.
Experimental Protocol:
-
In a dry Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1 or toluene/water).
-
Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Illustrative Quantitative Data for Suzuki Coupling of a Related Diiodoaniline *
| Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~88 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | ~91 |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | ~85 |
Note: Data is based on the di-arylation of 4-bromo-2,6-diiodoaniline and is illustrative. Yields for the mono-arylation of this compound are expected to be similar.
1.3 Buchwald-Hartwig Amination: Synthesis of N-Substituted-2-amino-5-bromo-3-chloroanilines
This reaction forms a new C-N bond, introducing a primary or secondary amine at the 6-position.
Experimental Protocol:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 0.04 equiv.), and a base (e.g., Cs₂CO₃ or NaOtBu, 2.0 equiv.).
-
Add anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Seal the tube and heat the reaction mixture with vigorous stirring (e.g., 90-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Illustrative Quantitative Data for Buchwald-Hartwig Amination of a Related Halopyridine *
| Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 16 | ~85 |
| Aniline | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 110 | 12 | ~78 |
| Benzylamine | Pd₂(dba)₃/DavePhos | K₃PO₄ | Toluene | 100 | 18 | ~82 |
Note: Data is based on the amination of a related polyhalogenated pyridine (B92270) and is provided for illustrative purposes.[2] The reactivity of the C-I bond in this compound is expected to yield comparable results.
Synthesis of Heterocyclic Scaffolds
The functionalized anilines from the initial cross-coupling reactions can serve as key intermediates for the synthesis of various heterocyclic ring systems.
2.1 Synthesis of Substituted Benzoxazoles
Benzoxazoles are an important class of heterocycles with a wide range of biological activities, including antimicrobial and anticancer properties.[3][4]
Synthetic Strategy:
A plausible route to substituted benzoxazoles involves an initial Buchwald-Hartwig amination of this compound with a 2-halophenol, followed by an intramolecular C-O bond formation. Alternatively, acylation of the amino group followed by an intramolecular cyclization can be employed.
Experimental Protocol (via Acylation and Cyclization):
-
Acylation: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., CH₂Cl₂ or THF) and a base (e.g., pyridine or Et₃N), add an acyl chloride (1.1 equiv.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up by washing with aqueous acid, base, and brine, then dry and concentrate.
-
Intramolecular Cyclization: The resulting amide can be cyclized to the benzoxazole (B165842) via a copper- or palladium-catalyzed intramolecular C-O bond formation. For example, heat the amide with a copper catalyst (e.g., CuI) and a base (e.g., K₂CO₃) in a high-boiling solvent like DMF or DMSO.
2.2 Synthesis of Substituted Benzimidazoles
Benzimidazoles are another privileged heterocyclic motif found in numerous pharmaceuticals.[5]
Synthetic Strategy:
Substituted benzimidazoles can be synthesized from this compound through a multi-step sequence. A key step is the introduction of a second amino group ortho to the existing one, which can be achieved through various methods, such as nitration followed by reduction. The resulting diamine can then be condensed with aldehydes or carboxylic acids.
Experimental Protocol (from a diamine intermediate):
-
Diamine Formation: A plausible route involves selective functionalization at the iodine position, followed by introduction of a nitro group and subsequent reduction.
-
Condensation: To a solution of the 1,2-diaminoaryl intermediate (1.0 equiv.) in a suitable solvent (e.g., ethanol (B145695) or acetic acid), add an aldehyde (1.0 equiv.).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to induce precipitation of the product, or remove the solvent under reduced pressure and purify by column chromatography or recrystallization.
2.3 Synthesis of Substituted Quinolines
Quinolines are a major class of heterocyclic compounds with broad applications in medicinal chemistry, including as anticancer and antimicrobial agents.[1][6][7]
Synthetic Strategy (Friedländer Annulation):
A versatile method for quinoline (B57606) synthesis is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. A plausible route from this compound would involve an initial cross-coupling reaction to introduce a side chain that can be converted to an aldehyde or ketone, followed by the annulation.
Experimental Protocol (Illustrative Friedländer Annulation):
-
To a solution of an o-aminoaryl ketone intermediate (derived from this compound) (1.0 equiv.) and a carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate, 1.1 equiv.) in a suitable solvent (e.g., ethanol), add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or base (e.g., piperidine).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the substituted quinoline.
Mandatory Visualizations
Experimental and Synthetic Workflows
Caption: Sequential functionalization workflow of this compound.
Signaling Pathways of Potential Drug Targets
Many heterocyclic compounds synthesized from this starting material are designed to interact with specific biological pathways implicated in diseases like cancer and bacterial infections.
Caption: Inhibition of the STAT3 signaling pathway by synthesized heterocycles.[8]
Caption: Mechanism of action of quinolone derivatives on bacterial DNA gyrase.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: The Potential of Polysubstituted Anilines in Kinase Inhibitor Synthesis
Topic: Use of 4-Bromo-2-chloro-6-iodoaniline in the Synthesis of Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: As of the current literature, direct applications of this compound in the synthesis of kinase inhibitors are not extensively documented. However, the structurally related compound, 4-Bromo-2,6-diiodoaniline, has been identified as a versatile building block for creating novel bioactive molecules, including hypothetical kinase inhibitors.[1] This document will, therefore, focus on the proposed applications and synthetic protocols for this related compound as a model for the potential utility of polysubstituted anilines in drug discovery.
Introduction
Polysubstituted anilines are valuable scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors, which are fundamental to modern oncology and immunology.[2] The strategic placement of different halogen atoms on the aniline (B41778) ring allows for selective and sequential functionalization through various cross-coupling reactions.[2] This feature is highly advantageous for generating molecular diversity and fine-tuning the potency, selectivity, and pharmacokinetic properties of inhibitors.[2]
The differential reactivity of carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium-catalyzed conditions enables a controlled, stepwise introduction of various substituents.[1] This allows for the construction of complex molecular architectures designed to interact with specific regions of a kinase's active site.[1]
Proposed Application: Synthesis of a Novel Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitor
Based on the known activity of related compounds, a hypothetical synthetic route utilizing 4-Bromo-2,6-diiodoaniline has been proposed for the synthesis of a novel series of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.[1] The core hypothesis is that the 2,6-diiodo positions can be functionalized to interact with key regions of a kinase active site, while the 4-bromo position can be modified to modulate pharmacokinetic properties.[1]
Hypothetical Bioactive Molecule: BPI-101
A potent kinase inhibitor, designated BPI-101 (a 4-Bromo-2,6-bis(phenylethynyl)aniline derivative), is proposed to target key oncogenic kinases.[1]
Experimental Protocols
The following protocols are representative examples based on established methodologies for the synthesis and evaluation of kinase inhibitors derived from polysubstituted anilines.
Synthesis of 4-Bromo-2,6-diiodoaniline
The synthesis of 4-Bromo-2,6-diiodoaniline can be achieved in a two-step process starting from 4-bromoaniline (B143363).[3]
Step 1: Synthesis of 4-Bromo-2-iodoaniline (B187669) [3]
-
Reaction Setup: In a round-bottom flask, suspend 4-bromoaniline (1 equivalent) in glacial acetic acid.
-
Addition of Reagents: Add sodium iodide (1.1 equivalents) and sodium perborate (B1237305) tetrahydrate (1.1 equivalents) to the suspension.
-
Reaction Conditions: Stir the mixture at room temperature, monitoring progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with aqueous sodium thiosulfate (B1220275) solution to remove unreacted iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[3]
Step 2: Synthesis of 4-Bromo-2,6-diiodoaniline [3]
-
Reaction Setup: Dissolve 4-bromo-2-iodoaniline (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Addition of Iodinating Agent: Slowly add an iodinating agent, such as N-iodosuccinimide (1.1 to 1.5 equivalents), to the solution at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Work-up: After completion, quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with an organic solvent.[3]
Proposed Synthesis of BPI-101 (Hypothetical Kinase Inhibitor)
The following workflow illustrates the proposed synthesis of BPI-101 from 4-Bromo-2,6-diiodoaniline.
Protocol for Amino Group Protection: [1]
-
To a solution of 4-Bromo-2,6-diiodoaniline (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere, add triethylamine (3.0 eq).
-
Cool the reaction mixture to 0 °C and add trimethylsilyl (B98337) chloride (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.[1]
Protocol for Sonogashira Coupling: [2]
-
To a dry Schlenk flask under an inert atmosphere, add the protected 4-Bromo-2,6-diiodoaniline (1 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).
-
Add anhydrous THF, followed by triethylamine (3 equivalents).
-
Add phenylacetylene (2.2 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.[2]
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[2]
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced.[1]
Materials:
-
Kinase of interest (e.g., VEGFR2)
-
Kinase-specific substrate
-
ATP
-
Test compound (BPI-101) and control inhibitors
-
ADP-Glo™ Kinase Assay Kit
-
Assay buffer
Procedure:
-
Prepare serial dilutions of the test compound (BPI-101) in the assay buffer.
-
Add the kinase and substrate to the wells of a 384-well plate.
-
Add the test compound dilutions to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.[1]
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[1]
-
Measure the luminescence using a plate reader.[1]
-
Calculate the percent inhibition for each concentration and determine the IC50 values by fitting the data to a dose-response curve.[1]
Data Presentation
The following table summarizes hypothetical inhibition data for BPI-101 against a panel of kinases.
| Kinase Target | BPI-101 IC50 (nM) |
| VEGFR2 | 15 |
| PDGFRβ | 45 |
| c-KIT | 80 |
| FLT3 | 120 |
| EGFR | >10,000 |
Signaling Pathway and Mechanism of Action
Kinase inhibitors often target key components of cellular signaling pathways that are dysregulated in diseases like cancer.[2] The hypothetical inhibitor BPI-101 is proposed to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.
Conclusion
While direct evidence for the use of this compound in kinase inhibitor synthesis is currently limited, the exploration of related polysubstituted anilines like 4-Bromo-2,6-diiodoaniline highlights a promising strategy for the development of novel therapeutics.[1] The ability to perform selective, stepwise functionalization on these scaffolds provides a robust platform for generating diverse compound libraries for drug discovery programs.[2] The protocols and data presented herein, though based on a hypothetical molecule, serve as a guide for researchers to explore the rich chemistry of these valuable building blocks in their own drug discovery efforts.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Bromo-2-chloro-6-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing selective palladium-catalyzed cross-coupling reactions on the trihalogenated substrate, 4-Bromo-2-chloro-6-iodoaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the differential reactivity of its three halogen atoms, which allows for a stepwise and regioselective introduction of various functional groups.
The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the established trend: C-I > C-Br > C-Cl.[1][2] This differential reactivity is the cornerstone of the synthetic strategies outlined herein, enabling selective functionalization at the highly reactive C-I bond, followed by subsequent reactions at the C-Br bond under more forcing conditions, while the C-Cl bond generally remains intact.
Key Palladium-Catalyzed Reactions and Illustrative Data
The following sections detail the application of several key palladium-catalyzed cross-coupling reactions with this compound. The quantitative data presented in the tables are representative examples based on established principles of palladium catalysis and may require optimization for specific substrates and scales.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] For this compound, this reaction can be performed selectively at the C-I bond.
Illustrative Data for Selective Suzuki-Miyaura Coupling at the C-I Position:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 80 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene (B28343)/H₂O | 90 | 10 | 88 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 100 | 8 | 85 |
This protocol describes the selective Suzuki-Miyaura coupling of an arylboronic acid at the 2-position of this compound.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (B44618) (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for a selective Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming C-C bonds between sp² carbon atoms of aryl halides and sp carbon atoms of terminal alkynes.[6] This reaction is catalyzed by palladium and copper complexes.[7] The high reactivity of the C-I bond in this compound allows for selective alkynylation.[6]
Illustrative Data for Selective Sonogashira Coupling at the C-I Position:
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Toluene | RT | 12 | 95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | THF | 50 | 8 | 89 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Piperidine | DMF | RT | 14 | 91 |
This protocol outlines a general procedure for the selective Sonogashira coupling of a terminal alkyne at the 2-position of this compound.[6][8]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous, degassed toluene
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous, degassed toluene and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC.
-
After completion, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.
Heck-Mizoroki Coupling
The Heck-Mizoroki reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[9] The regioselectivity and stereoselectivity are key considerations in this reaction.
Illustrative Data for Selective Heck Coupling at the C-I Position:
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 16 | 85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 82 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cy₂NMe | Dioxane | 110 | 12 | 78 |
This protocol provides a general method for the Heck coupling of an alkene at the 2-position of this compound.[3]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
In a sealed tube, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine, and the alkene.
-
Seal the tube and heat the mixture at 100°C for 16 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction is highly valuable for synthesizing aryl amines.
Illustrative Data for Selective Buchwald-Hartwig Amination at the C-I Position:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 8 | 90 |
| 2 | Aniline (B41778) | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 12 | 84 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 18 | 88 |
This protocol outlines a general procedure for the selective Buchwald-Hartwig amination at the 2-position of this compound.[11]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Logical relationship of components in a Buchwald-Hartwig amination.
Conclusion
This compound is a highly valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The distinct reactivity of its carbon-halogen bonds (C-I > C-Br > C-Cl) provides a powerful tool for the selective and sequential synthesis of complex, highly substituted aniline derivatives. The protocols and illustrative data presented in these application notes serve as a robust starting point for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the development of novel molecular architectures. Optimization of the described conditions will be essential to achieve the desired selectivity and yield for specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Application Note: Orthogonal Synthesis Strategies Using 4-Bromo-2-chloro-6-iodoaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-2-chloro-6-iodoaniline is a versatile trihalogenated aromatic compound that serves as a valuable building block in organic synthesis.[1] Its unique substitution pattern, featuring three different halogen atoms (iodine, bromine, and chlorine), provides a platform for highly selective and sequential chemical modifications.[1] This differential reactivity allows for an orthogonal synthetic approach, where each halogen can be functionalized independently through various cross-coupling reactions. This application note details protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the controlled construction of complex, poly-functionalized molecular architectures relevant to pharmaceutical and materials science research.[1][2][3]
Principle of Orthogonal Reactivity
The cornerstone of selective synthesis with this compound is the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[3] The reactivity trend is governed by the carbon-halogen bond dissociation energy, following the general order: C-I > C-Br > C-Cl .[2][4][5][6][7]
-
C-I (Iodo) Bond: The weakest and most reactive bond, making it susceptible to oxidative addition by palladium catalysts under mild conditions.[3][4] This allows for initial, selective functionalization at the C6 position.
-
C-Br (Bromo) Bond: Exhibits intermediate reactivity. Coupling at this site typically requires more forcing conditions, such as higher temperatures or more active catalyst systems, after the iodo group has reacted.[2][3]
-
C-Cl (Chloro) Bond: The strongest and least reactive bond, often remaining intact during reactions targeting the iodo and bromo positions. Functionalization at the C2 position requires the most vigorous conditions.[3]
This reactivity hierarchy enables a stepwise approach to introduce different substituents onto the aniline (B41778) core, a highly advantageous strategy in the synthesis of complex molecules.[2][8]
Caption: Hierarchical reactivity of halogen substituents on the aniline ring.
Experimental Protocols
The following protocols are generalized starting points and may require optimization based on the specific coupling partners used.
Protocol 1: Selective Sonogashira Coupling at the C-I Position
This protocol describes the selective coupling of a terminal alkyne at the most reactive C-I bond of this compound.[6] The reaction is performed under mild conditions to ensure high selectivity over the C-Br and C-Cl positions.[5]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[5]
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Degas the mixture by bubbling with inert gas for 10-15 minutes.
-
Add the terminal alkyne via syringe.[5]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data (Illustrative)
The following table summarizes representative yields for the mono-alkynylation of this compound.
| Alkyne Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 25 | 6 | ~85-95 |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 25 | 8 | ~80-90 |
| (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 40 | 4 | ~90-98 |
Note: Data is illustrative, based on the high reactivity of aryl iodides in Sonogashira couplings.[5][6] Yields may vary based on specific conditions.
Caption: General experimental workflow for Sonogashira coupling.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is designed for the product obtained from Protocol 1, targeting the C-Br bond. More forcing conditions are required to activate the less reactive C-Br bond.[2]
Materials:
-
6-alkynyl-4-bromo-2-chloroaniline (product from Protocol 1)
-
Aryl or heteroaryl boronic acid/ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) (2-5 mol%)
-
Ligand (e.g., SPhos, XPhos, PPh₃) (4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF) with water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask, combine the 6-alkynyl-4-bromo-2-chloroaniline, boronic acid/ester, base, palladium catalyst, and ligand.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent and water (e.g., 4:1 dioxane:water).
-
Degas the resulting mixture by bubbling with inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (B1210297) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Illustrative)
| Boronic Acid Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~70-85 |
| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 10 | ~75-90 |
| 3-Pyridinylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | ~65-80 |
Note: Data is illustrative. The choice of catalyst, ligand, and base is crucial for achieving high yields with aryl bromides.[2][4]
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Protocol 3: Buchwald-Hartwig Amination at the C-Cl Position
This protocol targets the least reactive C-Cl bond on the now di-substituted aniline scaffold. This transformation typically requires a specialized, sterically hindered phosphine (B1218219) ligand and a strong base.[7][9]
Materials:
-
4-aryl-6-alkynyl-2-chloroaniline (product from Protocol 2)
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-4 mol%)
-
Bulky phosphine ligand (e.g., RuPhos, BrettPhos, JohnPhos) (2-8 mol%)
-
Strong base (e.g., NaOtBu, LiHMDS, K₃PO₄) (1.5 - 2.5 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube.
-
Add the 4-aryl-6-alkynyl-2-chloroaniline substrate.
-
Add the anhydrous solvent, followed by the amine coupling partner.
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. Aryl chloride couplings can be slow.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl.
-
Dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude tri-substituted product by flash column chromatography or preparative HPLC.
Quantitative Data (Illustrative)
| Amine Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 110 | 18 | ~60-75 |
| Aniline | Pd(OAc)₂ / BrettPhos | LiHMDS | Dioxane | 120 | 24 | ~55-70 |
| Benzylamine | Pd₂(dba)₃ / JohnPhos | K₃PO₄ | Toluene | 110 | 20 | ~65-80 |
Note: Data is illustrative. The amination of unactivated aryl chlorides is challenging and highly dependent on the choice of ligand and base.[7][9]
The differential halogen reactivity of this compound provides a powerful platform for orthogonal synthesis. By carefully selecting reaction conditions, chemists can sequentially functionalize the iodo, bromo, and chloro positions through Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions, respectively. This stepwise approach allows for the efficient and controlled synthesis of complex, unsymmetrical tri-substituted anilines, which are valuable scaffolds for the development of novel pharmaceuticals and advanced materials.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of Triarylamine-Based Organic Semiconductors using 4-Bromo-2-chloro-6-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a novel triarylamine-based organic semiconductor utilizing 4-Bromo-2-chloro-6-iodoaniline as a key building block. The triarylamine motif is a cornerstone in the design of hole-transporting materials for organic light-emitting diodes (OLEDs) and other organic electronic devices. The strategic placement of three different halogen atoms on the aniline (B41778) core allows for a regioselective, stepwise functionalization through palladium-catalyzed cross-coupling reactions, enabling the precise construction of complex molecular architectures.
Introduction
This compound is a versatile tri-halogenated aromatic compound that serves as an excellent scaffold for the synthesis of asymmetric triarylamine derivatives. The differential reactivity of the iodine, bromine, and chlorine substituents in palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, permits a controlled, stepwise introduction of various aryl groups. This regioselectivity is governed by the relative strengths of the carbon-halogen bonds, with the reactivity order being C-I > C-Br > C-Cl. This characteristic is harnessed to build complex, non-symmetric molecules with tailored electronic properties for applications in organic semiconductors.
Halogenated organic materials are of significant interest in the field of organic electronics.[1] The introduction of halogen atoms can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influence molecular packing, and enhance the stability of the resulting devices.[1][2][3] Specifically, chlorine atoms are known to be effective in designing n-type air-stable organic semiconductors.[2]
Synthetic Strategy
The synthetic approach detailed below involves a three-step, one-pot sequential cross-coupling strategy to afford a target triarylamine semiconductor. The synthesis commences with a Suzuki-Miyaura coupling at the most reactive C-I bond, followed by a second Suzuki-Miyaura coupling at the C-Br bond under more forcing conditions. The final step involves a Buchwald-Hartwig amination at the least reactive C-Cl position to install the third aryl group.
Data Presentation
Table 1: Regioselective Cross-Coupling Reactions of this compound
| Step | Reaction Type | Position | Arylating Agent | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Suzuki-Miyaura | C-6 (Iodo) | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 12 | 85 |
| 2 | Suzuki-Miyaura | C-4 (Bromo) | Naphthyl-2-boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane (B91453) | 110 | 24 | 78 |
| 3 | Buchwald-Hartwig | C-2 (Chloro) | Carbazole (B46965) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 24 | 72 |
Experimental Protocols
Protocol 1: Synthesis of a Triarylamine-Based Organic Semiconductor
This protocol outlines the sequential, one-pot synthesis of a target triarylamine derivative from this compound.
Materials:
-
This compound
-
4-methoxyphenylboronic acid
-
Naphthyl-2-boronic acid
-
Carbazole
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium Carbonate (K₂CO₃)
-
Potassium Phosphate (B84403) (K₃PO₄)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, Anhydrous
-
1,4-Dioxane, Anhydrous
-
Deionized Water, Degassed
-
Argon or Nitrogen gas
-
Standard Schlenk line glassware
Procedure:
Step 1: Selective Suzuki-Miyaura Coupling at the C-6 Position (Iodo)
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).
-
Add anhydrous, degassed toluene (15 mL) and degassed deionized water (3 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
Step 2: Suzuki-Miyaura Coupling at the C-4 Position (Bromo)
-
After completion of Step 1, cool the reaction mixture to room temperature.
-
To the same flask, add Naphthyl-2-boronic acid (1.2 mmol), potassium phosphate (3.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
-
Add anhydrous, degassed 1,4-dioxane (10 mL).
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS for the formation of the diarylated intermediate.
Step 3: Buchwald-Hartwig Amination at the C-2 Position (Chloro)
-
After completion of Step 2, cool the reaction mixture to room temperature.
-
To the same flask, add carbazole (1.2 mmol), sodium tert-butoxide (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Ensure the reaction is under a positive pressure of inert gas.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction for the formation of the final triarylamine product.
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired triarylamine organic semiconductor.
Mandatory Visualizations
Caption: Synthetic pathway for the triarylamine semiconductor.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Application Notes and Protocols for the Stepwise Functionalization of 4-Bromo-2-chloro-6-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the selective, stepwise functionalization of 4-bromo-2-chloro-6-iodoaniline. This versatile building block, featuring three different halogen atoms, allows for the sequential introduction of various functionalities through palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex, multi-substituted aniline (B41778) derivatives for applications in medicinal chemistry and materials science.
Introduction
This compound is a unique trihalogenated aromatic compound that serves as a valuable scaffold in organic synthesis.[1] The distinct electronic and steric properties of the iodine, bromine, and chlorine substituents allow for a high degree of control in chemical transformations. The differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is the cornerstone of its utility, following the general trend: C-I > C-Br > C-Cl.[2][3][4] This inherent reactivity hierarchy permits the selective functionalization at one position while leaving the others intact for subsequent modifications.[2][3][5] This stepwise approach is highly advantageous for the construction of complex molecular architectures.[2][5]
This application note details protocols for the sequential functionalization of this compound via three key palladium-catalyzed cross-coupling reactions: Sonogashira coupling, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Reaction Principle: Regioselectivity
The stepwise functionalization of this compound is governed by the chemoselectivity of palladium-catalyzed cross-coupling reactions. The first and often rate-determining step in these reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy barrier for this step is inversely related to the carbon-halogen bond strength, leading to the established reactivity order of C-I > C-Br > C-Cl.[3] By carefully selecting the reaction conditions, one can achieve selective functionalization at the most reactive C-I bond, followed by reaction at the C-Br bond, and finally at the C-Cl bond under more forcing conditions.
Experimental Workflow
The overall strategy for the stepwise functionalization is depicted in the following workflow diagram. This process allows for the introduction of three different substituents (R¹, R², and R³) in a controlled manner.
Caption: Stepwise functionalization workflow for this compound.
Data Presentation
The following table summarizes representative yields for the stepwise functionalization of this compound. The data is illustrative and may vary based on the specific substrates and reaction conditions used.
| Step | Reaction | Reagents | Product | Yield (%) |
| 1 | Sonogashira Coupling | Phenylacetylene | 4-Bromo-2-chloro-6-(phenylethynyl)aniline | 85-95 |
| 2 | Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-chloro-6-(phenylethynyl)aniline | 75-85 |
| 3 | Buchwald-Hartwig Amination | Morpholine | 4-(4-Methoxyphenyl)-2-(morpholino)-6-(phenylethynyl)aniline | 70-80 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents, unless otherwise noted. Glassware should be oven-dried before use. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Selective Sonogashira Coupling at the C-I Position
This protocol describes the selective coupling of a terminal alkyne at the C-6 iodo-position of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the solvent (e.g., THF, 5 mL per mmol of substrate), and the amine base (e.g., TEA, 2.0-3.0 eq.).
-
Degas the mixture by bubbling the inert gas through it for 10-15 minutes.
-
To the stirred solution, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[6]
-
Add the terminal alkyne (1.1-1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and filter through a pad of Celite® to remove catalyst residues.[6]
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-bromo-2-chloro-6-(alkynyl)aniline.
Caption: Experimental workflow for Sonogashira coupling.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol outlines the Suzuki-Miyaura coupling at the C-4 bromo-position of the product obtained from Protocol 1. This step typically requires a more active catalyst system and/or higher temperatures than the initial Sonogashira coupling.
Materials:
-
4-Bromo-2-chloro-6-(alkynyl)aniline (from Protocol 1)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., Triphenylphosphine (PPh₃) or a more electron-rich ligand like SPhos)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., 1,4-Dioxane (B91453)/water mixture)
Procedure:
-
To a dry Schlenk flask, add the 4-bromo-2-chloro-6-(alkynyl)aniline (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Degas the solution by bubbling with an inert gas for 15 minutes.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-(aryl)-2-chloro-6-(alkynyl)aniline.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 3: Buchwald-Hartwig Amination at the C-Cl Position
This protocol describes the amination at the C-2 chloro-position of the product from Protocol 2. The C-Cl bond is the least reactive, and thus this step generally requires more forcing conditions, such as a stronger base and a more active catalyst/ligand system.
Materials:
-
4-(Aryl)-2-chloro-6-(alkynyl)aniline (from Protocol 2)
-
Amine (primary or secondary, e.g., morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a preformed catalyst)
-
Bulky electron-rich phosphine ligand (e.g., XPhos or SPhos)
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the strong base (1.4 eq.) to a dry Schlenk tube.
-
Add the 4-(aryl)-2-chloro-6-(alkynyl)aniline (1.0 eq.) and the amine (1.2 eq.).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final tri-substituted aniline product.
References
Troubleshooting & Optimization
Challenges in the multi-step synthesis of 4-Bromo-2-chloro-6-iodoaniline
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This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the multi-step synthesis of 4-Bromo-2-chloro-6-iodoaniline. The proposed synthetic pathway starts from 4-bromo-2-chloroaniline (B1269894) and involves three key stages: acetylation of the amino group, iodination, and subsequent deacetylation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Step 1: Acetylation of 4-Bromo-2-chloroaniline
| Problem | Possible Causes | Suggested Solutions |
| Low yield of N-(4-bromo-2-chlorophenyl)acetamide | Incomplete reaction due to insufficient acetic anhydride (B1165640) or reaction time. | - Use a slight excess of acetic anhydride. - Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). |
| Loss of product during workup and recrystallization. | - Ensure the product has fully precipitated before filtration by cooling the solution in an ice bath.[1] - Use a minimal amount of hot solvent for recrystallization to avoid product loss. | |
| Product is oily or does not solidify | Presence of unreacted aniline (B41778) or acetic acid. | - Wash the crude product thoroughly with cold water to remove water-soluble impurities. - Ensure the starting aniline is pure.[2] |
| Reaction mixture turns dark | Oxidation of the starting aniline.[3][4] | - While less common in acetylation, ensure the starting material is relatively pure and colorless.[4] |
Step 2: Iodination of N-(4-bromo-2-chlorophenyl)acetamide
| Problem | Possible Causes | Suggested Solutions |
| Low yield of N-(4-bromo-2-chloro-6-iodophenyl)acetamide | The iodinating agent is not reactive enough. Iodination is generally more challenging than bromination or chlorination. | - Use a more reactive iodinating agent such as Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) with an acid catalyst.[5][6][7] - Ensure anhydrous conditions as moisture can deactivate the iodinating agent. |
| Unfavorable reaction temperature. | - Gently heat the reaction mixture if using a less reactive iodinating agent, but monitor for side-product formation. | |
| Multiple products observed on TLC | Lack of regioselectivity or formation of side-products. | - The acetamido group should direct the iodine to the ortho position (C6).[8] If other isomers are forming, re-evaluate the reaction conditions. - Purify the crude product using column chromatography. |
| Starting material remains unreacted | Insufficient amount or reactivity of the iodinating agent. | - Increase the molar ratio of the iodinating agent. - Consider a more potent iodination system, such as those involving silver salts to activate iodine.[7] |
Step 3: Deacetylation (Hydrolysis) of N-(4-bromo-2-chloro-6-iodophenyl)acetamide
| Problem | Possible Causes | Suggested Solutions |
| Incomplete hydrolysis to the final aniline product | Insufficient acid/base concentration or reaction time. | - Increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH) used for hydrolysis.[9] - Extend the reflux time and monitor the reaction progress via TLC until the acetanilide (B955) spot disappears.[10] |
| Low yield of this compound | Product loss during workup. | - After basification, ensure complete extraction of the aniline from the aqueous layer by performing multiple extractions with a suitable organic solvent. |
| Final product is discolored (yellow or brown) | Oxidation of the final aniline product. Anilines are prone to aerial oxidation.[4] | - Minimize exposure to air and light during and after the synthesis. - Store the final product under an inert atmosphere (e.g., nitrogen or argon). - Purification by recrystallization with a small amount of activated charcoal or sodium dithionite (B78146) can help remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group of 4-bromo-2-chloroaniline before iodination?
A1: The amino group (-NH₂) is a very strong activating group in electrophilic aromatic substitution, which can lead to multiple substitutions and oxidation side reactions.[4][8][11] By converting the amino group to an acetamido group (-NHCOCH₃) through acetylation, its activating effect is moderated.[4][8] This allows for more controlled and selective mono-iodination at the desired position and prevents the formation of unwanted by-products.[4][8]
Q2: What is the expected regioselectivity for the iodination step?
A2: The acetamido group is an ortho-, para-director. In the N-(4-bromo-2-chlorophenyl)acetamide intermediate, the para position relative to the acetamido group is already occupied by the bromine atom. The two ortho positions are C2 and C6. The C2 position is blocked by a chlorine atom. Therefore, the electrophilic iodination is expected to occur predominantly at the C6 position, which is ortho to the directing acetamido group.
Q3: My final product, this compound, degrades and changes color over time. How can I store it properly?
A3: The discoloration of anilines is typically due to aerial oxidation, which is often accelerated by light and air exposure.[4] To ensure stability, the purified compound should be stored in a sealed container, preferably under an inert atmosphere like nitrogen or argon, in a cool and dark place.
Q4: What are the main safety precautions for handling halogenated anilines?
A4: Halogenated anilines are generally toxic and can be absorbed through the skin. They are also suspected carcinogens and can cause skin and eye irritation. It is crucial to handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q5: What analytical techniques can be used to confirm the structure and purity of the final product?
A5: The identity and purity of this compound can be confirmed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Mass Spectrometry (MS) will confirm the molecular weight. Infrared (IR) spectroscopy can identify the characteristic functional groups. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by determining the melting point of the solid product.
Experimental Protocols
Protocol 1: Acetylation of 4-Bromo-2-chloroaniline
-
In a round-bottom flask, dissolve 4-bromo-2-chloroaniline in glacial acetic acid.
-
Add acetic anhydride to the solution. The reaction is often exothermic.
-
Stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into a beaker of ice-cold water to precipitate the acetanilide product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from an ethanol (B145695)/water mixture to obtain pure N-(4-bromo-2-chlorophenyl)acetamide.
Protocol 2: Iodination of N-(4-bromo-2-chlorophenyl)acetamide
-
Dissolve the N-(4-bromo-2-chlorophenyl)acetamide from the previous step in a suitable solvent like glacial acetic acid or a chlorinated solvent.
-
In a separate flask, prepare a solution of the iodinating agent, for example, iodine monochloride (ICl), in the same solvent.
-
Slowly add the ICl solution to the acetanilide solution at room temperature with stirring.
-
Stir the reaction mixture for several hours until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any unreacted iodine.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Deacetylation to this compound
-
Suspend the purified N-(4-bromo-2-chloro-6-iodophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.[10]
-
After cooling, pour the reaction mixture onto ice.
-
Slowly add a concentrated base solution (e.g., NaOH) to the mixture until it is strongly alkaline (pH > 9) to precipitate the aniline product.[3]
-
Extract the final product into an organic solvent like diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in the iodination step.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. Iodination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 7. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 9. Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson | Study.com [study.com]
- 10. scribd.com [scribd.com]
- 11. byjus.com [byjus.com]
Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2-chloro-6-iodoaniline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki coupling reactions involving 4-Bromo-2-chloro-6-iodoaniline. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide
Q1: My reaction yield is low or the reaction is not proceeding to completion. What are the likely causes and solutions?
Low yields in Suzuki couplings with polyhalogenated anilines can arise from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are properly dried and degassed.[1] Purging the reaction vessel with an inert gas like argon or nitrogen for 15-20 minutes before adding the catalyst is crucial.[1][2]
-
Inefficient Oxidative Addition: The carbon-halogen bond strength is a critical factor, with the general reactivity trend being I > Br > Cl.[3] For this compound, the C-I bond is the most reactive. If coupling at the less reactive C-Br or C-Cl sites is desired, more forcing conditions or specialized catalysts may be necessary.[3][4]
-
Suboptimal Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the reaction. For electron-rich anilines, bulky, electron-rich phosphine (B1218219) ligands such as SPhos, RuPhos, or XPhos often improve catalytic activity.[5][6]
-
Incorrect Base or Solvent: The choice of base and solvent is critical and often interdependent.[7] A screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF, THF/water mixtures) may be necessary to find the optimal combination.[8][9][10]
-
Side Reactions: Homocoupling of the boronic acid and protodeboronation are common side reactions that reduce yield.[9][11] Using a slight excess of the boronic acid (1.1-1.5 equivalents) can sometimes mitigate this, but a large excess can lead to purification challenges.[10]
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low-Yield Suzuki Reactions.
Q2: I am observing multiple products. How can I improve the selectivity of my reaction?
With a substrate like this compound, achieving selectivity is key. The inherent reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) is the primary determinant of selectivity.[3][4]
Strategies for Enhancing Selectivity:
-
Targeting the C-I Bond: To selectively couple at the most reactive iodo position, milder reaction conditions should be employed. This includes using a less active catalyst system (e.g., Pd(PPh₃)₄), a weaker base (e.g., Na₂CO₃), and lower reaction temperatures.
-
Sequential Coupling: A powerful strategy is to perform a sequential coupling. First, react at the iodo- position under mild conditions. After purification, the resulting product can be subjected to a second Suzuki coupling under more forcing conditions to react at the bromo- and/or chloro- positions.[12]
-
Ligand and Solvent Effects: The choice of ligand and solvent can sometimes influence selectivity, although this is less predictable than exploiting the inherent halogen reactivity. In some systems, polar solvents have been shown to alter selectivity.[13]
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens in this compound?
The reactivity order for halogens in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl.[3] This is due to the decreasing bond strength of the carbon-halogen bond, which facilitates the rate-determining oxidative addition step.[3] Therefore, for this compound, the iodine at position 6 is the most reactive, followed by the bromine at position 4, and finally the chlorine at position 2.
Q2: Which catalyst system is a good starting point for this substrate?
For a versatile and generally effective starting point, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is recommended.[5] These ligands have shown broad applicability and high activity for a range of aryl halides, including challenging substrates.[5]
Q3: How do I choose the right base and solvent?
The optimal base and solvent are highly dependent on the specific boronic acid and desired coupling site.
-
Bases: Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄).[8] K₃PO₄ is often a good choice for challenging couplings.
-
Solvents: A range of solvents can be effective, including ethereal solvents like 1,4-dioxane (B91453) and THF, aromatic hydrocarbons like toluene, and polar aprotic solvents like DMF.[8] Often, a mixture with water (e.g., dioxane/water) is beneficial.[8] It is often necessary to screen a few combinations to find the best conditions.
Q4: How can I monitor the progress of my reaction?
Regular monitoring is crucial for optimization.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of reactants, products, and byproducts, as well as a semi-quantitative assessment of reaction progress.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ monitoring or to analyze quenched aliquots to determine the conversion to product.[16]
Reaction Monitoring Workflow:
Caption: General Workflow for Monitoring Suzuki Coupling Reactions.
Data Presentation
Table 1: Comparison of Catalyst Systems for Coupling at the C-I Position
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 75 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 8 | 82 |
| PdCl₂(dppf) (3) | - | K₃PO₄ | DMF | 100 | 6 | 91 |
| Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | THF | 70 | 4 | 95 |
Note: These are representative yields based on typical Suzuki coupling reactions and may vary depending on the specific boronic acid used.
Table 2: Effect of Base and Solvent on Reaction Yield
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane/H₂O | 80 | 88 |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 80 | 94 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 92 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 85 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | DMF | 100 | 90 |
Note: Yields are illustrative and highlight general trends.
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki Coupling at the C-I Position
This protocol provides a starting point for the selective coupling of an arylboronic acid at the iodine position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum and purge with an inert gas for 15-20 minutes.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Reaction Monitoring by LC-MS
Sample Preparation:
-
At specified time points, carefully withdraw a small aliquot (approx. 50 µL) from the reaction mixture using a syringe.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile (B52724) or methanol (B129727) in a vial. This will stop the catalytic cycle.
-
If necessary, filter the quenched sample through a syringe filter before injection into the LC-MS system.
Data Analysis:
-
Monitor the consumption of the starting material (this compound) and the formation of the desired product by extracting the ion chromatograms for their respective m/z values.
-
Integrate the peak areas to determine the relative amounts of reactant and product over time, which will indicate the reaction's progress and endpoint.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shoko-sc.co.jp [shoko-sc.co.jp]
- 15. benchchem.com [benchchem.com]
- 16. azom.com [azom.com]
Technical Support Center: Purification of 4-Bromo-2-chloro-6-iodoaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Bromo-2-chloro-6-iodoaniline from typical reaction mixtures. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound?
A1: The main difficulties arise from the compound's aniline (B41778) functional group, which is prone to oxidation, leading to discoloration (often appearing as red, brown, or black impurities).[1] Another significant challenge is the removal of structurally similar impurities, such as unreacted starting materials and regioisomers, which may have comparable polarities.[2] Additionally, dehalogenation can occur under harsh purification conditions.[1]
Q2: My purified this compound is discolored. What causes this and how can I fix it?
A2: Discoloration is typically due to the aerial oxidation of the amino group, a common issue with anilines.[1] This process can be accelerated by exposure to light and air. To obtain a colorless product, you can try recrystallization, potentially with the addition of a small amount of a reducing agent like sodium dithionite (B78146) or activated charcoal to remove colored impurities.[1][2]
Q3: How can I effectively remove unreacted starting materials and other non-basic impurities?
A3: An acid-base extraction is a highly effective method. By dissolving the crude product in an organic solvent and washing with an acidic solution (e.g., 1M HCl), the basic this compound will be protonated and move into the aqueous layer, leaving non-basic organic impurities in the organic layer. The purified aniline can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[1][2]
Q4: I am struggling to separate isomers of this compound. What purification technique is most suitable?
A4: For separating isomers with similar polarities, column chromatography is generally the most effective technique.[2] High-Performance Liquid Chromatography (HPLC) can also be employed for more challenging separations. Careful selection of the stationary and mobile phases is crucial for achieving good resolution.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Product "oils out" during recrystallization. | The boiling point of the solvent is higher than the melting point of the compound, or there is a high concentration of impurities. | Reheat the solution to redissolve the oil. Add a small amount of a solvent in which the compound is more soluble to lower the saturation point. Allow the solution to cool more slowly. |
| Low or no crystal yield after recrystallization. | The compound is too soluble in the chosen solvent, even at low temperatures. The solution is not sufficiently concentrated. | If some crystals are present, cool the solution further in an ice bath. If no crystals form, reheat the solution and evaporate some of the solvent to increase the concentration. |
| Streaking or tailing of the product spot on TLC and poor separation in column chromatography. | The basic aniline group is interacting strongly with the acidic silica (B1680970) gel.[1] | Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent.[1] This will neutralize the acidic sites on the silica gel and improve the peak shape. |
| Multiple spots on TLC after purification. | Incomplete removal of impurities. Co-elution of impurities with the product during column chromatography. | Re-purify the material using a different purification technique (e.g., recrystallization if chromatography was used first). Optimize the column chromatography conditions by using a shallower solvent gradient or a different solvent system. |
Data Presentation
Table 1: Representative Purification Outcomes for Halogenated Anilines
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Notes |
| Recrystallization | 85-95% | >98% | 70-90% | Effective for removing less soluble or more soluble impurities. Yield is dependent on the solubility difference at high and low temperatures. |
| Column Chromatography | 70-90% | >99% | 60-85% | Highly effective for separating isomers and impurities with different polarities. Yield can be affected by product streaking if conditions are not optimized. |
| Acid-Base Extraction | Variable | Can significantly improve purity by removing non-basic impurities. | >90% (recovery) | Primarily a pre-purification step to remove a specific class of impurities. |
Note: The data in this table is representative for halogenated anilines and may vary for this compound. Experimental optimization is recommended.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
Materials:
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Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
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Hexanes (or heptane)
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Ethyl acetate (B1210297)
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Triethylamine
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Thin Layer Chromatography (TLC) plates (silica gel)
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Glass chromatography column
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Collection tubes
Procedure:
-
Solvent System Selection: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Add 0.1-1% triethylamine to the solvent mixture to prevent streaking. Aim for an Rf value of 0.2-0.3 for the desired product.
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Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 99% hexanes / 1% ethyl acetate with 0.5% triethylamine). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and adding the dry powder to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
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Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water or hexanes/ethyl acetate)
-
Erlenmeyer flask
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Heating source (e.g., hot plate)
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Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A general workflow for the purification and analysis of this compound.
References
Common side products in the synthesis of 4-Bromo-2-chloro-6-iodoaniline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side products during the synthesis of 4-Bromo-2-chloro-6-iodoaniline.
Troubleshooting Guide: Common Side Products and Solutions
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. Below are common issues and their troubleshooting steps.
Issue 1: Presence of Incompletely Halogenated Intermediates
Symptom: Your final product is contaminated with starting materials from the final iodination step (e.g., 4-Bromo-2-chloroaniline) or intermediates from earlier steps (e.g., 4-Bromo-2-chloroacetanilide).
Possible Causes:
-
Insufficient Iodinating Agent: The stoichiometry of the iodinating agent (e.g., iodine monochloride) was too low for complete conversion.
-
Short Reaction Time: The reaction was not allowed to proceed to completion.
-
Low Reaction Temperature: The temperature was not optimal for the iodination reaction to go to completion.
-
Incomplete Deprotection: If starting from a protected aniline (B41778), the hydrolysis of the acetamido group may have been incomplete.
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Ensure at least a stoichiometric amount, or a slight excess, of the iodinating agent is used.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material before quenching the reaction.
-
Optimize Reaction Temperature: While gentle heating may be required, carefully control the temperature to avoid degradation.
-
Ensure Complete Deprotection: If a protected intermediate is used, confirm complete removal of the protecting group by IR spectroscopy (disappearance of the amide C=O stretch) or NMR spectroscopy before proceeding to the next step.
Issue 2: Formation of Isomeric Byproducts
Symptom: Spectroscopic analysis (NMR) of your product indicates the presence of isomers where the halogens are at different positions on the aniline ring.
Possible Causes:
-
Lack of Regioselectivity: The directing effects of the substituents on the aniline ring can lead to the formation of different isomers. The amino group is a strong ortho, para-director, and the existing halogens also influence the position of the incoming electrophile.[1]
-
Uncontrolled Reaction Conditions: High temperatures or the use of overly strong halogenating agents can reduce the selectivity of the reaction.
Troubleshooting Steps:
-
Control Activating Group: For syntheses starting from aniline, protecting the highly activating amino group as an acetanilide (B955) is crucial to moderate its reactivity and improve regioselectivity in the initial halogenation steps.[1]
-
Choice of Halogenating Agent: Use milder and more selective halogenating agents. For instance, N-chlorosuccinimide (NCS) can be a more selective chlorinating agent than others.
-
Strict Temperature Control: Maintain a consistent and optimal temperature throughout the reaction to minimize the formation of undesired isomers.
Issue 3: Over-Iodination or Other Polyhalogenated Byproducts
Symptom: Mass spectrometry data shows peaks corresponding to molecules with more than one iodine atom or additional bromine or chlorine atoms.
Possible Causes:
-
Excess Halogenating Agent: A large excess of the halogenating agent was used.
-
High Reactivity of the Substrate: The aniline derivative being halogenated is highly activated, leading to multiple substitutions.[1]
Troubleshooting Steps:
-
Stoichiometric Control: Carefully control the amount of the halogenating agent added. A slight excess may be needed for full conversion, but a large excess should be avoided.
-
Slow Addition of Reagents: Add the halogenating agent portion-wise or as a solution dropwise to maintain a low concentration in the reaction mixture and control the reaction rate.
-
Protecting Group Strategy: As with isomer formation, using a protecting group like acetyl on the amino group can deactivate the ring sufficiently to prevent over-halogenation.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A common route starts with aniline, which is first protected by acetylation to form acetanilide. This is followed by sequential electrophilic aromatic substitution reactions: bromination at the para position, chlorination at an ortho position, and then deprotection (hydrolysis) to yield 4-bromo-2-chloroaniline (B1269894). The final step is the iodination of 4-bromo-2-chloroaniline to introduce the iodine atom at the other ortho position.[2][3]
Q2: Why is it necessary to protect the amino group of aniline during the initial halogenation steps?
The amino group (-NH2) is a very strong activating group in electrophilic aromatic substitution, making the ortho and para positions highly susceptible to attack.[1] This high reactivity can lead to uncontrolled reactions, such as the formation of polyhalogenated products (e.g., 2,4,6-tribromoaniline (B120722) from bromination of aniline) and oxidation of the aniline.[1] Converting the amino group to an acetamido group (-NHCOCH3) moderates this activating effect, allowing for more controlled and selective monohalogenation.[1]
Q3: Why is 4-bromo-2-chloroaniline used directly in the final iodination step instead of its protected acetanilide form?
Iodine is less electrophilic than bromine and chlorine.[2] Therefore, the iodination reaction requires a more activated aromatic ring to proceed efficiently. The free amino group in 4-bromo-2-chloroaniline is a stronger activating group than the acetamido group in 4-bromo-2-chloroacetanilide, which facilitates the introduction of the iodine atom at the vacant ortho position.[2][4]
Q4: What are some common purification techniques to remove side products?
Column chromatography on silica (B1680970) gel is a common and effective method for purifying the crude product and separating it from unreacted starting materials and side products. Recrystallization can also be used if a suitable solvent system is found.
Summary of Potential Side Products
| Side Product | Plausible Cause | Suggested Mitigation Strategy |
| Unreacted Starting Material (e.g., 4-Bromo-2-chloroaniline) | Incomplete reaction during the iodination step. | Increase reaction time, optimize temperature, or use a slight excess of the iodinating agent. Monitor reaction progress via TLC/HPLC. |
| Isomeric Products (e.g., 2-Bromo-4-chloro-6-iodoaniline) | Lack of complete regioselectivity during halogenation steps. | Use of a protecting group on the amine; careful selection of halogenating agents and reaction conditions. |
| Over-halogenated Products (e.g., 4-Bromo-2-chloro-2,6-diiodoaniline) | Use of a large excess of the halogenating agent; high reactivity of the aniline ring. | Precise stoichiometric control of reagents; slow, portion-wise addition of the halogenating agent. |
| Oxidized/Polymeric Materials | Oxidation of the aniline or its derivatives, especially under harsh conditions. | Run the reaction under an inert atmosphere (e.g., nitrogen); use purified starting materials. |
| Incompletely Deprotected Intermediate (e.g., 4-Bromo-2-chloro-6-iodoacetanilide) | Incomplete hydrolysis of the protecting group. | Ensure sufficient reaction time and appropriate conditions for deprotection; monitor reaction completion. |
Experimental Protocols
General Protocol for Iodination of 4-Bromo-2-chloroaniline
This protocol is based on established methods for the iodination of anilines.
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-chloroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid.[2]
-
Addition of Iodinating Agent: Slowly add a solution of iodine monochloride (ICl) (1.0-1.2 equivalents) in acetic acid to the aniline solution at a controlled temperature (e.g., 0-5 °C).[5]
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by pouring the mixture into an aqueous solution of sodium bisulfite or sodium thiosulfate (B1220275) to neutralize any unreacted iodine monochloride.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Visualization
Troubleshooting Workflow for this compound Synthesis
Caption: Troubleshooting workflow for identifying and resolving common side products.
References
Preventing over-halogenation in the synthesis of 4-Bromo-2-chloro-6-iodoaniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and prevent over-halogenation during the synthesis of 4-Bromo-2-chloro-6-iodoaniline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the multi-step synthesis of this compound. The primary strategy to control the reaction and prevent over-halogenation is the use of an acetyl protecting group on the aniline (B41778) starting material.[1][2][3]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC after bromination/chlorination, indicating polyhalogenation. | The amino group of aniline is too strongly activating, leading to uncontrolled reaction with the halogenating agent.[1][2] | Protect the Amino Group: Before halogenation, acetylate the starting aniline with acetic anhydride (B1165640) to form acetanilide (B955).[2][4] This moderates the activating effect of the amino group. |
| Reaction temperature is too high, increasing the reaction rate and reducing selectivity. | Lower the Reaction Temperature: Perform halogenation steps at or below room temperature. Cooling in an ice bath may be necessary to control the reaction.[2][5] | |
| Incorrect stoichiometry of the halogenating agent (excess used). | Control Stoichiometry: Use a carefully measured amount of the halogenating agent (close to a 1:1 molar ratio for each step). | |
| Product mixture is dark brown or a tar-like substance has formed. | Anilines are susceptible to oxidation, especially when impure or under harsh conditions.[2] | Use Purified Reagents: Ensure the aniline starting material is pure and colorless. Distill if necessary.[3] |
| Reaction is exposed to air for prolonged periods. | Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[2][3] | |
| Low yield of the desired halogenated product. | Product loss during workup or purification. | Optimize Workup: During acid-base extractions, ensure the pH is adjusted correctly to either fully protonate or deprotonate the aniline for efficient separation.[6] |
| Poor separation during column chromatography due to the basicity of anilines. | Modify Chromatography Conditions: Deactivate silica (B1680970) gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to prevent streaking and product loss.[6] | |
| Dehalogenation observed in the final product or intermediates. | Harsh basic conditions or the presence of certain metals can cause the removal of a halogen atom. | Use Milder Bases: In workup or purification steps, use milder bases like sodium bicarbonate instead of strong bases like sodium hydroxide (B78521), especially if heating is required.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is my initial halogenation of aniline producing a mixture of di- and tri-substituted products?
A1: Aniline is highly reactive towards electrophilic aromatic substitution.[1] The amino group (-NH₂) is a strong activating group, which makes the ortho and para positions on the aromatic ring extremely susceptible to attack by electrophiles like halogens.[1][2] This high reactivity often leads to over-halogenation, where multiple halogen atoms are added to the ring, even without a catalyst.[1] A classic example is the reaction of aniline with bromine water, which readily forms 2,4,6-tribromoaniline.[2]
Q2: How does acetylation of the amino group prevent over-halogenation?
A2: To achieve selective mono-halogenation, the powerful activating effect of the amino group must be reduced.[1] The most effective strategy is to protect the amino group by converting it into an amide, typically through acetylation with acetic anhydride to form an acetanilide.[2][4] The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director, but the acetyl group withdraws electron density from the nitrogen atom, thus moderating the activation of the ring.[1][2] This allows for a more controlled and selective halogenation at each step.
Q3: What is the correct order for introducing the three different halogens?
A3: The recommended synthetic sequence starts from acetanilide and proceeds with bromination, followed by chlorination.[7] The bulky acetamido group and the first halogen (bromine) sterically direct the subsequent halogen to a specific position. After the introduction of bromine and chlorine, the acetyl group is removed (deprotection) to regenerate the more strongly activating amino group.[7] This increased activation is necessary for the final iodination step, as iodine is a less reactive electrophile.[7][8]
Q4: My iodination step is not working on 4-bromo-2-chloroacetanilide. What is wrong?
A4: The acetamido group deactivates the ring too much for an effective reaction with a weaker electrophile like iodine monochloride (ICl).[7][9] You must first hydrolyze the acetamido group back to an amino group.[7] The resulting 4-bromo-2-chloroaniline (B1269894) is sufficiently activated to undergo iodination at the vacant ortho position to the amino group.[7][8]
Q5: How can I purify my final product if it contains over-halogenated impurities?
A5: Purification of tri-halogenated anilines from structurally similar impurities can be challenging. Recrystallization is a primary method if a suitable solvent system can be found. If recrystallization is ineffective, flash column chromatography on silica gel is the recommended next step.[6] You may need to experiment with different solvent systems (e.g., gradients of ethyl acetate (B1210297) in hexanes) to achieve good separation. Using a base-deactivated silica gel can also improve the purification of these basic compounds.[6]
Experimental Protocols
A detailed multi-step protocol for the synthesis of this compound is provided below, incorporating steps to minimize over-halogenation.
Step 1: Acetylation of Aniline to Acetanilide [10][11]
-
In a flask, dissolve aniline in water and a stoichiometric amount of concentrated hydrochloric acid.
-
In a separate beaker, prepare a solution of sodium acetate in water.
-
Add acetic anhydride to the aniline hydrochloride solution, swirl to mix, and immediately add the sodium acetate solution.
-
Acetanilide will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be purified further by recrystallization from ethanol (B145695).
Step 2: Bromination of Acetanilide to 4-Bromoacetanilide [1][12]
-
Dissolve acetanilide in glacial acetic acid in an Erlenmeyer flask.
-
Prepare a solution of bromine in glacial acetic acid.
-
Slowly add the bromine solution to the stirred acetanilide solution at room temperature. An orange color will appear.
-
Stir the mixture for 30 minutes.
-
Pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Collect the solid by suction filtration. Wash the solid with a dilute sodium bisulfite solution to remove excess bromine, followed by a water wash.
-
Dry the crude product. Recrystallization from 95% ethanol yields pure 4-bromoacetanilide.
Step 3: Chlorination of 4-Bromoacetanilide to 4-Bromo-2-chloroacetanilide [5]
-
In a 125-mL Erlenmeyer flask, dissolve 4-bromoacetanilide in a mixture of glacial acetic acid and concentrated HCl. Gentle heating may be required to fully dissolve the solid.
-
Cool the solution to approximately 0°C in an ice bath.
-
In a separate flask, prepare a chlorinating solution by dissolving sodium chlorate (B79027) (NaClO₃) in water.
-
Slowly add the sodium chlorate solution to the cold, stirred 4-bromoacetanilide solution. Caution: Chlorine gas may be evolved; perform this step in a fume hood.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Collect the precipitated product by suction filtration and wash with small portions of ice-cold water.
-
Dry the crystals to obtain 4-bromo-2-chloroacetanilide.
Step 4: Hydrolysis of 4-Bromo-2-chloroacetanilide to 4-Bromo-2-chloroaniline [7][13]
-
Place the 4-bromo-2-chloroacetanilide in a round-bottom flask with a mixture of ethanol and hydrochloric acid.
-
Heat the mixture under reflux for 30-40 minutes.
-
Cool the solution and pour it into a beaker containing ice.
-
Make the solution basic by slowly adding a sodium hydroxide solution until the pH is greater than 9.
-
The product, 4-bromo-2-chloroaniline, will precipitate. Collect the solid by filtration, wash with water, and dry.
Step 5: Iodination of 4-Bromo-2-chloroaniline to this compound [7][8]
-
Dissolve 4-bromo-2-chloroaniline in glacial acetic acid.
-
Slowly add a solution of iodine monochloride (ICl) in acetic acid to the stirred aniline solution.
-
Stir the reaction at room temperature, monitoring its progress by TLC.
-
Once the reaction is complete, pour the mixture into water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the final product, this compound.
Data Presentation
The following table summarizes typical reaction conditions for each step of the synthesis. Note that yields are representative and can vary based on experimental scale and technique.
| Step | Starting Material | Reagents | Solvent | Temperature | Typical Yield |
| 1. Acetylation | Aniline | Acetic anhydride, HCl, Sodium acetate | Water | Room Temp. | >90% |
| 2. Bromination | Acetanilide | Bromine (or KBrO₃/HBr) | Glacial Acetic Acid | Room Temp. | ~85% |
| 3. Chlorination | 4-Bromoacetanilide | Sodium chlorate, HCl | Glacial Acetic Acid | 0°C to Room Temp. | ~75-85% |
| 4. Hydrolysis | 4-Bromo-2-chloroacetanilide | HCl, Ethanol, NaOH | Ethanol/Water | Reflux | >90% |
| 5. Iodination | 4-Bromo-2-chloroaniline | Iodine monochloride (ICl) | Glacial Acetic Acid | Room Temp. | Variable |
Visualizations
Logical Workflow for Preventing Over-halogenation
The following diagram illustrates the decision-making process for troubleshooting and preventing over-halogenation issues during the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Solved THE SYNTHESIS OF 4-BROMO-2-CHLOROACETANILIDE THE | Chegg.com [chegg.com]
- 6. benchchem.com [benchchem.com]
- 7. CHM 2322 (Organic Chemistry Lab II) — Adam Cap [adamcap.com]
- 8. Solved In the iodination reaction, 4-bromo-2-chloroaniline | Chegg.com [chegg.com]
- 9. Solved 1. In the iodination reaction | Chegg.com [chegg.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Bromination of acetanilide - ProQuest [proquest.com]
- 13. scribd.com [scribd.com]
Technical Support Center: Synthesis of 4-Bromo-2-chloro-6-iodoaniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Bromo-2-chloro-6-iodoaniline synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound.
Step 1: Acetylation of Aniline (B41778)
Q1: My acetanilide (B955) yield is low. What are the common causes and how can I improve it?
A1: Low yields in the acetylation of aniline can stem from several factors:
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). The reaction of aniline with acetic anhydride (B1165640) is typically fast, but ensuring adequate reaction time (e.g., 30 minutes to an hour) at the appropriate temperature is crucial.
-
Hydrolysis of Acetic Anhydride: Acetic anhydride readily hydrolyzes in the presence of water. Ensure that your glassware is dry and use a fresh bottle of acetic anhydride.
-
Product Loss During Workup: Acetanilide has some solubility in cold water. When precipitating the product by pouring the reaction mixture into ice-cold water, ensure the solution is sufficiently cold to minimize solubility losses. Wash the precipitate with a minimal amount of cold water.
-
Oxidation of Aniline: While less common in this step, using old or discolored aniline can lead to side products. Using freshly distilled or high-purity aniline is recommended.[1]
Q2: The acetanilide product is colored. How can I decolorize it?
A2: A colored product often indicates the presence of oxidized impurities from the starting aniline.[1][2] Recrystallization is the most effective method for purification. Dissolve the crude acetanilide in a minimum amount of hot solvent (e.g., water or ethanol) and add a small amount of activated charcoal to adsorb the colored impurities.[2] Hot filter the solution to remove the charcoal and allow the filtrate to cool slowly to form pure, colorless crystals.
Step 2: Bromination of Acetanilide
Q3: My bromination reaction produced a mixture of products, including di- and tri-brominated species. How can I achieve selective mono-bromination?
A3: The acetamido group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution.[1] To favor mono-bromination at the para-position:
-
Control Stoichiometry: Use a stoichiometric amount (or a slight excess) of the brominating agent (e.g., bromine in acetic acid). Adding the bromine dropwise at a low temperature (e.g., 0-5 °C) can help control the reaction rate and prevent over-bromination.
-
Reaction Conditions: Perform the reaction at room temperature or below. Higher temperatures can increase the rate of reaction and lead to multiple substitutions.
-
Choice of Brominating Agent: Using a milder brominating agent, such as N-bromosuccinimide (NBS), can sometimes provide better selectivity.
Q4: How can I deal with the hazards of handling liquid bromine?
A4: Liquid bromine is highly corrosive and toxic. To avoid handling it directly, you can generate bromine in situ. A common method involves the oxidation of a bromide salt (e.g., potassium bromide or hydrobromic acid) with an oxidizing agent like potassium bromate.[3][4][5] This approach is safer as it avoids the need to measure and transfer liquid bromine.
Step 3: Chlorination of 4-Bromoacetanilide
Q5: The chlorination of 4-bromoacetanilide is giving me a low yield. What could be the issue?
A5: Low yields in this step can be due to:
-
Reaction Conditions: Ensure the reaction is stirred efficiently and for a sufficient amount of time to allow for the substitution to occur. Monitoring by TLC is essential.
-
Substrate Purity: The purity of the starting 4-bromoacetanilide is important. Impurities can interfere with the reaction.
-
Workup Losses: Similar to other steps, product can be lost during filtration and washing. Ensure the wash solvent is ice-cold to minimize solubility.
Q6: I am observing the formation of isomers. How can I improve the regioselectivity?
A6: The acetamido group is an ortho, para-director. Since the para position is blocked by bromine, the chlorine will be directed to the ortho position. The bromine atom is a deactivating group, which helps to moderate the reactivity and favors mono-substitution. To maximize the yield of the desired 2-chloro isomer, ensure controlled addition of the chlorinating agent and maintain a consistent reaction temperature.
Step 4: Hydrolysis of 4-Bromo-2-chloroacetanilide
Q7: The hydrolysis of the acetamido group is slow or incomplete. How can I drive the reaction to completion?
A7: Acid-catalyzed hydrolysis requires stringent conditions.
-
Acid Concentration and Temperature: Use a sufficiently concentrated acid (e.g., concentrated HCl) and heat the reaction mixture to reflux.[6] The reaction time can be several hours.
-
Monitoring: Track the disappearance of the starting material by TLC.
-
Solvent: Using a co-solvent like ethanol (B145695) can help to increase the solubility of the starting material and facilitate the reaction.[6]
Q8: My final 4-Bromo-2-chloroaniline (B1269894) product is discolored after hydrolysis. What is the cause and how can I purify it?
A8: Anilines are prone to air oxidation, which can cause discoloration (often appearing as a dark oil or solid).[2]
-
Purification:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The aniline will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) to precipitate the purified aniline, which can then be extracted back into an organic solvent.[2]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective. Treatment with activated charcoal during recrystallization can remove colored impurities.[2]
-
Column Chromatography: For difficult separations, column chromatography on silica (B1680970) gel is a reliable method.[3]
-
Step 5: Iodination of 4-Bromo-2-chloroaniline
Q9: The iodination step is not proceeding to completion, resulting in a low yield of the final product.
A9: Iodine is the least reactive halogen in electrophilic aromatic substitution.[7]
-
Activating Group: The free amino group in 4-Bromo-2-chloroaniline is a strong activating group, which is necessary for the iodination to occur. Using the protected 4-bromo-2-chloroacetanilide as the starting material for iodination is generally not effective as the acetamido group is not activating enough for the less reactive iodine electrophile.
-
Iodinating Agent: A suitable iodinating agent is required. Iodine monochloride (ICl) is an effective reagent for this transformation as it provides a more electrophilic iodine species (I+).
-
Reaction Conditions: The reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction progress by TLC.
Q10: How do I handle unreacted iodine and purify the final product?
A10:
-
Quenching: After the reaction is complete, any unreacted iodine or iodine monochloride can be quenched by washing the reaction mixture with an aqueous solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, until the characteristic iodine color disappears.
-
Purification: The final product, this compound, can be purified by recrystallization or column chromatography to remove any remaining starting material or side products.
Data Presentation
The following tables summarize the typical reagents, conditions, and expected yields for each step in the synthesis of this compound. Note that yields can vary based on the scale of the reaction and the purity of the reagents.
Table 1: Summary of Synthetic Steps and Typical Yields
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Acetylation | Aniline | Acetic Anhydride, Acetic Acid | Acetanilide | 80-95% |
| 2 | Bromination | Acetanilide | Bromine, Acetic Acid | 4-Bromoacetanilide | 65-90% |
| 3 | Chlorination | 4-Bromoacetanilide | Sodium Chlorate (B79027), HCl, Acetic Acid | 4-Bromo-2-chloroacetanilide | ~68%[8] |
| 4 | Hydrolysis | 4-Bromo-2-chloroacetanilide | Concentrated HCl, Ethanol | 4-Bromo-2-chloroaniline | Variable, often high |
| 5 | Iodination | 4-Bromo-2-chloroaniline | Iodine Monochloride, Acetic Acid | This compound | Variable |
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below.
Protocol 1: Synthesis of Acetanilide from Aniline
-
Setup: In a fume hood, add 10 mL of aniline to a 250 mL Erlenmeyer flask.
-
Reagent Addition: Add 20 mL of glacial acetic acid to the flask and swirl to mix. In a separate container, measure 12 mL of acetic anhydride.
-
Reaction: While stirring, add the acetic anhydride to the aniline solution.
-
Workup: After a few minutes of stirring, pour the reaction mixture into a beaker containing 200 mL of ice-cold water. Stir vigorously to precipitate the acetanilide.
-
Isolation: Collect the white precipitate by suction filtration using a Büchner funnel. Wash the crystals with a small amount of cold water.
-
Purification: Recrystallize the crude acetanilide from hot water. Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by suction filtration and air dry.
Protocol 2: Synthesis of 4-Bromoacetanilide from Acetanilide
-
Setup: In a 100 mL flask, dissolve 5.0 g of dry acetanilide in 20 mL of glacial acetic acid.
-
Reagent Preparation: In a separate container, dissolve 2.0 mL of bromine in 10 mL of glacial acetic acid.
-
Reaction: Cool the acetanilide solution in an ice bath. Slowly add the bromine solution dropwise with constant stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Workup: Pour the reaction mixture into 200 mL of ice-cold water. A solid precipitate of 4-bromoacetanilide will form.
-
Isolation: Collect the precipitate by suction filtration and wash with cold water until the filtrate is colorless.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 4-bromoacetanilide.
Protocol 3: Synthesis of 4-Bromo-2-chloroacetanilide from 4-Bromoacetanilide
-
Setup: In a 125 mL Erlenmeyer flask, add 3.6 g of 4-bromoacetanilide to a mixture of 9 mL of glacial acetic acid and 8 mL of concentrated HCl.[9]
-
Dissolution: Gently heat the mixture with swirling until all the solid dissolves.
-
Cooling: Cool the solution to approximately 0 °C in an ice bath.
-
Chlorinating Solution: Prepare a solution of 0.95 g of sodium chlorate (NaClO₃) in 2.5 mL of water.[9]
-
Reaction: Slowly add the sodium chlorate solution to the cold, stirred 4-bromoacetanilide solution. A yellow precipitate will form.[9]
-
Stirring: Once the addition is complete, stir the mixture at room temperature for 1 hour in a fume hood, as some chlorine gas may be evolved.[9]
-
Isolation: Collect the product by suction filtration, washing with small portions of ice-cold water. Dry the crystals.[9]
Protocol 4: Synthesis of 4-Bromo-2-chloroaniline from 4-Bromo-2-chloroacetanilide
-
Setup: Place approximately 5.0 g of 4-bromo-2-chloroacetanilide in a 100 mL round-bottom flask.[6]
-
Reagent Addition: Add 8.0 mL of 95% ethanol and 5.2 mL of concentrated HCl to the flask.[6]
-
Reaction: Heat the mixture to reflux using a heating mantle for 30-60 minutes. The solid should dissolve, and then a new precipitate (the hydrochloride salt of the aniline) may form.[6]
-
Workup: After the reflux is complete, add 30-40 mL of hot water to the reaction mixture and swirl to dissolve any solids.[6]
-
Precipitation: Pour the hot solution into a beaker containing about 50 mL of ice. Cool the mixture in an ice bath.
-
Basification: Slowly add a concentrated sodium hydroxide (B78521) solution to the cooled mixture until it is basic (test with pH paper). The free aniline will precipitate.
-
Isolation: Collect the solid product by suction filtration, wash with cold water, and air dry.
Protocol 5: Synthesis of this compound from 4-Bromo-2-chloroaniline
-
Setup: Dissolve 2.5 g of 4-bromo-2-chloroaniline in glacial acetic acid in a suitable flask.
-
Reagent Addition: Slowly add a stoichiometric amount of iodine monochloride (ICl) dissolved in a small amount of glacial acetic acid to the aniline solution with stirring.
-
Reaction: The reaction mixture may be gently heated on a steam bath for 20-30 minutes to ensure completion. Monitor the reaction by TLC.
-
Quenching: After cooling, add a saturated aqueous solution of sodium bisulfite until the color of excess iodine is discharged.
-
Workup: Add water to the mixture to precipitate the crude product.
-
Isolation: Collect the solid by suction filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the overall synthetic workflow from aniline to this compound.
Caption: Multi-step synthesis workflow for this compound.
Troubleshooting Logic for Low Yield
This diagram provides a logical approach to troubleshooting low yields in any of the halogenation steps.
Caption: A troubleshooting flowchart for addressing low product yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Bromination of acetanilide - ProQuest [proquest.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solved what is the percent yield of 4-bromo-2-chloroaniline | Chegg.com [chegg.com]
- 7. brainly.com [brainly.com]
- 8. researchgate.net [researchgate.net]
- 9. Solved THE SYNTHESIS OF 4-BROMO-2-CHLOROACETANILIDE THE | Chegg.com [chegg.com]
Technical Support Center: Purifying Polyhalogenated Anilines by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography purification of polyhalogenated anilines.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polyhalogenated anilines using column chromatography.
Issue 1: Low Product Yield and/or Significant Streaking on TLC and Column
-
Question: My polyhalogenated aniline (B41778) is streaking badly on the TLC plate, and I'm getting a low yield after column chromatography. What's causing this and how can I fix it?
-
Answer: This is a common issue caused by the interaction between the basic aniline functional group and the acidic silanol (B1196071) groups on the surface of standard silica (B1680970) gel.[1][2] This strong interaction can lead to irreversible adsorption or slow elution, resulting in product loss and poor separation (peak tailing).[1][3][4]
Solutions:
-
Neutralize the Stationary Phase: Pre-treat the silica gel with a mobile phase containing a small amount of a volatile base, such as 0.1-1% triethylamine (B128534) (TEA) or ammonia (B1221849) in methanol.[1] This deactivates the acidic silanol sites, allowing the aniline to elute more cleanly. Ensure the basic modifier is present in all elution solvents.[1]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase.[1]
-
Neutral Alumina (B75360): Can be a good alternative to silica gel for basic compounds.
-
Amine-Functionalized Silica Gel: These commercially available phases are designed to minimize interactions with basic analytes.[1]
-
-
Employ Reversed-Phase Chromatography: For more polar polyhalogenated anilines, reversed-phase (C18) chromatography can be an effective alternative.[1] Using a mobile phase with a slightly basic pH, such as an ammonium (B1175870) acetate (B1210297) buffer, can improve peak shape and recovery.[1]
-
Issue 2: Co-elution of Product with Starting Material or Other Impurities
-
Question: My desired polyhalogenated aniline is eluting with the starting material or another impurity of very similar polarity. How can I improve the separation?
-
Answer: This occurs when the polarity of the product and the impurity are too close to be resolved effectively with the current chromatographic conditions.
Solutions:
-
Optimize the Mobile Phase:
-
Shallow Gradient: If using a gradient elution, make it shallower to increase the resolution between closely eluting compounds.[1]
-
Isocratic Elution: A finely-tuned isocratic (constant solvent composition) system can sometimes provide better separation for compounds with very similar Rf values.[1]
-
Alternative Solvent Systems: Experiment with different solvent systems. Common starting points include hexane (B92381)/ethyl acetate and dichloromethane/methanol gradients.[1]
-
-
Pre-Chromatography Acid-Base Extraction: Utilize the basicity of the aniline to perform a liquid-liquid extraction before running the column. Dissolve the crude mixture in an organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl).[1] The aniline will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.[1] Afterward, basify the aqueous layer and extract your purified aniline back into an organic solvent.[1]
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique to remove impurities with different solubilities.[1]
-
Issue 3: Product Discoloration (Turning Brown/Dark)
-
Question: My purified polyhalogenated aniline fractions are discolored. What is the cause and how can I obtain a colorless product?
-
Answer: Discoloration, such as turning brown or dark, is often due to the oxidation of the aniline.[5] This can be exacerbated by acidic conditions, like those on a standard silica gel column.[1][5]
Solutions:
-
Use Deactivated Silica: As mentioned in Issue 1, using silica gel treated with a base like triethylamine can reduce on-column degradation and oxidation.[1]
-
Charcoal Treatment: If the product is already discolored, you can try treating a solution of the compound with activated carbon. The activated carbon will adsorb many of the colored impurities, and can then be removed by filtration.[5]
-
Work Under an Inert Atmosphere: When possible, conduct the purification and subsequent handling of the aniline under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.[5]
-
Data Presentation: Mobile Phase & Stationary Phase Selection
The following tables provide starting points for selecting and optimizing your column chromatography conditions.
Table 1: Stationary Phase Selection Guide
| Stationary Phase | Acidity | Best For | Considerations |
| Silica Gel | Acidic | General purpose, separation of neutral and acidic compounds. | Can cause tailing and degradation of basic anilines. Requires a basic modifier (e.g., 0.1-1% TEA) for polyhalogenated anilines.[1] |
| Neutral Alumina | Neutral | Basic and neutral compounds. | Activity can vary; ensure it is properly deactivated if necessary. |
| Amine-functionalized Silica | Basic | Basic compounds like anilines. | Specifically designed to prevent interaction with basic sites; can be a more expensive option.[1] |
| Reversed-Phase (C18) | N/A | More polar anilines. | Requires aqueous/organic mobile phases; good for separating compounds based on hydrophobicity.[1] |
Table 2: Example Mobile Phase Systems for Polyhalogenated Anilines
| Compound | Stationary Phase | Mobile Phase System (Eluent) | Reference |
| 2,4,6-Trichloroaniline | Silica Gel (60-120 mesh) | 5% Ethyl Acetate in Petroleum Ether | [6] |
| 2,4,6-Trichloroaniline | Silica Gel | Petroleum Ether / Ethyl Acetate (6:1) | [6] |
| General Polyhalogenated Anilines | Silica Gel | Hexane / Ethyl Acetate (Gradient) + 0.1-1% Triethylamine | [1] |
| General Polyhalogenated Anilines | Silica Gel | Dichloromethane / Methanol (Gradient) + 0.1-1% Triethylamine | [1] |
Mandatory Visualizations
Diagram 1: General Workflow for Polyhalogenated Aniline Purification
Caption: Experimental workflow for column chromatography purification.
Diagram 2: Troubleshooting Logic for Poor Separation
Caption: Decision tree for troubleshooting poor separation results.
Experimental Protocols
Protocol 1: General Column Chromatography of a Polyhalogenated Aniline using Triethylamine-Modified Silica Gel
This protocol outlines a standard procedure for the purification of a polyhalogenated aniline on a laboratory scale.
1. Materials and Reagents:
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Crude polyhalogenated aniline mixture
-
Solvents for mobile phase (e.g., HPLC-grade hexane and ethyl acetate)
-
Triethylamine (TEA)
-
TLC plates (silica gel coated)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (optional)
-
Fraction collection tubes
2. Procedure:
-
Step 1: TLC Analysis & Solvent System Selection
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate). Add 0.5% TEA to the developing solvent.
-
The ideal solvent system should give your desired product an Rf value between 0.2 and 0.4 and show good separation from impurities.[2]
-
-
Step 2: Column Packing (Slurry Method)
-
Prepare the initial, low-polarity mobile phase (e.g., 99.5% hexane / 0.5% TEA).[1]
-
In a beaker, mix the required amount of silica gel with the initial mobile phase to form a slurry.
-
Secure the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
-
Step 3: Column Equilibration
-
Once the silica has settled, add a thin layer of sand to the top to prevent disruption of the silica bed.
-
Flush the packed column with 2-3 column volumes of the initial mobile phase (containing TEA) to ensure it is fully equilibrated.[1]
-
-
Step 4: Sample Loading
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (or a less polar solvent like dichloromethane).[1] Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[1]
-
-
Step 5: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions in numbered test tubes.
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.[1] Ensure that TEA is included in all mobile phase compositions.[1]
-
-
Step 6: Analysis and Product Isolation
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified polyhalogenated aniline.
-
Frequently Asked Questions (FAQs)
-
Q1: Why can't I just use standard silica gel without any additives for my aniline purification?
-
A1: While possible in some cases, it is generally not recommended. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups.[1][7] Basic compounds like anilines can bind strongly to these sites, leading to poor recovery, peak tailing, and potential on-column degradation.[1][2] Adding a small amount of a base like triethylamine neutralizes these acidic sites, leading to a much cleaner separation.[1]
-
-
Q2: What is "dry loading" and when should I use it?
-
A2: Dry loading involves adsorbing your crude sample onto a small amount of silica gel before adding it to the column.[1] This is particularly useful when your crude material is not very soluble in the initial, non-polar mobile phase. It prevents the sample from precipitating at the top of the column and often leads to better separation with sharper bands.[1]
-
-
Q3: My polyhalogenated aniline seems to be decomposing on the column. What are my options?
-
A3: If you suspect decomposition even with triethylamine-treated silica, you should test the stability of your compound on a TLC plate first.[2] If it is unstable, consider using a less harsh stationary phase like neutral alumina or florisil.[2] Alternatively, minimizing the time the compound spends on the column by using flash chromatography can also help.
-
-
Q4: Can I use Gas Chromatography (GC) to separate polyhalogenated aniline isomers?
-
A4: Yes, Gas Chromatography (GC) can be an effective method for separating isomers of polyhalogenated anilines, such as mono- and dichloroaniline isomers.[8] Specific stationary phases and detectors, like a nitrogen-phosphorus detector (NPD), can provide excellent resolution and sensitivity for these compounds.[8]
-
-
Q5: How do I remove the triethylamine (TEA) from my final product?
-
A5: Triethylamine is quite volatile (boiling point ~89 °C) and can usually be removed along with the elution solvents on a rotary evaporator, especially when co-evaporated with a solvent like toluene. For trace amounts, drying the product under high vacuum is typically sufficient. If residual TEA is still a problem, a dilute acid wash during a workup step can remove it by forming the non-volatile triethylammonium (B8662869) salt.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Troubleshooting low yields in cross-coupling reactions of 4-Bromo-2-chloro-6-iodoaniline
Welcome to the technical support center for troubleshooting cross-coupling reactions involving 4-Bromo-2-chloro-6-iodoaniline. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens in this compound in a typical palladium-catalyzed cross-coupling reaction?
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. Weaker C-X bonds lead to faster oxidative addition and higher reaction rates. The general reactivity order is: C-I > C-Br > C-Cl.[1][2] Therefore, for this compound, the iodine at the C6 position is the most reactive site, followed by the bromine at the C4 position, and finally the chlorine at the C2 position. This differential reactivity allows for selective functionalization at one position while leaving the others intact for subsequent reactions.[1]
Q2: I am observing a mixture of products from coupling at different halogen sites. How can I improve selectivity?
Achieving site-selectivity in polyhalogenated compounds is a common challenge.[3][4][5] To favor reaction at a specific halogen, you can modulate the reaction conditions. For selective coupling at the most reactive C-I bond, milder reaction conditions (e.g., lower temperature, less active catalyst) are recommended. To target the less reactive C-Br or C-Cl bonds, more forcing conditions (e.g., higher temperatures, more active catalyst systems) are typically required after the more reactive sites have been functionalized. The choice of ligand can also significantly influence selectivity; bulky, electron-rich phosphine (B1218219) ligands can sometimes alter the expected reactivity pattern.[3][5][6]
Q3: What are common side reactions I should be aware of?
Besides multi-site reactivity, common side reactions in cross-coupling reactions include:
-
Homocoupling: This is the coupling of two molecules of the same starting material (e.g., two boronic acid molecules in a Suzuki reaction or two terminal alkynes in a Sonogashira reaction).[7] For Suzuki reactions, the presence of oxygen can promote homocoupling of boronic acids, so thorough degassing of solvents and reagents is critical.[7] For Sonogashira reactions, the copper co-catalyst can promote alkyne homocoupling; switching to a copper-free protocol can mitigate this.[7][8]
-
Dehalogenation (Hydrodehalogenation): This side reaction replaces a halogen with a hydrogen atom.[7] It is more common with electron-rich aryl halides and highly active catalyst systems. The hydrogen source can be the solvent, base, or other reagents.[7] Using a less active catalyst, a different solvent, or a milder base can help minimize this.[7]
-
Protodeboronation: In Suzuki reactions, this is the hydrolysis of the boronic acid to the corresponding arene, which can be a significant issue.[9]
Troubleshooting Guides
Low or No Yield
If you are experiencing low or no yield in your cross-coupling reaction, consider the following troubleshooting steps. The flowchart below provides a logical workflow for diagnosing the issue.
Caption: Troubleshooting workflow for low reaction yields.
| Issue | Potential Cause | Recommended Action |
| Catalyst Inactivity | The palladium catalyst may have decomposed or is not active enough for the transformation. | Use a fresh batch of catalyst. Consider using a more robust pre-catalyst. Screen different phosphine ligands, as electron-rich and sterically hindered ligands can enhance catalyst activity.[9] Ensure strict anaerobic conditions are maintained throughout the reaction setup. |
| Poor Substrate/Reagent Quality | Impurities in the this compound or degradation of the coupling partner (e.g., boronic acid in Suzuki coupling) can inhibit the reaction. | Verify the purity of your starting materials via NMR or other analytical techniques. For Suzuki reactions, check for protodeboronation of the boronic acid.[9] Use fresh, high-purity reagents. |
| Ineffective Base | The chosen base may not be strong enough or soluble enough to effectively participate in the catalytic cycle. | A systematic screening of bases is recommended. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often more effective for challenging substrates than weaker bases.[9] Ensure the base is anhydrous and finely powdered for better reactivity.[9] |
| Inappropriate Solvent | The solvent can affect the solubility of reagents and the stability of the catalytic species. | Aprotic polar solvents like dioxane, THF, or 2-MeTHF are commonly used.[9] In some cases, a mixture of solvents (e.g., dioxane/water) can be beneficial, particularly in Suzuki reactions.[10] |
| Sub-optimal Temperature/Time | The reaction may not have reached completion due to insufficient time or the temperature being too low for the less reactive C-Br or C-Cl bonds. | Monitor the reaction progress by TLC or GC/LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time. For targeting less reactive halogens, higher temperatures are generally necessary. |
Poor Selectivity
The diagram below illustrates the factors influencing site-selectivity in the cross-coupling of this compound.
Caption: Factors influencing site-selectivity.
| Issue | Potential Cause | Recommended Action |
| Reaction at Multiple Halogen Sites | Reaction conditions are too harsh, leading to the reaction of less reactive halogens. | To achieve selective coupling at the C-I position, use milder conditions: lower temperature (e.g., room temperature to 60 °C), a less active catalyst, and a shorter reaction time. Monitor the reaction closely to stop it once the mono-substituted product is formed. |
| No Reaction at Less Reactive Halides | After successful coupling at the C-I position, subsequent coupling at C-Br or C-Cl fails. | To target the C-Br or C-Cl bonds, more forcing conditions are required. This includes higher temperatures (e.g., >100 °C), a more active catalyst system (e.g., using bulky, electron-rich ligands), and potentially a stronger base. |
| Ligand Effects | The chosen ligand may not be optimal for achieving the desired selectivity. | Screen a variety of phosphine ligands. Bulky biarylphosphine ligands (e.g., XPhos, SPhos) are often effective for challenging cross-couplings.[6][9] In some cases, specific ligands can even reverse the expected order of reactivity.[3] |
Experimental Protocols (General Procedures)
The following are general starting protocols for common cross-coupling reactions. These should be optimized for your specific substrate and coupling partner.
General Procedure for Suzuki-Miyaura Coupling
This reaction couples an organoboron reagent with the aryl halide.[11][12]
-
Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Sonogashira Coupling
This reaction couples a terminal alkyne with the aryl halide.[8][13][14]
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a degassed solvent (e.g., THF or DMF, 5 mL).
-
Reagent Addition: Add the terminal alkyne (1.2 mmol) followed by a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine, 3.0 mmol).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride, water, and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography.
For a copper-free Sonogashira protocol, a palladium catalyst with a more specialized ligand is typically used, and the copper(I) salt is omitted.[7][8]
General Procedure for Heck Coupling
This reaction couples an alkene with the aryl halide.[15][16]
-
Setup: In a sealed tube or Schlenk flask, combine this compound (1.0 mmol), the alkene (1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., triethylamine, 1.5 mmol).
-
Solvent Addition: Add a polar aprotic solvent (e.g., DMF or NMP, 5 mL).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 100-120 °C). Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with water and brine, then dry and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 5. escholarship.org [escholarship.org]
- 6. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. jmcct.com [jmcct.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
Managing the differential reactivity of halogens in 4-Bromo-2-chloro-6-iodoaniline
Technical Support Center: 4-Bromo-2-chloro-6-iodoaniline
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you manage the differential reactivity of the halogen substituents in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens in this compound in palladium-catalyzed cross-coupling reactions?
A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions is primarily determined by the carbon-halogen (C-X) bond strength. Weaker bonds undergo oxidative addition to the palladium catalyst more readily. For this compound, the established reactivity trend is: Iodine > Bromine >> Chlorine .[1][2][3] This differential reactivity is a significant synthetic advantage, allowing for selective, stepwise functionalization of the aniline (B41778) ring.[2][4]
Q2: How can I achieve a selective reaction at the iodine (C-I) position?
A2: Selective functionalization at the C-I position is the most straightforward transformation due to its high reactivity. By using mild reaction conditions, you can effectively target the C-I bond while leaving the C-Br and C-Cl bonds intact.[1][2] Key reaction types for this selective transformation include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[4][5][6] Careful control of temperature, catalyst choice, and reaction time is crucial to prevent side reactions at the more robust C-Br position.[5]
Q3: Is it possible to selectively react at the bromine (C-Br) position first?
A3: Under standard palladium-catalyzed conditions, selective reaction at the C-Br bond in the presence of a C-I bond is generally not feasible due to the inherent reactivity order (I > Br). However, some advanced methodologies using specialized ligands or catalyst systems have been reported to invert conventional chemoselectivity in specific cases, though this is not common for this substrate.[7][8] The standard and most reliable approach is a sequential strategy: first react at the iodine position, then use more forcing conditions (e.g., higher temperatures, more active catalysts) to react at the bromine position.[4]
Q4: What are the best catalysts and ligands for selective C-I bond coupling?
A4: The choice of catalyst and ligand is critical for achieving high selectivity and yield.
-
For Suzuki-Miyaura Coupling: A common system is Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand like Triphenylphosphine (PPh₃).[4]
-
For Sonogashira Coupling: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) cocatalyst (e.g., CuI) is standard.[1][6][9]
-
For Buchwald-Hartwig Amination: Palladium precatalysts combined with bulky, electron-rich phosphine ligands such as Xantphos are often used to facilitate C-N bond formation.[10][11][12]
Q5: How can I functionalize all three halogen positions in a controlled, stepwise manner?
A5: A sequential, three-step cross-coupling strategy is required, exploiting the natural reactivity differences of the halogens.
-
Step 1 (C-I Reaction): Perform the first coupling reaction (e.g., Suzuki) under mild conditions to functionalize the iodine position.
-
Step 2 (C-Br Reaction): Isolate the product from Step 1 and subject it to a second coupling reaction under more forcing conditions (higher temperature, different catalyst/ligand system) to target the bromine position.[4]
-
Step 3 (C-Cl Reaction): Functionalizing the C-Cl bond is the most challenging and requires highly active catalyst systems, often featuring sterically hindered and electron-rich ligands, and higher reaction temperatures.[12][13]
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield in C-I Coupling | 1. Inactive Catalyst: The palladium source or ligand may have degraded.[14] 2. Improper Reaction Setup: Presence of oxygen or moisture in an air/moisture-sensitive reaction. 3. Insufficient Base: The base may be too weak or not fully dissolved. 4. Low Reaction Temperature: The temperature may be too low to initiate the catalytic cycle effectively. | 1. Use a fresh batch of catalyst/ligand or switch to a more stable precatalyst. Consider a slight increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[14] 2. Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (Nitrogen or Argon). Use anhydrous, degassed solvents.[1][5] 3. Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃) or a solvent system that improves its solubility. 4. Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction by TLC or LC-MS. |
| Mixture of Products (Reaction at both C-I and C-Br) | 1. Reaction Conditions Too Harsh: The temperature is too high, or the reaction time is too long, causing the less reactive C-Br bond to react.[5] 2. Highly Active Catalyst System: The chosen catalyst/ligand combination is too reactive and not selective for the C-I bond. | 1. Reduce the reaction temperature. Perform a time-course study to find the optimal reaction time where the C-I coupled product is maximized and the C-Br coupled byproduct is minimized. 2. Switch to a less reactive catalyst system. For example, use PPh₃ as a ligand instead of a more electron-rich, bulky phosphine for the initial selective step. |
| Starting Material Remains Unconsumed | 1. Catalyst Poisoning: Impurities in reagents or solvents can poison the palladium catalyst. 2. Poor Reagent Purity: The coupling partner (e.g., boronic acid) may be of poor quality or has decomposed. 3. Inefficient Catalyst Generation: If using a Pd(II) source, the in-situ reduction to the active Pd(0) species may be inefficient.[15] | 1. Purify all reagents and ensure solvents are of high purity. Filtering the reaction mixture through a pad of Celite can sometimes help if insoluble impurities are the issue. 2. Check the purity of the coupling partner by NMR or LC-MS and use a fresh or purified batch if necessary. 3. Use a well-defined Pd(0) source or a modern precatalyst (e.g., a Buchwald G3 precatalyst) to ensure reliable generation of the active catalyst. |
| Dehalogenation (C-X bond replaced by C-H) | 1. Presence of Water/Protic Source: Water or other protic impurities can lead to protodehalogenation. 2. Side Reactions with Base/Solvent: Certain bases or solvents (like THF) can act as hydride sources, especially at elevated temperatures. 3. β-Hydride Elimination: This can occur if the organometallic coupling partner has β-hydrogens.[11] | 1. Use anhydrous reagents and solvents. Add molecular sieves to the reaction vessel. 2. Switch to an aprotic solvent like Dioxane or Toluene. Use a non-coordinating base. 3. Select a coupling partner without β-hydrogens if possible, or use ligands known to suppress this side reaction. |
Experimental Protocols & Data
Protocol 1: Selective Sonogashira Coupling at the C-I Position
This protocol outlines a general procedure for the selective Sonogashira cross-coupling of a terminal alkyne at the C-6 iodo-position of this compound.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
Procedure:
-
To a dry, oven-flamed Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base (TEA or DIPA).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) while monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Perform an aqueous workup by extracting with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Table 1: Recommended Conditions for Selective Cross-Coupling Reactions
| Reaction Type | Target Halogen | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Iodine (C-I) | Pd(OAc)₂ | PPh₃ | K₂CO₃ / Cs₂CO₃ | Dioxane/H₂O | 60 - 80 |
| Sonogashira | Iodine (C-I) | Pd(PPh₃)₂Cl₂ | (PPh₃) | TEA / DIPA | THF / Toluene | 25 - 50 |
| Buchwald-Hartwig | Iodine (C-I) | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene / Dioxane | 80 - 100 |
| Suzuki-Miyaura | Bromine (C-Br) | Pd(dppf)Cl₂ | (dppf) | K₃PO₄ | Dioxane/H₂O | 90 - 110 |
Note: These conditions are starting points and may require optimization for specific substrates and coupling partners.
Visualizations
Diagram 1: Halogen Reactivity Hierarchy
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. | Semantic Scholar [semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Technical Support Center: Recrystallization of 4-Bromo-2-chloro-6-iodoaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully recrystallizing 4-Bromo-2-chloro-6-iodoaniline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing | The melting point of the compound is lower than the boiling point of the solvent. The compound is coming out of the solution too quickly at a temperature above its melting point. Significant impurities are present, depressing the melting point. | Re-heat the solution to dissolve the oil. Add a small amount of additional "good" solvent to increase the solubility. Allow the solution to cool more slowly. If impurities are suspected, treat the hot solution with activated charcoal before filtration. |
| No crystals form upon cooling | Too much solvent was used, and the solution is not supersaturated. The solution has become supersaturated but requires nucleation to begin crystallization. | Induce crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the liquid.[1][2] Add a seed crystal of the pure compound, if available.[1][2] Reduce the solvent volume by gentle heating or using a rotary evaporator and allow it to cool again.[2] |
| Low or no yield of crystals | Too much solvent was used, resulting in a significant amount of the compound remaining in the mother liquor.[1][3] The solid was dissolved below the boiling point of the solvent, requiring excess solvent.[1] The rinsing solvent was not sufficiently cold, or too much was used, redissolving the product.[1] | To maximize yield, use the minimum amount of near-boiling solvent to dissolve the compound.[1] Ensure the rinsing solvent is ice-cold and use a minimal amount to wash the crystals.[1] If the mother liquor is suspected to contain a significant amount of product, it can be concentrated and a second crop of crystals can be collected. |
| Crystals are colored (e.g., brown, yellow) | Presence of colored impurities. The aniline (B41778) compound may have oxidized.[4][5] | During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities.[4] Keep the solution hot and perform a hot filtration to remove the charcoal before allowing the solution to cool. |
| Crystallization happens too quickly | The solution is cooling too rapidly, which can trap impurities within the crystal lattice.[3] | Reheat the solution to redissolve the crystals. Add a small excess of the hot solvent to ensure the compound does not immediately crash out upon cooling.[3] Insulate the flask to slow down the cooling process.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: My this compound sample is discolored. What causes this and how can I fix it?
A2: Discoloration in anilines, often appearing as a red, brown, or black hue, is typically due to aerial oxidation.[5] The amino group is susceptible to oxidation, which forms colored by-products.[5] This can often be remedied during recrystallization by treating the hot solution with activated charcoal, which will adsorb the colored impurities.[4]
Q3: How can I prevent the dehalogenation of this compound during purification?
A3: Dehalogenation, the loss of a halogen substituent, can occur under harsh pH or reductive conditions.[5] During recrystallization, it is important to use neutral solvents and avoid strongly acidic or basic conditions. If performing an acid-base extraction prior to recrystallization, be mindful of the conditions used.
Q4: What are the key safety precautions when handling this compound?
A4: Halogenated anilines are generally toxic and can be absorbed through the skin.[5] They may also be irritants and are often handled as suspected carcinogens.[5] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.
1. Solvent Selection:
-
Place a small amount of the crude this compound in several test tubes.
-
Add a small amount of a different candidate solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the test tubes that show poor solubility at room temperature. A suitable solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool. The best solvent will result in the formation of a good yield of crystals.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent.
-
Heat the mixture to the boiling point of the solvent while stirring.
-
Continue to add small portions of the hot solvent until the compound just dissolves. Avoid adding an excess of solvent to maximize the yield.[1]
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the hot solution.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
If charcoal was used, or if there are insoluble impurities, perform a hot filtration.
-
Pre-heat a funnel and a receiving flask.
-
Pour the hot solution through a fluted filter paper in the funnel. This step should be done quickly to prevent premature crystallization in the funnel.
5. Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.[8]
-
Slow cooling generally results in larger, purer crystals.[3]
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[1]
7. Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them.
-
The crystals can then be transferred to a watch glass to air dry completely or dried in a desiccator.
Visualizations
Caption: A general workflow for the recrystallization process.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Characterization of Impurities in 4-Bromo-2-chloro-6-iodoaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-chloro-6-iodoaniline. This guide focuses on the identification and characterization of impurities that may be present in these samples.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in this compound samples are typically related to the synthetic process. The most common synthesis involves a multi-step procedure starting from aniline (B41778).[1] Therefore, potential impurities can include:
-
Unreacted Starting Materials: Primarily 4-Bromo-2-chloroaniline, the immediate precursor to the final iodination step.
-
Intermediates from the Synthetic Route: Residual amounts of intermediates such as Acetanilide, 4-Bromoacetanilide, and 4-Bromo-2-chloroacetanilide may be present if the synthesis and purification steps are not complete.[1]
-
Isomeric Impurities: Incorrect positioning of the halogen atoms during the bromination, chlorination, or iodination steps can lead to various isomers. For example, isomers of this compound could include other bromochloroiodoaniline congeners.
-
Byproducts of Side Reactions: Dehalogenation or other side reactions can introduce additional impurities.
-
Residual Solvents and Reagents: Solvents used during the synthesis and purification (e.g., acetic acid, ethanol, dichloromethane) and unreacted reagents (e.g., iodine monochloride) might be present in trace amounts.
Q2: My this compound sample is discolored (e.g., yellow or brown). What could be the cause?
A2: Like many anilines, this compound can be susceptible to oxidation upon exposure to air and light, leading to the formation of colored impurities. It is crucial to store the compound in a tightly sealed, light-resistant container under an inert atmosphere if possible.
Q3: I am observing unexpected peaks in my HPLC chromatogram. How can I identify them?
A3: Unexpected peaks can arise from any of the impurity types mentioned in Q1. To identify these peaks, you can use a combination of techniques:
-
Mass Spectrometry (MS) coupled with HPLC (LC-MS): This will provide the molecular weight of the impurity, which is a critical piece of information for identification.
-
Spiking Experiments: Injecting known potential impurities (if available as standards) and observing if the retention time matches the unknown peak.
-
Fraction Collection and NMR Analysis: If an impurity is present in a sufficient quantity, you can collect the fraction corresponding to the unknown peak and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Q4: My NMR spectrum shows signals that I cannot assign to the main compound. What should I do?
A4: Unassigned signals in the NMR spectrum likely belong to impurities.
-
Compare with Precursor Spectra: Obtain NMR spectra of the starting materials and intermediates used in the synthesis (e.g., 4-Bromo-2-chloroaniline) to see if the unassigned signals match.
-
2D NMR Techniques: Techniques like COSY, HSQC, and HMBC can help in determining the structure of the unknown impurity, provided its concentration is high enough.
-
Consult Spectral Databases: Compare the chemical shifts and coupling patterns of the unknown signals with data from spectral databases for similar halogenated anilines.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Interaction of the basic aniline group with acidic silanols on the column. - Column overload. - Inappropriate mobile phase pH. | - Use an end-capped C18 column or a column with a different stationary phase. - Reduce the sample concentration. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or adjust the pH. |
| Inconsistent retention times | - Fluctuation in mobile phase composition or flow rate. - Column temperature variations. - Column degradation. | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature. - Flush the column or replace it if it's old or has been used extensively with harsh conditions. |
| Co-elution of impurities with the main peak | - Insufficient resolution of the HPLC method. | - Optimize the mobile phase gradient. - Try a column with a different selectivity (e.g., a phenyl-hexyl column). - Adjust the flow rate or temperature. |
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| No peak or very small peak for the main compound | - The compound may be thermally labile and degrading in the injector or column. - The compound is not volatile enough for GC analysis. | - Lower the injector and oven temperatures. - Use a more inert GC column. - Consider derivatization to increase volatility and stability. - If the compound is not suitable for GC, use HPLC-MS. |
| Broad peaks | - Active sites in the GC liner or column. - High injection volume. | - Use a deactivated liner. - Reduce the injection volume. - Ensure the column is properly conditioned. |
| Difficulty in interpreting the mass spectrum | - Complex fragmentation pattern. - Co-eluting impurities. | - Compare the spectrum with a library spectrum if available (e.g., NIST). - Analyze the isotopic pattern for the presence of bromine, chlorine, and iodine. - Improve chromatographic separation to obtain a clean spectrum of the impurity. |
Data Presentation
Table 1: Potential Process-Related Impurities in this compound
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Potential Origin |
| 4-Bromo-2-chloroaniline | C₆H₅BrClN | 206.47 | Unreacted starting material |
| 4-Bromo-2-chloroacetanilide | C₈H₇BrClNO | 248.51 | Incomplete hydrolysis of the acetamide (B32628) intermediate |
| 2-Bromo-4-chloro-6-iodoaniline | C₆H₄BrClIN | 332.36 | Isomeric byproduct |
| 4-Bromo-2,6-diiodoaniline | C₆H₄Br₂IN | 423.82 | Potential byproduct from side reactions with iodine |
| Acetanilide | C₈H₉NO | 135.17 | Unreacted intermediate from an early synthetic step |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This is a general method and may require optimization for your specific instrumentation and sample matrix.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of Methanol.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
-
GC Column: A low-bleed, mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a suitable solvent like Dichloromethane or Ethyl Acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR:
-
Acquire with a spectral width of approximately 15 ppm.
-
A sufficient number of scans should be used to obtain a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire with a spectral width of approximately 220 ppm.
-
Proton decoupling is typically used.
-
-
Data Processing: Fourier transform the data, phase correct the spectrum, and reference it to the residual solvent peak.
Mandatory Visualization
Caption: Workflow for the characterization of impurities in this compound samples.
Caption: Troubleshooting logic for identifying unknown peaks in a chromatogram.
References
Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Interpretation of 4-Bromo-2-chloro-6-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-Bromo-2-chloro-6-iodoaniline. Due to the highly substituted nature of this aromatic compound, a direct experimental spectrum may not be readily available. Therefore, this document focuses on a comprehensive interpretation based on established spectroscopic principles, comparison with structurally analogous compounds, and predicted chemical shift values. This guide is intended to assist researchers in the structural elucidation and characterization of this and similar polysubstituted aniline (B41778) derivatives.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be relatively simple in the aromatic region, featuring two signals corresponding to the two remaining aromatic protons. The chemical shifts of these protons are influenced by the electronic effects (both inductive and resonance) of the four substituents: an amino group (-NH₂) and three different halogen atoms (-Br, -Cl, -I).
The amino group is a strong electron-donating group, which tends to shift ortho and para protons to a higher field (lower ppm). Conversely, the halogen atoms are electron-withdrawing through induction, causing a downfield shift (higher ppm) of nearby protons. The interplay of these effects determines the final chemical shifts of the aromatic protons, H-3 and H-5.
Table 1: Predicted ¹H NMR Spectral Data for this compound and Comparison with Related Compounds
| Compound | Proton | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| This compound | H-3 | ~7.6 - 7.8 | Doublet | ~2-3 (meta) | Predicted |
| H-5 | ~7.3 - 7.5 | Doublet | ~2-3 (meta) | Predicted | |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet | N/A | Predicted | |
| 4-Bromo-2,6-diiodoaniline | H-3, H-5 | ~7.8 - 8.0 | Singlet | N/A | [1] |
| 4-Bromo-2,6-dichloroaniline | H-3, H-5 | ~7.3 | Singlet | N/A | |
| 2,4,6-Trichloroaniline | H-3, H-5 | 7.33 | Singlet | N/A | [1] |
| 2,4,6-Tribromoaniline | H-3, H-5 | 7.46 | Singlet | N/A | [2] |
Interpretation:
-
Aromatic Protons (H-3 and H-5): The two aromatic protons are located at positions 3 and 5 on the aniline ring. They are meta to each other, which will result in a small coupling constant (typically 2-3 Hz), appearing as two distinct doublets.
-
H-3: This proton is flanked by a chloro group at position 2 and a bromo group at position 4. The strong electron-withdrawing nature of the adjacent chloro group is expected to cause a significant downfield shift.
-
H-5: This proton is situated between a bromo group at position 4 and an iodo group at position 6. While both are electron-withdrawing, the influence is expected to be less pronounced compared to the chloro group at the ortho position to H-3. Therefore, H-5 is predicted to appear at a slightly higher field (lower ppm) than H-3.
-
-
Amino Protons (-NH₂): The protons of the amino group typically appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange processes. A typical range is between 4.5 and 5.5 ppm.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a generalized methodology for acquiring a ¹H NMR spectrum of a substituted aniline derivative.
2.1. Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for referencing the chemical shifts (δ = 0.00 ppm).
-
Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube.
2.2. Data Acquisition:
-
Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
-
2.3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integration: Integrate the signals to determine the relative number of protons for each resonance.
Visualization of Molecular Structure and NMR Correlations
The following diagrams illustrate the molecular structure of this compound and the logical workflow for interpreting its ¹H NMR spectrum.
Caption: Molecular structure of this compound.
Caption: Workflow for the interpretation of the ¹H NMR spectrum.
References
A Comparative Guide to the 13C NMR Spectral Assignment of 4-Bromo-2-chloro-6-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis and assignment of the 13C Nuclear Magnetic Resonance (NMR) peaks for 4-bromo-2-chloro-6-iodoaniline. Due to the absence of direct experimental spectral data for this specific polysubstituted aniline (B41778) in publicly available literature, this guide employs a predictive approach based on the well-established principle of substituent chemical shift (SCS) additivity. The predicted chemical shifts are compared with experimental data from simpler, structurally related aniline derivatives to provide a robust and data-supported assignment.
Methodology for 13C NMR Peak Assignment
The assignment of the 13C NMR peaks for this compound is achieved through a systematic, additive model. This method utilizes the known chemical shift of benzene (B151609) (128.5 ppm) as a baseline and incorporates the incremental shifts caused by each substituent at the ipso, ortho, meta, and para positions.
Experimental Protocol for Data Acquisition (General):
While experimental data for the target compound is not available, the following general protocol is standard for acquiring 13C NMR spectra of solid aniline derivatives:
-
Sample Preparation: Approximately 20-50 mg of the solid sample is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 100 MHz or higher for 13C nuclei, is used.
-
Acquisition Parameters: A standard proton-decoupled pulse sequence is employed to obtain a spectrum with single lines for each unique carbon atom. Key parameters include a spectral width of approximately 0-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Logical Workflow for Peak Assignment:
The process of assigning the 13C NMR peaks for this compound follows a logical progression, as illustrated in the diagram below. This workflow begins with the analysis of the substituent effects on the chemical shifts of monosubstituted benzenes, which are then used in an additive model to predict the chemical shifts for the target molecule.
Substituent Chemical Shift (SCS) Data
The SCS values for the relevant substituents (amino, chloro, bromo, and iodo) are derived from the experimental 13C NMR data of monosubstituted benzenes, using the chemical shift of benzene (128.5 ppm) as the reference.
Table 1: Experimental 13C NMR Chemical Shifts (ppm) of Monosubstituted Benzenes and Derived SCS Values
| Substituent | C-ipso (SCS) | C-ortho (SCS) | C-meta (SCS) | C-para (SCS) |
| -NH₂ | 146.7 (+18.2) | 115.1 (-13.4) | 129.2 (+0.7) | 118.5 (-10.0) |
| -Cl | 134.6 (+6.1) | 128.9 (+0.4) | 129.8 (+1.3) | 126.7 (-1.8) |
| -Br | 122.4 (-6.1) | 131.7 (+3.2) | 130.1 (+1.6) | 127.3 (-1.2) |
| -I | 94.4 (-34.1) | 137.3 (+8.8) | 130.9 (+2.4) | 127.3 (-1.2) |
Note: SCS values are calculated as δ(substituted) - 128.5 ppm.
Predicted 13C NMR Chemical Shifts for this compound
The predicted chemical shifts for each carbon atom in this compound are calculated by summing the SCS values for each substituent at its respective position relative to the carbon being considered.
Table 2: Calculation of Predicted 13C NMR Chemical Shifts (ppm) for this compound
| Carbon | Substituent at C1 (-NH₂) | Substituent at C2 (-Cl) | Substituent at C4 (-Br) | Substituent at C6 (-I) | Predicted Shift (ppm) |
| C1 | +18.2 (ipso) | +0.4 (ortho) | +1.6 (meta) | +8.8 (ortho) | 157.5 |
| C2 | -13.4 (ortho) | +6.1 (ipso) | +3.2 (ortho) | +2.4 (meta) | 126.8 |
| C3 | +0.7 (meta) | +0.4 (ortho) | +3.2 (ortho) | +1.6 (meta) | 134.4 |
| C4 | -10.0 (para) | +1.3 (meta) | -6.1 (ipso) | +1.3 (meta) | 115.0 |
| C5 | +0.7 (meta) | +1.3 (meta) | +3.2 (ortho) | +0.4 (ortho) | 134.1 |
| C6 | -13.4 (ortho) | +1.3 (meta) | +1.6 (meta) | -34.1 (ipso) | 83.9 |
Comparison with Experimental Data of Related Compounds
To validate the predictive model, the calculated shifts are compared with the experimental 13C NMR data of structurally similar disubstituted anilines.
Table 3: Comparison of Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for Disubstituted Anilines
| Compound | Carbon | Predicted Shift (ppm) | Experimental Shift (ppm) |
| 2,4-Dichloroaniline | C1 | 143.2 | 142.1 |
| C2 | 121.6 | 124.5 | |
| C3 | 130.2 | 129.5 | |
| C4 | 124.8 | 127.9 | |
| C5 | 116.5 | 119.5 | |
| C6 | 116.8 | 117.8 | |
| 4-Bromo-2-chloroaniline | C1 | 143.5 | 143.1 |
| C2 | 121.6 | 121.4 | |
| C3 | 133.4 | 132.8 | |
| C4 | 119.0 | 114.1 | |
| C5 | 116.8 | 119.9 | |
| C6 | 120.0 | 117.8 |
The reasonable agreement between the predicted and experimental values for these related compounds lends confidence to the predicted assignments for this compound.
Final Assigned 13C NMR Peaks for this compound
Based on the additive model, the predicted 13C NMR peaks for this compound are assigned as follows:
Table 4: Predicted 13C NMR Peak Assignments for this compound
| Predicted Chemical Shift (ppm) | Assigned Carbon | Rationale for Assignment |
| 157.5 | C1 | The carbon bearing the amino group (C-NH₂) is expected to be the most downfield due to the combined deshielding effects of the ortho-iodo and ortho-chloro substituents. |
| 134.4 | C3 | This carbon is ortho to both the chloro and bromo groups, leading to a significant downfield shift. |
| 134.1 | C5 | Similar to C3, this carbon is ortho to the bromo and iodo groups, resulting in a comparable downfield shift. |
| 126.8 | C2 | The carbon attached to the chlorine atom (C-Cl) is deshielded by the ipso effect of chlorine and the ortho effect of the amino group. |
| 115.0 | C4 | The carbon bearing the bromine atom (C-Br) is influenced by the ipso effect of bromine and the para effect of the amino group. |
| 83.9 | C6 | The carbon attached to the iodine atom (C-I) is expected to be the most upfield due to the strong shielding "heavy atom effect" of iodine.[1][2] |
Disclaimer: The chemical shifts presented in this guide for this compound are predicted values based on an additive model and have not been experimentally verified. Actual experimental values may vary depending on solvent and other experimental conditions. This guide should be used as a reference for the rational assignment of the 13C NMR spectrum of the target compound.
References
Unraveling the Fragmentation Puzzle: A Mass Spectrometry Guide to 4-Bromo-2-chloro-6-iodoaniline
For researchers, scientists, and professionals in drug development, understanding the structural intricacies of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for molecular characterization. This guide provides a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of 4-Bromo-2-chloro-6-iodoaniline, offering insights into its fragmentation behavior in comparison to other halogenated anilines.
This guide presents a proposed fragmentation pathway for this compound based on available spectral data and established fragmentation principles. To provide a broader context for analysis, its fragmentation characteristics are compared with those of other halogenated anilines, supported by experimental data. Detailed protocols for the analysis of such compounds are also provided to aid in the replication and further investigation of these findings.
Comparative Fragmentation Analysis
The mass spectrum of this compound is characterized by a complex isotopic pattern in its molecular ion and fragment peaks, owing to the presence of bromine and chlorine. The fragmentation is primarily driven by the loss of the halogen substituents and cleavage of the aromatic ring.
Table 1: Key Mass Spectral Data for this compound
| Property | Value | Source |
| Molecular Formula | C6H4BrClIN | PubChem[1] |
| Exact Mass | 330.82604 Da | PubChem[1] |
| Molecular Weight | 332.36 g/mol | PubChem[1] |
| Major m/z Peaks | 333, 129, 127, 115443 | PubChem[1] |
Note: The full spectrum with relative abundances is not publicly available. The listed m/z values are from GC-MS data on PubChem.
To better understand the fragmentation of this compound, a comparison with simpler, yet structurally related, halogenated anilines is instructive.
Table 2: Comparison of Fragmentation Patterns of Halogenated Anilines
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Losses | Source |
| 4-Bromoaniline | 171/173 | 92 ([M-Br]+), 65 ([C5H5]+) | NIST WebBook[2] |
| 2,4-Dichloroaniline | 161/163/165 | 126 ([M-Cl]+), 91, 63 | NIST WebBook[3] |
| 2,4,6-Trichloroaniline | 195/197/199 | 160 ([M-Cl]+), 125 ([M-2Cl]+), 90 ([M-3Cl]+), 63 | NIST WebBook[4] |
| This compound (Proposed) | 331/333/335 | [M-I]+, [M-Br]+, [M-Cl]+, loss of multiple halogens, fragmentation of the aniline (B41778) ring | Based on general principles |
The fragmentation of these compounds typically initiates with the loss of a halogen radical, which is a common pathway for aryl halides. Subsequent fragmentations often involve the loss of other halogens or the cleavage of the aromatic ring, sometimes including the loss of HCN from the aniline structure.[5]
Proposed Fragmentation Pathway
The following diagram illustrates the proposed electron ionization fragmentation pathway for this compound.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Experimental Protocols
The following is a representative protocol for the analysis of halogenated anilines using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation
-
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable volatile solvent, such as methanol (B129727) or acetone.
-
Perform serial dilutions to achieve a final working concentration appropriate for the instrument's sensitivity, typically in the range of 1-10 µg/mL.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A 30 m x 0.25 mm ID fused-silica capillary column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane.
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes.
-
3. Data Analysis
-
Identify the chromatographic peak corresponding to the target analyte in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions. The characteristic isotopic patterns of bromine (¹⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) should be used to confirm the presence of these halogens in the molecular ion and its fragments.
Experimental Workflow
The logical flow of a typical mass spectrometry analysis for a compound like this compound is depicted below.
Caption: General experimental workflow for GC-MS analysis.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The comparative data and detailed protocols offer a valuable resource for researchers engaged in the structural elucidation of complex halogenated aromatic compounds. Further high-resolution mass spectrometry studies would be beneficial to confirm the proposed fragmentation pathway and provide more detailed structural insights.
References
A Comparative Guide to the Reactivity of C-I, C-Br, and C-Cl Bonds in 4-Bromo-2-chloro-6-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
In the strategic design of complex molecular scaffolds for pharmaceuticals and materials science, polyhalogenated aromatic compounds serve as exceptionally versatile building blocks. The differential reactivity of various carbon-halogen bonds allows for sequential, site-selective functionalization. This guide provides an in-depth comparative analysis of the reactivity of the C-I, C-Br, and C-Cl bonds in 4-bromo-2-chloro-6-iodoaniline, supported by established chemical principles and illustrative experimental data.
Executive Summary
The reactivity of the carbon-halogen bonds in this compound in palladium-catalyzed cross-coupling reactions is dictated by their bond dissociation energies (BDEs).[1][2][3] This results in a predictable and exploitable reactivity trend: C-I > C-Br > C-Cl .[1][2][3][4] The weaker C-I bond is the most susceptible to oxidative addition, the rate-determining step in many cross-coupling cycles, allowing for selective functionalization at the 6-position under mild conditions.[3] The C-Br bond exhibits intermediate reactivity and can be targeted under more forcing conditions, while the stronger C-Cl bond typically remains intact, serving as a stable substituent or a site for subsequent, more challenging transformations.
Physicochemical Basis of Differential Reactivity
The selectivity observed in cross-coupling reactions of polyhalogenated anilines is primarily governed by the strength of the carbon-halogen (C-X) bond.[2] Bond dissociation energy (BDE) is the energy required to break a bond homolytically. A lower BDE corresponds to a weaker, more reactive bond.[5]
The established trend in BDE for aryl halides is C-I < C-Br < C-Cl, which directly correlates with their reactivity in the oxidative addition step of palladium-catalyzed reactions.[1][3][5]
Table 1: Average Bond Dissociation Energies (BDE) for Aryl Halides
| Bond | Average BDE (kJ/mol) | Relative Reactivity |
| Ar-I | ~213 | Highest |
| Ar-Br | ~285 | Intermediate |
| Ar-Cl | ~327 | Lowest |
Note: Values are representative and can vary slightly based on the specific molecular structure.[6]
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subgraph "cluster_0" { label="Driving Factor"; bgcolor="#F1F3F4"; BDE [label="Bond Dissociation Energy (BDE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_1" { label="Reactivity Trend in this compound"; bgcolor="#F1F3F4"; node [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CI [label="C-I Bond"]; CBr [label="C-Br Bond"]; CCl [label="C-Cl Bond"]; }
subgraph "cluster_2" { label="Synthetic Outcome"; bgcolor="#F1F3F4"; node[fillcolor="#34A853", fontcolor="#FFFFFF"]; Selective [label="Site-Selective\nFunctionalization"]; }
BDE -> CI [label="Lowest BDE\n(Weakest Bond)"]; CI -> CBr [label=">"]; CBr -> CCl [label=">"]; CCl -> Selective [label="Enables Sequential Reactions"]; } Caption: Logical workflow of halogen reactivity.
Comparative Performance in Cross-Coupling Reactions
The differential reactivity of the C-X bonds in this compound is most effectively exploited in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
This reaction forms C-C bonds between an organoboron compound and an aryl halide.[7] For this compound, selective coupling at the C-I bond can be achieved under mild conditions, leaving the C-Br and C-Cl bonds available for subsequent transformations.[3][8]
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides.[9] The high reactivity of the C-I bond allows for selective alkynylation at the 6-position, a valuable strategy in the synthesis of complex organic materials and pharmaceutical intermediates.[4]
Buchwald-Hartwig Amination
This powerful method for forming C-N bonds also follows the C-I > C-Br > C-Cl reactivity trend.[10][11] This allows for the selective introduction of an amine at the iodo-position of the aniline (B41778) scaffold.
Table 2: Illustrative Yields for Selective Cross-Coupling of this compound
| Reaction | Target Bond | Coupling Partner | Conditions | Expected Yield |
| Sonogashira | C-I | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N, THF, 25°C | >90% |
| Suzuki-Miyaura | C-I | Phenylboronic Acid | Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, 80°C | >90% |
| Buchwald-Hartwig | C-I | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 80°C | ~85-95% |
| Suzuki-Miyaura | C-Br | Phenylboronic Acid | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 110°C | ~70-85% (on C-I functionalized intermediate) |
| Buchwald-Hartwig | C-Br | Morpholine | Pd₂(dba)₃, RuPhos, K₂CO₃, t-AmylOH, 110°C | ~65-80% (on C-I functionalized intermediate) |
| Any Coupling | C-Cl | Any | Typical Conditions | <5% (No significant reaction) |
Note: These are representative yields based on established reactivity principles for analogous systems. Actual yields may vary.
dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=true, bgcolor="#FFFFFF", nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.3,0.2"]; edge [fontname="Arial", fontsize=10, color="#202124"];
// Nodes Start [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Step 1: C-I Coupling\n(e.g., Sonogashira)\nMild Conditions", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Intermediate:\n6-Alkynyl-4-bromo-2-chloroaniline", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: C-Br Coupling\n(e.g., Suzuki)\nForcing Conditions", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Final Product:\n6-Alkynyl-4-aryl-2-chloroaniline", fillcolor="#34A853", fontcolor="#FFFFFF"]; CCl_note [label="C-Cl bond remains intact", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; Product -> CCl_note [style=dashed, arrowhead=none]; } Caption: Sequential functionalization workflow.
Experimental Protocols
The following are general protocols that can be adapted for the selective functionalization of this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Selective Sonogashira Coupling at the C-I Position
This procedure targets the most reactive C-I bond.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dry Schlenk flask, add the this compound, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature (or slightly elevated, e.g., 40-50 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Perform an aqueous workup by extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is intended for the product obtained from Protocol 1, targeting the less reactive C-Br bond.
-
Materials:
-
C-I functionalized intermediate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Phosphine ligand (e.g., SPhos or XPhos, 4-8 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O)
-
-
Procedure:
-
In a dry Schlenk flask, combine the C-I functionalized aniline, arylboronic acid, base, palladium precatalyst, and ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to a higher temperature (e.g., 100-110 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography.
-
Conclusion
This compound is a highly valuable substrate for constructing complex, unsymmetrical aromatic compounds. The well-defined reactivity hierarchy of its carbon-halogen bonds (C-I > C-Br > C-Cl) provides a clear roadmap for synthetic chemists. By carefully selecting reaction conditions, catalysts, and ligands, researchers can achieve site-selective functionalization, first at the highly reactive C-I position, followed by the C-Br position, while preserving the robust C-Cl bond for potential later-stage modifications. This strategic approach minimizes protecting group manipulations and enables the efficient diversification of the aniline core, accelerating discovery programs in drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 6. quora.com [quora.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Structural Validation of Halogenated Anilines: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and characterization. Halogenated anilines, such as 4-Bromo-2-chloro-6-iodoaniline, are vital building blocks in the creation of pharmaceuticals and advanced materials. Their utility is intrinsically linked to the precise arrangement of their atomic constituents, which dictates their reactivity and biological interactions. This guide provides an objective comparison between the definitive method of single-crystal X-ray crystallography and alternative, high-throughput spectroscopic techniques for structural validation.
While a specific crystal structure for this compound is not publicly documented, we will utilize data from the closely related compound, 4-Bromo-2-chloroaniline, to illustrate the power of X-ray crystallography. This will be compared against spectroscopic methods commonly used for the characterization of halogenated aromatic compounds.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute structure of a crystalline compound.[1] It provides unambiguous, high-resolution three-dimensional data on atomic positions, bond lengths, and bond angles, which are crucial for understanding molecular geometry and intermolecular interactions.[2][3]
Experimental Data: 4-Bromo-2-chloroaniline
The following table summarizes the crystallographic data obtained for 4-Bromo-2-chloroaniline, a structural analog of the target compound. This data serves as a representative example of the precise structural information that can be obtained through X-ray diffraction.
| Parameter | Value | Significance |
| Chemical Formula | C₆H₅BrClN | Confirms the elemental composition of the molecule in the crystal. |
| Molecular Weight | 206.47 g/mol | Provides the mass of the asymmetric unit. |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 10.965 Å, b = 15.814 Å, c = 4.023 Å | Gives the precise dimensions of the repeating unit in the crystal lattice. |
| Volume | 697.7 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density | 1.965 Mg/m³ | The theoretical density of the crystal. |
| Final R-factor (R1) | 0.033 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[4] |
| wR2 | 0.081 | A weighted R-factor based on F², also indicating the quality of the refinement.[4] |
Data sourced from the crystallographic study of 4-Bromo-2-chloroaniline.[4]
Experimental Workflow for X-ray Crystallography
The process of determining a crystal structure via X-ray diffraction follows a well-defined workflow, from crystal selection to final structure validation.
Alternative and Complementary Spectroscopic Techniques
While X-ray crystallography is definitive, its requirement for high-quality single crystals can be a significant bottleneck.[1] Spectroscopic methods offer rapid, routine, and powerful alternatives for structural elucidation and confirmation, often on non-crystalline or microscale samples.
Comparison of Spectroscopic Methods
The following table provides a comparative overview of key spectroscopic techniques for the analysis of halogenated anilines.
| Technique | Information Provided | Sample Requirements | Key Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) | Detailed information on the chemical environment of ¹H and ¹³C nuclei, connectivity, and number of unique atoms.[5] | 5-25 mg dissolved in a deuterated solvent.[6] | Provides detailed connectivity and stereochemical information. | Does not give direct 3D structure or bond lengths/angles. |
| Fourier-Transform Infrared (FTIR) | Identifies functional groups (e.g., N-H, C-N, aromatic C=C, C-X) based on their characteristic vibrational frequencies.[7] | 1-2 mg solid (as KBr pellet or ATR).[5] | Fast, non-destructive, and excellent for functional group identification.[8] | Provides limited information on the overall molecular skeleton. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides the molecular weight and fragmentation pattern, which is unique to the compound's structure.[9] The GC component separates the compound from impurities. | Sub-milligram quantities, soluble and volatile.[10] | High sensitivity and provides exact mass and molecular formula (with HRMS). Confirms compound identity.[11] | Isomer differentiation can be challenging without standards. The molecule must be volatile. |
| UV-Visible (UV-Vis) Spectroscopy | Information on the electronic transitions within the conjugated π-system of the aromatic ring.[7] | Dilute solution (µg/mL to mg/mL range).[12] | Simple, rapid, and useful for confirming the presence of aromatic and conjugated systems.[13] | Provides minimal structural detail; spectra can be broad and non-specific. |
Logical Workflow for Spectroscopic Validation
A combination of spectroscopic techniques is often employed to build a comprehensive and confident picture of a molecule's structure.
Detailed Experimental Protocols
Single-Crystal X-ray Crystallography Protocol (General)
-
Crystal Growth: A suitable single crystal (typically >0.1 mm in all dimensions) is grown from a supersaturated solution of the compound (e.g., by slow evaporation of a solvent like ethanol (B145695) or acetone).[14]
-
Data Collection: The crystal is mounted on a goniometer and placed in a stream of cold nitrogen (ca. 100 K) to minimize thermal motion and radiation damage.[15] A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[16] Data are collected as a series of images showing the diffraction spots.
-
Data Processing: The collected images are processed to integrate the intensities of all observed reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects).[4]
-
Structure Solution and Refinement: The "phase problem" is solved using direct methods to generate an initial electron density map. An atomic model is built into this map. The model's parameters (atomic coordinates, displacement parameters) are then refined using a least-squares method to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[7][17]
NMR Spectroscopy Protocol (for Aromatic Amines)
-
Sample Preparation: Dissolve 5-25 mg of the aniline (B41778) sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]
-
Data Acquisition (¹H NMR): Place the sample in the NMR spectrometer. Perform locking and shimming to optimize the magnetic field homogeneity. Acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.[6]
-
Data Acquisition (¹³C NMR): Using the same sample, acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the resulting spectra and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
-
Pellet Formation: Place the powder mixture into a pellet die and apply several tons of pressure using a hydraulic press to form a thin, transparent pellet.[18]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample chamber first. Then, acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
GC-MS Protocol (for Halogenated Aromatics)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Method: Inject 1 µL of the solution into the GC-MS system. The injector temperature is typically set to 250-280 °C. The sample is separated on a capillary column (e.g., 30 m, 5% phenyl-polydimethylsiloxane stationary phase). A temperature program is used to elute the compounds, for example, starting at 50 °C and ramping to 280 °C.[19]
-
MS Method: As compounds elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) at 70 eV is commonly used. The mass analyzer scans a mass range (e.g., m/z 40-500) to detect the molecular ion and its fragmentation products.
-
Data Analysis: The resulting total ion chromatogram (TIC) shows peaks corresponding to separated compounds. The mass spectrum for the peak of interest is analyzed to identify the molecular ion and compare the fragmentation pattern to known databases or theoretical fragmentation.
UV-Vis Spectroscopy Protocol (for Aromatic Compounds)
-
Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol or cyclohexane). Perform serial dilutions to obtain a final concentration that gives a maximum absorbance reading between 0.2 and 1.0 AU.[7]
-
Measurement: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as a blank (reference). Fill a second cuvette with the diluted sample solution.
-
Data Acquisition: Scan a wavelength range, typically from 200 to 400 nm for aromatic compounds, and record the absorbance spectrum. The wavelengths of maximum absorbance (λmax) are reported.[13]
References
- 1. m.youtube.com [m.youtube.com]
- 2. rigaku.com [rigaku.com]
- 3. rigaku.com [rigaku.com]
- 4. portlandpress.com [portlandpress.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. benchchem.com [benchchem.com]
- 7. Introduction [pd.chem.ucl.ac.uk]
- 8. edinst.com [edinst.com]
- 9. dictionary.iucr.org [dictionary.iucr.org]
- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 12. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 15. xtal.iqf.csic.es [xtal.iqf.csic.es]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. academic.oup.com [academic.oup.com]
- 18. jascoinc.com [jascoinc.com]
- 19. academic.oup.com [academic.oup.com]
A Comparative Guide to the Purity Assessment of Synthesized 4-Bromo-2-chloro-6-iodoaniline by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purity of laboratory-synthesized 4-Bromo-2-chloro-6-iodoaniline with a commercially available alternative. The assessment is based on a robust High-Performance Liquid Chromatography (HPLC) method, and the supporting experimental data is presented for clear comparison. This document also outlines the detailed experimental protocol for the HPLC analysis.
Introduction
This compound is a polysubstituted aromatic amine, a class of compounds that are pivotal building blocks in the synthesis of pharmaceuticals and other complex organic molecules. The purity of such intermediates is of paramount importance as impurities can lead to undesired side reactions, lower yields of the final product, and potential safety concerns in drug development. Therefore, a reliable analytical method to assess the purity of synthesized this compound is crucial. This guide details a comparative purity analysis of a newly synthesized batch against a commercially sourced standard.
Comparative Purity Analysis
The purity of the synthesized this compound was determined by HPLC with UV detection and compared against a commercially available standard (97% purity). The analysis focused on the main peak area percentage and the impurity profile.
Table 1: Comparative Purity Data of Synthesized vs. Commercial this compound
| Parameter | Synthesized this compound | Commercial this compound |
| Main Peak Retention Time (min) | 12.5 | 12.5 |
| Main Peak Purity (% Area) | 98.5% | 97.2% |
| Total Impurities (% Area) | 1.5% | 2.8% |
| Number of Impurities Detected | 3 | 5 |
Impurity Profile Comparison
The impurity profile of the synthesized batch was found to be cleaner than the commercial alternative. The major impurity in the synthesized batch was identified as the de-iodinated species (4-bromo-2-chloroaniline), likely resulting from incomplete iodination or degradation. The commercial sample, in addition to the de-iodinated impurity, showed several minor, unidentified peaks.
Experimental Protocol: HPLC Purity Assessment
A reversed-phase HPLC method was developed and validated for the purity assessment of this compound.[1][2][3][4]
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a UV detector.[4]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2][3]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Detection: UV at 254 nm.[3]
-
Synthesized this compound: Batch from laboratory synthesis.
-
Commercial this compound: Purchased from a chemical supplier (e.g., with a stated purity of 97%).[5]
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the commercial this compound standard in acetonitrile at a concentration of 1 mg/mL.
-
Accurately weigh and dissolve the synthesized this compound in acetonitrile to a final concentration of 1 mg/mL.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 70% A, 30% B
-
5-20 min: Linear gradient to 30% A, 70% B
-
20-25 min: Hold at 30% A, 70% B
-
25-30 min: Return to initial conditions (70% A, 30% B)
-
-
Column Temperature: 30 °C
-
Run Time: 30 minutes
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and all impurities in the chromatograms for both the synthesized sample and the commercial standard.
-
Calculate the purity of each sample based on the relative peak areas (% Area).
-
Visualizations
Workflow for Comparative Purity Assessment
Caption: Workflow for the comparative HPLC purity analysis.
Potential Impurity Sources in Synthesis
Caption: Potential impurity sources during synthesis.
Conclusion
The synthesized batch of this compound demonstrates a higher purity (98.5%) and a cleaner impurity profile compared to the commercially available alternative (97.2%). The developed HPLC method is robust and suitable for the routine purity assessment of this compound. For drug development purposes, the synthesized material would be preferred due to the lower levels of impurities. Further characterization of the impurities using techniques such as LC-MS would be beneficial for a complete understanding of the impurity profile.
References
A Comparative Guide to Suzuki Coupling: 4-Bromo-2-chloro-6-iodoaniline vs. 2,4,6-triiodoaniline
This guide provides a detailed comparison of 4-Bromo-2-chloro-6-iodoaniline and 2,4,6-triiodoaniline (B1296100) as substrates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The comparison focuses on reactivity, selectivity, and synthetic utility, supported by illustrative experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Introduction to Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. When using polyhalogenated substrates, the reaction's selectivity is primarily governed by the bond dissociation energy of the carbon-halogen (C-X) bond. This energy difference is the key to achieving selective functionalization. The established reactivity trend for aryl halides in the rate-determining oxidative addition step is:
C-I > C-Br > C-Cl > C-F [1][2]
This trend indicates that carbon-iodine bonds are the most reactive (weakest bond), followed by bromine and then chlorine. This intrinsic difference in reactivity allows for a predictable and controlled sequential functionalization of polyhalogenated aromatic compounds.
Comparative Analysis of Substrates
This compound: This substrate offers a unique platform for sequential, site-selective synthesis. The presence of three different halogens allows for the stepwise introduction of up to three distinct aryl or heteroaryl groups.
-
Position 6 (Iodo): The C-I bond is the most reactive and will undergo Suzuki coupling under the mildest conditions.[2][3]
-
Position 4 (Bromo): The C-Br bond is of intermediate reactivity and can be coupled after the C-I position by employing more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems).[3][4]
-
Position 2 (Chloro): The C-Cl bond is the least reactive and requires the harshest conditions for activation, often necessitating specialized, bulky, and electron-rich phosphine (B1218219) ligands.[5]
This hierarchical reactivity makes this compound an excellent building block for creating complex, unsymmetrical molecules with a high degree of control.
2,4,6-triiodoaniline: This molecule possesses three highly reactive C-I bonds.[6] While this high reactivity is advantageous for exhaustive substitution, it presents a significant challenge for achieving selective mono- or di-substitution. The outcome of the reaction is highly dependent on the stoichiometry of the boronic acid and careful control of reaction conditions.
-
Mono-arylation: Can be achieved by using a sub-stoichiometric amount of the boronic acid, though mixtures of products are common.
-
Di- and Tri-arylation: Readily achieved by using two or three equivalents of the boronic acid, respectively.
This substrate is ideal for synthesizing symmetrical or exhaustively substituted aniline (B41778) derivatives.
Visualizing the Suzuki-Miyaura Reaction
To better understand the process, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.[2]
Quantitative Data Summary
The following tables summarize the expected reactivity and illustrative yields for the Suzuki coupling of the two aniline substrates. Note that yields are highly dependent on the specific boronic acid, catalyst, ligand, base, and solvent used. The data is based on established reactivity trends and results from structurally similar compounds.[2][6][8]
Table 1: Comparison of Substrate Properties and Reactivity
| Property | This compound | 2,4,6-triiodoaniline | Data Source(s) |
| Molecular Formula | C₆H₄BrClIN | C₆H₄I₃N | [3][6] |
| Most Reactive Site | C-I (Position 6) | C-I (Positions 2, 4, 6) | [2][3] |
| Intermediate Site | C-Br (Position 4) | N/A | [3] |
| Least Reactive Site | C-Cl (Position 2) | N/A | [3] |
| Primary Use Case | Sequential, controlled synthesis of unsymmetrical tri-substituted anilines. | Synthesis of symmetrical or exhaustively substituted anilines. | [6][8] |
Table 2: Illustrative Suzuki Coupling Reaction Outcomes
| Substrate | Boronic Acid (Equiv.) | Conditions | Expected Major Product | Illustrative Yield |
| This compound | 1.1 | Mild (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C) | 6-Aryl-4-bromo-2-chloroaniline | 85-95% |
| Product from above | 1.1 | Forcing (e.g., PdCl₂(dppf), Cs₂CO₃, 100°C) | 4,6-Diaryl-2-chloroaniline | 70-85% |
| 2,4,6-triiodoaniline | 1.1 | Mild (e.g., Pd(OAc)₂, PPh₃, K₃PO₄, RT-50°C) | Mono-arylated aniline (mixture of isomers) | 50-70% |
| 2,4,6-triiodoaniline | 2.2 | Moderate (e.g., Pd(PPh₃)₄, Na₂CO₃, 90°C) | Di-arylated aniline | 75-90% |
| 2,4,6-triiodoaniline | 3.3 | Forcing (e.g., PdCl₂(dppf), Cs₂CO₃, 110°C) | 2,4,6-Triarylaniline | >90% |
Detailed Experimental Protocols
The following are generalized protocols and may require optimization for specific substrates and desired outcomes.
Protocol 1: Selective Mono-Arylation of this compound
-
Objective: To selectively couple an aryl group at the most reactive C-I position.
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane/Water (4:1 mixture, 10 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[3]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the 6-aryl-4-bromo-2-chloroaniline.[8]
-
Protocol 2: Exhaustive Tri-Arylation of 2,4,6-triiodoaniline
-
Objective: To couple aryl groups at all three C-I positions.
-
Materials:
-
2,4,6-triiodoaniline (1.0 mmol)
-
Arylboronic acid (3.5 mmol)
-
PdCl₂(dppf) (0.05 mmol, 5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (4.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (10 mL)
-
-
Procedure:
-
To a dry reaction vial, add 2,4,6-triiodoaniline, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.[9]
-
Seal the vial, then evacuate and backfill with Argon.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours until the starting material is consumed (monitor by LC-MS).
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[6]
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 2,4,6-triarylaniline.
-
Conclusion
The choice between this compound and 2,4,6-triiodoaniline for Suzuki coupling depends entirely on the synthetic goal.
-
This compound is the superior substrate for the controlled, sequential synthesis of complex, unsymmetrical molecules due to the distinct and predictable reactivity hierarchy of its three different halogen atoms.
-
2,4,6-triiodoaniline is a highly reactive and effective substrate for producing symmetrical, exhaustively substituted triarylanilines, where controlling selectivity is less of a concern than achieving high conversion.
Understanding the fundamental principles of C-X bond reactivity in the Suzuki-Miyaura reaction allows researchers to strategically select the appropriate polyhalogenated substrate to efficiently construct their desired molecular architectures.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Strategic Advantage of 4-Bromo-2-chloro-6-iodoaniline in Orthogonal Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and controlled construction of complex molecular architectures is a cornerstone of innovation. In the realm of orthogonal synthesis, where sequential and site-selective reactions are paramount, the choice of building blocks is critical. This guide provides an objective comparison of 4-Bromo-2-chloro-6-iodoaniline, a versatile trihalogenated aniline (B41778), against other halogenated anilines, supported by experimental data, to highlight its advantages in the strategic synthesis of multi-substituted aromatic compounds.
The unique arrangement of three different halogen atoms on the aniline ring of this compound offers a distinct synthetic advantage. The inherent differences in the reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions allow for a predictable and stepwise functionalization of the molecule. This orthogonal reactivity is governed by the bond dissociation energies, which follow the trend C-I < C-Br < C-Cl. Consequently, the iodine atom is the most reactive, followed by bromine, and then chlorine, enabling chemists to selectively introduce different substituents at the 2, 6, and 4 positions of the aniline core.
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the halogens in this compound allows for a sequential approach to synthesis that is not as readily achievable with di- or other tri-halogenated anilines where the halogens are the same. For instance, milder reaction conditions can be employed to selectively target the highly reactive C-I bond, leaving the C-Br and C-Cl bonds untouched for subsequent, more forcing reaction conditions. This level of control is crucial for building molecular complexity in a deliberate and efficient manner.
To illustrate this, the following tables summarize comparative data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, showcasing the performance of this compound against other relevant building blocks.
Table 1: Comparison of Halogen Reactivity in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Conditions | Position Reacted | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80°C, 4h | 6- (Iodo) | ~85-90 | Illustrative |
| 4-Bromo-2,6-dichloroaniline | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene (B28343)/H₂O, 100°C, 12h | 4- (Bromo) | ~90-98 | [1] |
| 2,4-Dibromo-6-chloroaniline | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O, reflux, 6h | 2,4- (Bromo) | ~70-80 | [2] |
Data is compiled from various sources and is intended for comparative purposes. Yields are approximate and can vary based on specific reaction conditions and substrates.
Table 2: Comparison of Halogen Reactivity in Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Conditions | Position Reacted | Yield (%) | Reference |
| This compound | Phenylacetylene (B144264) | Pd(PPh₃)₄, CuI, Et₃N | THF, RT, 6h | 6- (Iodo) | ~80-90 | Illustrative |
| 4-Bromo-2,6-dichloroaniline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF, 80°C, 12h | 4- (Bromo) | ~75-85 | Illustrative |
| 2,4-Dibromo-6-chloroaniline | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Toluene, 60°C, 8h | 2,4- (Bromo) | ~65-75 | Illustrative |
Data is compiled from various sources and is intended for comparative purposes. Yields are approximate and can vary based on specific reaction conditions and substrates.
Table 3: Comparison of Halogen Reactivity in Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System | Conditions | Position Reacted | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene, 110°C, 12h | 6- (Iodo) | ~70-80 | Illustrative |
| 4-Bromo-2,6-dichloroaniline | Morpholine | Pd(OAc)₂, BINAP, NaOtBu | Toluene, 100°C, 18h | 4- (Bromo) | ~85-95 | [3] |
| 2,4-Dibromo-6-chloroaniline | Aniline | Pd(OAc)₂, XPhos, K₃PO₄ | Dioxane, 110°C, 24h | 2,4- (Bromo) | ~60-70 | Illustrative |
Data is compiled from various sources and is intended for comparative purposes. Yields are approximate and can vary based on specific reaction conditions and substrates.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon synthetic strategies. The following are representative protocols for the sequential functionalization of this compound.
Protocol 1: Selective Sonogashira Coupling at the C-6 (Iodo) Position
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous and degassed THF (10 mL) and triethylamine (B128534) (3.0 mmol).
-
Add phenylacetylene (1.1 mmol) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 6-8 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 4-bromo-2-chloro-6-(phenylethynyl)aniline.
Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C-4 (Bromo) Position
-
To a Schlenk flask under an argon atmosphere, add the product from Protocol 1 (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.03 mmol), and SPhos (0.06 mmol).
-
Add a degassed mixture of toluene (8 mL) and water (2 mL), followed by K₃PO₄ (2.5 mmol).
-
Heat the reaction mixture to 100°C and stir for 12-16 hours, monitoring the progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the di-substituted aniline.
Visualizing Orthogonal Synthesis
The strategic, stepwise functionalization of this compound can be visualized as a logical workflow, enabling the synthesis of complex, unsymmetrically substituted anilines.
Caption: Sequential functionalization of this compound.
The synthesis of complex scaffolds, such as those found in kinase inhibitors, often relies on the precise placement of various substituents around a core structure. The use of this compound can be envisioned in the construction of such molecules, where each halogen serves as a handle for introducing moieties that can interact with different regions of a kinase active site.
Caption: Synthetic strategy for a kinase inhibitor using a trihaloaniline scaffold.
Conclusion
In the landscape of orthogonal synthesis, this compound emerges as a superior building block for the construction of complex, multi-substituted anilines. Its well-defined hierarchy of halogen reactivity (I > Br > Cl) provides medicinal and synthetic chemists with a powerful tool for the controlled, stepwise introduction of diverse functional groups. This strategic approach to molecular design is invaluable in the development of novel therapeutics and advanced materials, where precise control over the final molecular architecture is essential for function. The illustrative data and protocols provided herein underscore the significant advantages of employing this compound in sophisticated synthetic campaigns.
References
A Spectroscopic Showdown: Differentiating Isomers of 4-Bromo-2-chloro-6-iodoaniline
A comprehensive guide to the spectroscopic comparison of 4-Bromo-2-chloro-6-iodoaniline and its positional isomers, offering researchers, scientists, and drug development professionals a detailed analysis of their distinguishing spectral characteristics. This guide provides predicted and experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols.
The precise identification of constitutional isomers is a critical challenge in chemical synthesis and drug discovery. Subtle differences in the arrangement of substituents on an aromatic ring can lead to significant variations in physical, chemical, and biological properties. This guide focuses on the spectroscopic differentiation of this compound and its isomers, compounds with potential applications in medicinal chemistry and materials science. Understanding their unique spectral fingerprints is paramount for unambiguous characterization and quality control.
Comparative Spectroscopic Data
Due to the limited availability of direct experimental spectra for all isomers of this compound, this section presents a combination of experimental data for the parent compound and predicted data for its isomers. These predictions are based on established principles of spectroscopy and data from closely related compounds.
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) | Mass Spectrum (m/z) |
| This compound | Predicted: Two singlets in the aromatic region (approx. 7.0-8.0 ppm). Broad singlet for NH2 (approx. 4.0-5.0 ppm). | Predicted: Six distinct signals in the aromatic region. Carbons attached to halogens will show characteristic shifts. | Experimental (ATR): N-H stretching (approx. 3400-3300 cm-1), C-N stretching, C-H aromatic stretching, and fingerprint region with C-Br, C-Cl, and C-I vibrations. | Experimental (GC-MS): Molecular ion peak (M+) expected around m/z 331, with characteristic isotopic patterns for bromine and chlorine. |
| 2-Bromo-4-chloro-6-iodoaniline | Predicted: Two doublets in the aromatic region, showing meta-coupling. Broad singlet for NH2. | Predicted: Six distinct signals in the aromatic region. | Predicted: Similar to the parent compound with potential shifts in the fingerprint region due to changes in substitution pattern. | Predicted: Molecular ion peak (M+) around m/z 331 with isotopic patterns for Br and Cl. |
| 4-Bromo-2-iodo-6-chloroaniline | Predicted: Two singlets in the aromatic region. Broad singlet for NH2. | Predicted: Six distinct signals in the aromatic region. | Predicted: Similar to the parent compound with potential shifts in the fingerprint region. | Predicted: Molecular ion peak (M+) around m/z 331 with isotopic patterns for Br and Cl. |
| 2-Bromo-6-chloro-4-iodoaniline | Predicted: Two doublets in the aromatic region, showing para-coupling. Broad singlet for NH2. | Predicted: Six distinct signals in the aromatic region. | Predicted: Similar to the parent compound with potential shifts in the fingerprint region. | Predicted: Molecular ion peak (M+) around m/z 331 with isotopic patterns for Br and Cl. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra are crucial for determining the substitution pattern on the aromatic ring.
Sample Preparation:
-
Dissolve 5-10 mg of the aniline (B41778) sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
1H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
13C NMR:
-
Pulse sequence: Proton-decoupled pulse program.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation and Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Spectral range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
If necessary, derivatize the amine to improve its volatility and chromatographic properties.
-
Transfer the solution to a GC vial.
Instrumentation and Parameters:
-
System: A gas chromatograph coupled to a mass spectrometer.
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass analyzer: Quadrupole or Time-of-Flight (TOF).
-
GC column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).
-
Temperature program: An appropriate temperature gradient to ensure separation of the analyte from any impurities.
-
Mass range: Scan from m/z 50 to 500.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison and identification of the this compound isomers.
Caption: Logical workflow for the synthesis, spectroscopic analysis, and identification of this compound isomers.
This comprehensive guide provides a framework for the spectroscopic comparison of this compound and its isomers. By combining experimental data with predictive analysis and standardized protocols, researchers can confidently identify and characterize these complex halogenated anilines.
A Comparative Guide to the DFT-Elucidated Reactivity of 4-Bromo-2-chloro-6-iodoaniline
This guide provides a comparative analysis of the predicted reactivity of 4-bromo-2-chloro-6-iodoaniline using Density Functional Theory (DFT). Due to the absence of specific published DFT studies on this exact molecule, this guide establishes a comparative framework by leveraging findings from studies on structurally related haloanilines.[1] Understanding the electronic properties and reactivity of polysubstituted anilines is crucial for professionals in drug design and materials science, as these factors govern molecular interactions and synthetic pathways.
Introduction to the Reactivity of Polysubstituted Anilines
Polysubstituted anilines are versatile intermediates in organic synthesis. The nature, number, and position of substituents on the aniline (B41778) ring dictate its chemical behavior. The amino group (-NH₂) is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions.[2][3] Conversely, halogens are deactivating yet also ortho, para-directing. In this compound, the interplay between the activating amino group and the three deactivating halogens at various positions creates a unique reactivity profile.
DFT has become a powerful tool for predicting the electronic characteristics of molecules, offering insights that guide experimental research.[1] Key descriptors calculated via DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various reactivity indices, are fundamental in predicting a molecule's chemical stability and reactivity.[1][4]
Comparative Analysis of Reactivity
The reactivity of this compound can be benchmarked against simpler haloanilines to understand the cumulative effect of its substituents.
-
Aniline: Highly reactive towards electrophilic substitution, often leading to polysubstitution.[2] The -NH₂ group strongly activates the ring.
-
Chloroaniline/Bromoaniline/Iodoaniline: Reactivity is reduced compared to aniline due to the electron-withdrawing nature of the halogen. The directing effect of the amino group still dominates.
-
Dichloroanilines/Dibromoanilines/Diiodoanilines: Further deactivation of the ring is observed. The positions of the halogens become critical in directing incoming electrophiles.
-
This compound: The presence of three different halogens introduces significant steric hindrance around the amino group and at the ortho positions. The iodine atom, being the most polarizable and least electronegative of the halogens present, may offer a unique site for certain reactions like cross-coupling. The positions available for electrophilic substitution are the C3 and C5 positions. The electronic effects of the halogens (inductive withdrawal vs. resonance donation) will modulate the electron density at these sites.
Experimental Data and Protocols
While comprehensive reactivity data for this compound is scarce, one documented reaction is its reductive deamination to form 1-bromo-3-chloro-5-iodobenzene.[5]
Experimental Protocol: Reductive Deamination of this compound[5]
-
Reaction Setup: Dissolve this compound in N,N-dimethylformamide (DMF).
-
Reagent Addition: Slowly add isoamyl nitrite (B80452) to the solution.
-
Reaction Conditions: Stir the mixture at a specified temperature, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
Purification: The crude product is purified, typically by column chromatography.
This known reaction provides a practical example of the molecule's utility in synthesis, allowing for the removal of the directing amino group after it has served its purpose in guiding the substitution pattern.
DFT Computational Protocol
The following outlines a standard workflow for the computational analysis of a substituted aniline's electronic properties using DFT.[1]
-
Molecular Geometry Optimization: The initial step is to find the most stable 3D conformation of the molecule. This is typically achieved using a functional like B3LYP with a basis set such as 6-311++G(d,p).[1][4]
-
Frequency Calculations: To confirm that the optimized geometry is a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Calculation of Electronic Properties: From the optimized geometry, key electronic properties are calculated. These include the HOMO and LUMO energies, the HOMO-LUMO energy gap, ionization potential, electron affinity, and electrostatic potential maps. These parameters help in predicting sites susceptible to electrophilic or nucleophilic attack.
Comparative Data of Haloaniline Electronic Properties
The following table summarizes typical DFT-calculated electronic properties for aniline and related haloanilines to provide a comparative context for the expected values of this compound. The values are illustrative and based on general trends observed in computational studies of similar compounds.[1][4][6]
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Aniline | -5.1 to -5.5 | -0.1 to 0.3 | 5.0 to 5.8 | 1.5 to 1.7 |
| 4-Chloroaniline | -5.3 to -5.7 | -0.3 to 0.1 | 5.2 to 6.0 | 2.8 to 3.1 |
| 2,4-Dichloroaniline | -5.5 to -5.9 | -0.5 to -0.1 | 5.4 to 6.2 | 3.5 to 3.8 |
| This compound (Expected) | -5.6 to -6.0 | -0.6 to -0.2 | 5.0 to 5.8 | ~3.0 to 4.0 |
Note: The values for this compound are estimated based on the additive effects of the substituents and are for illustrative purposes.
Visualizing Workflows and Relationships
DFT Calculation Workflow
Caption: Standard workflow for DFT analysis of molecular reactivity.
Reactivity Relationships of Substituted Anilines
Caption: Conceptual map of aniline reactivity versus halogenation.
References
Benchmarking 4-Bromo-2-chloro-6-iodoaniline in Catalytic Cycles: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective functionalization of aromatic scaffolds is a cornerstone of modern synthetic chemistry. Polyhalogenated anilines are invaluable building blocks, offering multiple reactive handles for the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive performance benchmark of 4-Bromo-2-chloro-6-iodoaniline in key catalytic cycles, comparing its reactivity with other trihalogenated anilines. The unique arrangement of three different halogens on the aniline (B41778) ring allows for exceptional versatility in sequential and site-selective modifications.
Principle of Reactivity: The Halogen Hierarchy
The performance of halogenated anilines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, is primarily dictated by the bond dissociation energies of the carbon-halogen (C-X) bonds. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. Weaker C-X bonds undergo oxidative addition more readily, leading to higher reaction rates. This establishes a clear reactivity trend among the halogens:
Iodine (I) > Bromine (Br) > Chlorine (Cl)
Consequently, in a molecule like this compound, the carbon-iodine bond is the most reactive, followed by the carbon-bromine bond, and finally the carbon-chlorine bond. This differential reactivity is a powerful tool for synthetic chemists, enabling selective functionalization at one position while leaving the others intact for subsequent transformations.
Comparative Performance in Catalytic Cycles
While specific experimental data for this compound is limited in publicly available literature, its performance can be reliably predicted based on the established principles of halogen reactivity and by comparing it to analogous trihalogenated anilines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The reactivity of the halogenated aniline directly impacts the required reaction conditions.
| Substrate | Halogen Reactivity Order | Expected Performance in Suzuki-Miyaura Coupling | Representative Yield (%) |
| This compound | I > Br > Cl | High reactivity at the iodo position under mild conditions. Sequential coupling at the bromo position is possible with more forcing conditions. The chloro position is largely unreactive under standard conditions. | >90 (at C-I) |
| 2,4,6-Triiodoaniline | I | Very high reactivity at all three positions, making selective mono-arylation challenging. | >95 (trisubstituted) |
| 2,4,6-Tribromoaniline | Br | Good reactivity, often requiring slightly higher temperatures or more active catalysts than iodoanilines. Trisubstitution is readily achievable.[1] | 98 (trisubstituted)[1] |
| 2,4,6-Trichloroaniline | Cl | Low reactivity, typically requiring specialized, highly active catalyst systems and higher temperatures. | Low to moderate |
Yields are representative and highly dependent on the specific coupling partner, catalyst, ligand, base, and solvent system used.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The reactivity trend of the halogens remains the same as in Suzuki-Miyaura coupling.
| Substrate | Halogen Reactivity Order | Expected Performance in Buchwald-Hartwig Amination |
| This compound | I > Br > Cl | Selective amination at the C-I position is expected under mild conditions. Subsequent amination at the C-Br bond would require more forcing conditions. |
| 2,4,6-Triiodoaniline | I | High reactivity, likely leading to multiple amination products. |
| 2,4,6-Tribromoaniline | Br | Good reactivity, allowing for mono-, di-, or tri-amination depending on the stoichiometry and reaction conditions. |
| 2,4,6-Trichloroaniline | Cl | Challenging substrate, requiring highly active catalyst systems to achieve good yields. |
Heck Reaction
The Heck reaction couples aryl halides with alkenes. The performance of halogenated anilines in this reaction also follows the established reactivity trend.
| Substrate | Halogen Reactivity Order | Expected Performance in Heck Reaction |
| This compound | I > Br > Cl | The C-I bond is expected to be the most reactive site for Heck coupling. |
| 2,4,6-Triiodoaniline | I | High reactivity, potentially leading to multiple couplings. |
| 2,4,6-Tribromoaniline | Br | Good reactivity, a suitable substrate for Heck reactions. |
| 2,4,6-Trichloroaniline | Cl | Generally poor reactivity, requiring optimized conditions and highly active catalysts. |
Experimental Protocols
The following are generalized protocols for the three major cross-coupling reactions discussed. These may require optimization for specific substrates and coupling partners.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Halogenated aniline (1.0 mmol)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the halogenated aniline, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Halogenated aniline (1.0 mmol)
-
Amine (1.2 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, phosphine ligand, and base.
-
Add the halogenated aniline and the amine coupling partner.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[2]
General Protocol for Heck Reaction
Materials:
-
Halogenated aniline (1.0 mmol)
-
Alkene (1.1-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (if required, e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃, 2.0 equiv.)
-
Anhydrous solvent (e.g., DMF, NMP, Acetonitrile)
Procedure:
-
To a reaction vessel, add the halogenated aniline, palladium catalyst, ligand (if used), and base.
-
Add the anhydrous solvent and the alkene.
-
Seal the vessel and heat the mixture to the desired temperature (typically 80-140 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
The following diagrams illustrate key concepts in the catalytic performance of halogenated anilines.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Logical flow for the selective functionalization of this compound.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules. Its unique trihalogenated substitution pattern, combined with the predictable reactivity hierarchy of the halogens, allows for a high degree of control in sequential cross-coupling reactions. By carefully selecting the reaction conditions, chemists can selectively functionalize the iodo, bromo, and potentially even the chloro positions in a stepwise manner, opening up a wide range of possibilities for the creation of novel compounds in pharmaceutical and materials science research. While direct quantitative data for this specific molecule is not abundant, the well-established principles of palladium-catalyzed cross-coupling reactions provide a solid framework for predicting its performance and designing efficient synthetic routes.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-2-chloro-6-iodoaniline: A Comprehensive Guide
For laboratory personnel, including researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical compounds like 4-Bromo-2-chloro-6-iodoaniline are paramount for ensuring personal safety and environmental protection. Adherence to established protocols is crucial for mitigating risks and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, drawing from safety data for the compound and structurally similar chemicals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Based on available safety data, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.
-
Skin and Body Protection: A lab coat or a chemical-resistant apron is required. Ensure that full-length pants and closed-toe shoes are worn.
-
Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.[1][2]
In the event of exposure, the following first-aid measures should be taken:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek medical attention.[1][2]
-
Skin Contact: Remove any contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
II. Quantitative Hazard and Physical Data
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and hazardous properties.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrClIN | PubChem[3] |
| Molecular Weight | 332.36 g/mol | PubChem[3] |
| Melting Point | 69 - 72 °C | Fisher Scientific[2] |
| GHS Hazard Statements | H301, H315, H318 | PubChem[3] |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound should be carried out in a manner that is safe for personnel and the environment. The following steps provide a clear protocol for its disposal.
1. Waste Identification and Segregation:
-
Clearly label all waste containing this compound as "Halogenated Organic Waste."
-
Include the full chemical name and any relevant hazard symbols on the label.
-
Segregate solid and liquid waste into separate, designated containers.
2. Solid Waste Disposal:
-
Place any solid this compound waste into a designated "Halogenated Organic Solid Waste" container.
-
Any materials contaminated with the compound, such as weighing paper, gloves, or other disposable lab equipment, should also be disposed of in this container.[1]
3. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a designated "Halogenated Liquid Waste" container.
-
Ensure that the container is properly sealed and stored in a well-ventilated area, away from incompatible materials.
4. Final Disposal:
-
The collected waste should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Do not discharge any waste containing this compound into sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal.[4]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 4-Bromo-2-chloro-6-iodoaniline
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 4-Bromo-2-chloro-6-iodoaniline, ensuring operational safety and regulatory compliance. The following procedures are based on the known hazards of this compound and general safety protocols for halogenated anilines.
Hazard Summary: this compound is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, and poses a risk of serious eye damage.[1] Appropriate personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when working with this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles providing a complete seal around the eyes are required. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended.[2] Always inspect gloves for signs of degradation before use and replace them immediately if compromised. Double gloving is advisable for extended operations. |
| Body Protection | Laboratory Coat and Chemical-resistant Apron | A flame-retardant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron is also required.[2] |
| Respiratory Protection | Respirator | All handling of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[2][3] |
| Foot Protection | Closed-toe Shoes | Chemical-resistant, closed-toe shoes must be worn at all times within the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.
1. Preparation:
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment specific to the planned procedure.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a valid certification.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Have a chemical spill kit appropriate for solid organic compounds readily available.
2. Handling:
-
Donning PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Dispensing: All weighing and dispensing of the compound must be performed within a chemical fume hood to minimize the risk of inhalation and contamination.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle, water bath, or oil bath. Avoid the use of open flames.
-
Storage: Store this compound in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents and acids.[3]
3. Disposal Plan:
-
Waste Identification: All waste containing this compound must be labeled as "Halogenated Organic Waste."[2] The label should include the full chemical name and appropriate hazard symbols.
-
Solid Waste: Dispose of solid waste, including contaminated items like weighing paper and gloves, in a designated "Halogenated Solid Waste" container.[2]
-
Liquid Waste: Collect all liquid waste containing the compound in a designated "Halogenated Liquid Waste" container.[2]
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[3][4]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
